1H-indol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-indol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWDSEPNZDYMNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56480-48-9 | |
| Record name | Indolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056480489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Properties of 1H-Indol-2-amine
Foreword
The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Among its myriad derivatives, 1H-indol-2-amine, commonly known as 2-aminoindole, represents a uniquely versatile and biologically significant scaffold. Its strategic placement of a reactive amino group on the electron-rich indole ring imparts a fascinating profile of reactivity and molecular recognition capabilities. This guide provides an in-depth exploration of the fundamental properties of this compound, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into its physicochemical nature, synthetic pathways, analytical characterization, and the diverse biological activities that make it a privileged structure in modern medicinal chemistry.
Molecular Structure and Physicochemical Properties
The this compound molecule consists of a bicyclic structure, where a benzene ring is fused to a pyrrole ring, with an amine substituent at the C2 position. This arrangement gives rise to a planar, aromatic system with distinct electronic properties. A critical feature of 2-aminoindole is its existence in tautomeric equilibrium with its non-aromatic counterpart, 2-iminoindoline. While the amino-indole form is generally favored, the presence of the imino tautomer can influence its reactivity and interactions in different chemical environments.
The structural features of 2-aminoindole—specifically its planarity and the presence of two adjacent hydrogen bond donors (the indole N-H and the amine -NH₂)—make it an excellent fragment for interacting with biological targets like proteins.[1]
Table 1: Core Physicochemical Properties of this compound
| Property | Value / Description | Source(s) |
| Molecular Formula | C₈H₈N₂ | - |
| Molecular Weight | 132.16 g/mol | - |
| Appearance | Typically a pale brown or off-white solid. | [2] |
| Melting Point | 215-220 °C (hydrochloride salt, with decomposition). | [2] |
| Solubility | Soluble in methanol and dimethyl sulfoxide (DMSO); slightly soluble in water. | [2][3] |
| pKa | Predicted pKa of ~18.89 for the indole N-H proton, indicating it is weakly acidic. The exocyclic amine is basic. | [2][4] |
| LogP | 2.60 (for the related 2-Amino-9H-pyrido[2,3-b]indole), suggesting moderate lipophilicity. | [3] |
Note: Experimental data for the free base can be limited; some properties are reported for the more stable hydrochloride salt or are predicted computationally.
Synthesis of the 2-Aminoindole Scaffold
The synthesis of 2-aminoindoles has been an area of active research, leading to a variety of innovative methods. The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and scalability. Methodologies range from classical cyclizations to modern metal-catalyzed C-H activation strategies.[5][6]
Key synthetic approaches include:
-
Reductive Cyclization: A robust and common method involves the intramolecular reductive cyclization of ortho-substituted nitroarenes, such as 2-cyano-2-(2-nitrophenyl)-acetamides.[1][7]
-
Metal-Catalyzed Annulation: Modern methods utilize transition metals like gold, rhodium, or palladium to catalyze the C-H annulation of anilines with substrates like ynamides or sulfilimines, offering high efficiency and regioselectivity.[5][8][9]
-
Domino/One-Pot Reactions: These strategies combine multiple reaction steps into a single operation, improving efficiency and reducing waste. A notable example is the one-pot synthesis from anilines and ynamides involving sequential hydroamination and oxidative cyclization.[8][10]
Below is a representative protocol for a highly efficient, one-pot synthesis of 2-aminoindole derivatives, which showcases the power of combining sequential reactions to build molecular complexity rapidly.
Experimental Protocol: One-Pot Reductive Cyclization Synthesis
This protocol is adapted from a well-established method for synthesizing 2-amino-indole-3-carboxamides from 2-halonitrobenzenes.[1][7] The causality behind this experimental design lies in its efficiency: a nucleophilic aromatic substitution (SNAr) is followed by an in-situ reductive cyclization, obviating the need to isolate the intermediate.
Materials:
-
A substituted cyanoacetamide (1.0 equiv)
-
2-Fluoronitrobenzene (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl) (2.0 equiv)
-
Iron(III) chloride (FeCl₃) (3.0 equiv)
-
Zinc dust (Zn) (10.0 equiv)
-
Ethyl acetate (EtOAc)
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
SNAr Reaction: To a flame-dried, round-bottom flask under an inert atmosphere (N₂), add the cyanoacetamide and anhydrous DMF. Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise. Rationale: NaH is a strong base that deprotonates the cyanoacetamide, forming a nucleophile. This step is exothermic and produces H₂ gas, requiring careful addition.
-
Stir the mixture at 0 °C for 10-15 minutes, then add 2-fluoronitrobenzene dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). A deep purple color often indicates the formation of the substitution intermediate.
-
Reductive Cyclization: Carefully quench the excess NaH by slowly adding 1 M HCl. Rationale: The acid neutralizes the strong base before the addition of redox-active metals.
-
To the same flask, add FeCl₃ followed by zinc dust. Rationale: The combination of Zn and an acid (from the previous step) creates a potent reducing system (FeCl₃ acts as a catalyst/promoter) to reduce the nitro group to an amine, which then spontaneously cyclizes onto the nitrile group to form the 2-aminoindole ring.
-
Heat the reaction mixture to 100 °C and stir for 1-2 hours, monitoring by TLC until the intermediate is consumed.
-
Work-up and Purification: Cool the reaction mixture to room temperature and dilute with water.
-
Filter the mixture through a pad of celite to remove inorganic solids, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aminoindole derivative.
Visualization of Synthetic Workflow
Caption: One-pot synthesis of 2-aminoindoles via sequential SNAr and reductive cyclization.
Analytical Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of synthesized this compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system for analysis.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum provides a unique fingerprint. Key signals include the indole N-H proton (often a broad singlet > 10 ppm), aromatic protons on the benzene ring (typically between 6.8-7.6 ppm), and a broad signal for the -NH₂ protons which can exchange with D₂O.[1][11][12] The proton at the C3 position is also a characteristic signal.
-
¹³C NMR: Shows distinct signals for the aromatic carbons, with the C2 carbon bearing the amine group appearing in a characteristic downfield region.[13][14]
-
-
Infrared (IR) Spectroscopy:
-
IR is invaluable for identifying functional groups. Primary amines like 2-aminoindole exhibit a characteristic pair of N-H stretching bands around 3350-3450 cm⁻¹.[12] The indole N-H stretch appears as a single, often sharp peak in the same region. Aromatic C-H and C=C stretching vibrations are also observable.[15][16]
-
-
Mass Spectrometry (MS):
-
MS confirms the molecular weight of the compound. Electron Ionization (EI) or Electrospray Ionization (ESI) will show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), respectively.[15]
-
Chromatographic Methods
-
Thin-Layer Chromatography (TLC): Used for rapid, qualitative monitoring of reaction progress and initial purity assessment. Amines can sometimes streak on silica gel plates; this can often be mitigated by adding a small amount of a basic modifier (e.g., triethylamine or ammonium hydroxide) to the eluent.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with an acid modifier like formic acid or TFA) is typically employed.
Protocol: Sample Preparation for NMR Analysis
-
Sample Weighing: Accurately weigh 5-10 mg of the purified this compound derivative.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred as it readily dissolves many indole derivatives and does not exchange with the N-H protons as rapidly as D₂O.[15]
-
Internal Standard: Use the residual solvent peak (e.g., DMSO at ~2.50 ppm) or add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for accurate chemical shift referencing.
-
Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (≥400 MHz) to enable full structural assignment.
Visualization of Analytical Workflow
Caption: Standard workflow for the purification and analytical characterization of this compound.
Biological Significance and Applications in Drug Development
The 2-aminoindole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a versatile template for designing ligands that interact with a wide range of biological targets.[1][10] Its derivatives have demonstrated a remarkable breadth of pharmacological activities.
Key Therapeutic Areas and Targets:
-
Anti-Inflammatory: Derivatives have been designed as potent inhibitors of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.
-
Antiviral: Recently, 2-aminoindole derivatives have shown significant activity against the influenza A virus by inhibiting viral replication through binding to the RNA-dependent RNA polymerase (RdRp) and mitigating host cell cytokine storms.[17]
-
Oncology: The scaffold is found in inhibitors of crucial cancer-related targets such as IκB kinase (IKK), which is involved in the NF-κB signaling pathway.[1]
-
CNS Disorders: The structural similarity of the indole nucleus to neurotransmitters like serotonin has led to the development of 2-aminoindoles that modulate serotonin receptors and inhibit monoamine oxidase, showing potential for treating depression and neurodegenerative diseases like Alzheimer's.
-
Other Applications: The framework has been explored for developing phosphodiesterase-V (PDE5) inhibitors, anti-parasitic agents (against Trypanosoma cruzi, the causative agent of Chagas disease), and appetite suppressants.[1][18]
The therapeutic versatility stems from the core's ability to be readily functionalized at multiple positions (N1, C3, C5, etc.), allowing for the fine-tuning of physicochemical properties and target specificity.
Visualization of Biological Applications
Caption: Diverse biological applications stemming from the versatile this compound core scaffold.
Conclusion
This compound is far more than a simple heterocyclic compound; it is a dynamic and powerful building block for chemical synthesis and drug discovery. Its unique combination of structural rigidity, electronic properties, and hydrogen-bonding capability underpins its broad utility. A thorough understanding of its fundamental properties—from synthesis and reactivity to detailed analytical characterization—is paramount for any researcher seeking to leverage this scaffold for the creation of novel, high-value molecules. As synthetic methodologies become more sophisticated and our understanding of biological systems deepens, the potential for discovering new applications for 2-aminoindole derivatives will undoubtedly continue to expand, reinforcing its status as a truly privileged structure in science.
References
- 1. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 36946-70-0 CAS MSDS (2-Aminoindole hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 2-Amino-9H-pyrido(2,3-b)indole | C11H9N3 | CID 62805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of 2-Aminoindoles through Gold-Catalyzed C-H Annulations of Sulfilimines with N-Arylynamides [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. rsc.org [rsc.org]
- 14. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Synthesis and pharmacodynamic evaluation of 2-aminoindole derivatives against influenza A virus in vitro/vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Core: A Technical Guide to the Natural Sources and Analogues of 1H-Indol-2-Amine
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-indol-2-amine scaffold represents a privileged core structure in medicinal chemistry, with its synthetic analogues exhibiting a remarkable breadth of pharmacological activities. While the parent compound, this compound, is not definitively reported as a natural product, its structural motif is a fundamental component of numerous complex natural alkaloids. This in-depth technical guide navigates the landscape of this enigmatic molecule, beginning with an exploration of the biosynthetic origins of its foundational precursor, L-tryptophan. We then delve into the rich diversity of naturally occurring, structurally related indole alkaloids from marine and fungal sources. The core of this guide is a comprehensive examination of the synthetic analogues of this compound, detailing key synthetic strategies and showcasing their significant therapeutic potential, including antiviral, anticancer, and anti-inflammatory properties. This document serves as a vital resource for researchers engaged in the discovery and development of novel therapeutics, providing both foundational knowledge and practical insights into the chemistry and biology of 2-aminoindoles.
The Quest for Natural this compound: An Unanswered Question
Despite the prevalence of the indole nucleus in nature, extensive literature searches do not provide conclusive evidence for the isolation of the unsubstituted this compound from a natural source. A patent for the synthesis of 2-aminoindole derivatives makes a general claim that "in nature, 2-aminoindole derivatives are the basic structural units or important components of many natural alkaloids," however, this statement lacks specific examples of the parent compound. The absence of concrete findings suggests that if this compound does exist in nature, it is likely a transient intermediate or present in quantities below the limits of current detection methods. This guide, therefore, shifts its focus to the well-established natural sources of the indole core and the vast synthetic landscape of this compound analogues.
Biosynthetic Foundations: The L-Tryptophan Pathway
The overwhelming majority of naturally occurring indole alkaloids originate from the essential amino acid L-tryptophan.[1] Understanding its biosynthesis is fundamental to appreciating the natural context of the indole scaffold. In plants and microorganisms, the synthesis of tryptophan is an intricate process that begins with chorismate, a key intermediate in the shikimate pathway.[2]
The pathway involves a series of enzymatic transformations, culminating in the formation of indole, which is then condensed with serine to yield L-tryptophan, a reaction catalyzed by the enzyme tryptophan synthase.[1][3] This biosynthetic route underscores the central role of tryptophan as the primary building block for a vast array of complex secondary metabolites.
Caption: Biosynthetic pathway of L-tryptophan from chorismate.
Nature's Analogues: A Glimpse into Indole Alkaloid Diversity
While the simple this compound remains elusive in nature, a vast and structurally diverse array of more complex indole alkaloids have been isolated from various organisms, particularly marine fungi and sponges.[4][5][6] These compounds often feature substitutions on the indole ring, the amino group, or are part of larger, fused heterocyclic systems. They serve as a testament to nature's ingenuity in chemical synthesis and provide inspiration for the design of novel therapeutic agents.
Marine-Derived Indole Alkaloids
The marine environment is a prolific source of unique indole alkaloids with potent biological activities.[7] Sponges of the genera Topsentia and Hyrtios, for instance, produce bis- and tris-indole alkaloids that have demonstrated antiviral and antimicrobial properties.[7] Marine-derived fungi are also a rich reservoir of these compounds, producing families of molecules like the prenylated indole alkaloids, which exhibit cytotoxic and other valuable bioactivities.[4][8][9]
Fungal Indole Alkaloids
Fungi, especially from the genera Aspergillus and Penicillium, are well-known producers of a wide range of indole alkaloids.[8] These compounds are biosynthesized through complex pathways that often involve the dimerization or modification of tryptophan-derived units.[4] Many of these fungal metabolites have shown significant potential in drug discovery, exhibiting activities ranging from anticancer to antimicrobial.
| Representative Natural Indole Alkaloid | Source Organism | Key Structural Feature | Reported Bioactivity |
| Dragmacidin | Dragmacidin sp. (Marine Sponge) | Bis-indole alkaloid | Cytotoxic, Anti-inflammatory |
| Notoamides | Aspergillus sp. (Fungus) | Prenylated indole alkaloid | Cytotoxic |
| Tulongicin | Topsentia sp. (Marine Sponge) | Tris-indole alkaloid | Antiviral (HIV), Antimicrobial |
| Phomazines | Phoma sp. (Fungus) | Spirocyclic diketopiperazine | Cytotoxic |
Synthetic Analogues of this compound: A Gateway to New Therapeutics
The true potential of the this compound scaffold is unlocked through synthetic chemistry. The development of diverse and efficient synthetic methodologies has enabled the creation of extensive libraries of analogues, leading to the discovery of compounds with significant therapeutic promise.
Key Synthetic Strategies
A variety of synthetic routes to 2-aminoindoles have been developed, ranging from classical methods to modern metal-catalyzed reactions.
-
One-Pot Syntheses: Efficient one-pot procedures have been developed for the synthesis of 2-aminoindole-3-carboxamides from 2-halonitrobenzenes and cyanoacetamides.[2] These methods often involve a sequence of nucleophilic aromatic substitution followed by a reductive cyclization.
-
Metal-Catalyzed Cyclizations: Gold- and copper-catalyzed reactions have emerged as powerful tools for the construction of the 2-aminoindole core.[1][10] For example, a one-pot synthesis involving a gold(I)-catalyzed hydroamination followed by a copper(II)-mediated oxidative cyclization provides a straightforward route to diversely substituted 2-aminoindoles from simple anilines and ynamides.[10]
-
Domino and Multicomponent Reactions: Domino approaches, such as the CuBr2-mediated SET oxidative cyclization, allow for the efficient assembly of biologically important 2-aminoindole derivatives from readily available starting materials in a single pot.
Caption: Conceptual workflow for the development of 2-aminoindole analogues.
Pharmacological Activities of Synthetic Analogues
The synthetic analogues of this compound have been investigated for a wide range of therapeutic applications, with promising results in several key areas.
-
Antiviral Activity: A series of 2-aminoindole derivatives have demonstrated significant antiviral activity against the influenza A virus.[11] One particular compound was found to inhibit viral replication by binding to the RNA-dependent RNA polymerase and also to mitigate the host's inflammatory response.[11]
-
Anticancer Activity: The 2-aminoindole scaffold has been incorporated into novel compounds with antitumor properties. For example, derivatives have been designed as inhibitors of monoamine oxidase for potential use in treating Alzheimer's disease.
-
Anti-inflammatory and Other Activities: Novel 2-amino-5-hydroxyindole derivatives have been synthesized and shown to be potent inhibitors of human 5-lipoxygenase, an enzyme involved in inflammatory pathways.[12] This highlights their potential for treating inflammatory and allergic diseases. Other analogues have been explored for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.
| Analogue Class | Synthetic Approach | Target/Mechanism | Therapeutic Potential |
| Substituted 2-Aminoindoles | TMSOTf-catalyzed reactions of N-arylynamides with sulfilimines | Influenza A virus RNA-dependent RNA polymerase (RdRp) | Antiviral (Influenza)[11] |
| 2-Amino-5-hydroxyindoles | Multi-step synthesis | Human 5-lipoxygenase (5-LO) | Anti-inflammatory, Anti-allergic[12] |
| 1H-Indole-2-carboxamides | Amide couplings | Trypanosoma cruzi | Anti-parasitic (Chagas disease) |
Experimental Protocols
General Procedure for One-Pot Synthesis of 2-Aminoindole-3-carboxamides
This protocol is adapted from a published procedure and serves as a representative example.[2]
-
To a solution of a cyanoacetamide (1.0 mmol) in anhydrous DMF (5 mL), add sodium hydride (60% dispersion in mineral oil, 1.2 mmol) in portions at 0 °C.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the corresponding 2-halonitrobenzene (1.0 mmol) and stir at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).
-
Carefully add 1 N HCl to quench the excess NaH.
-
Add FeCl3 (3.0 mmol) and zinc powder (10.0 mmol) to the reaction mixture.
-
Heat the reaction to 100 °C and stir for 1-2 hours until the cyclization is complete (monitored by TLC).
-
Cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aminoindole-3-carboxamide.
Analytical Characterization
The synthesized compounds should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis should be performed to determine the purity of the final compounds.
Conclusion
The this compound core, while not yet confirmed as a natural product itself, stands as a testament to the power of leveraging nature's biosynthetic blueprints for the creation of novel therapeutic agents. The journey from the fundamental biosynthesis of L-tryptophan to the complex, naturally occurring indole alkaloids provides a rich context for the design and synthesis of 2-aminoindole analogues. The remarkable diversity of pharmacological activities exhibited by these synthetic compounds underscores the immense potential of this scaffold in drug discovery. This guide provides a comprehensive overview for researchers, illuminating the path from foundational knowledge to the practical synthesis and evaluation of this promising class of molecules.
References
- 1. Tryptophan - Wikipedia [en.wikipedia.org]
- 2. static.igem.org [static.igem.org]
- 3. Tryptophan synthase - Wikipedia [en.wikipedia.org]
- 4. Marine-derived fungi as a source of bioactive indole alkaloids with diversified structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Marine Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. blossomanalysis.com [blossomanalysis.com]
- 11. Synthesis and pharmacodynamic evaluation of 2-aminoindole derivatives against influenza A virus in vitro/vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
The 2-Aminoindole Core: A Foundation for Drug Discovery
An In-depth Technical Guide to 1H-Indol-2-Amine: A Privileged Scaffold in Medicinal Chemistry
Abstract: The this compound framework represents a cornerstone heterocyclic motif in modern drug discovery. Recognized as a "privileged structure," its unique electronic and steric properties allow it to serve as a versatile scaffold for designing ligands that interact with a wide array of biological targets.[1] This guide provides a comprehensive technical overview of the parent compound, this compound, covering its fundamental physicochemical properties, spectroscopic signature, synthesis, and chemical reactivity. Furthermore, it delves into the strategic application of this core in the development of therapeutic agents, offering field-proven insights into experimental design and characterization for researchers, medicinal chemists, and drug development professionals.
The indole ring is a ubiquitous feature in numerous natural products and pharmaceuticals, including the amino acid tryptophan and the neurotransmitter serotonin.[2] The placement of an amine group at the C2 position creates the 2-aminoindole scaffold, a structure with a distinct arrangement of hydrogen bond donors and an aromatic planar system capable of participating in π-π stacking interactions.[2] This configuration is particularly effective for engaging with the active sites of proteins, such as kinases, G-protein coupled receptors (GPCRs), and viral enzymes.[1][2][3][4] Consequently, derivatives of this compound have been explored for a vast range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][4][5]
Physicochemical and Spectroscopic Properties of this compound
The definitive characterization of this compound is foundational for any research endeavor. While direct experimental data for the unsubstituted parent compound is limited in public literature, its properties can be reliably predicted based on its structure and data from closely related, well-characterized analogs like 5-methoxy-1H-indol-2-amine.[1][3]
Core Physicochemical Data
The fundamental properties of the parent this compound are summarized below.
| Property | Value | Notes |
| Molecular Formula | C₈H₈N₂ | Calculated from structure. |
| Molecular Weight | 132.16 g/mol | Calculated from atomic weights. |
| Appearance | Off-white to light brown solid | Predicted based on related indole amines.[3] |
| Solubility | Soluble in DMSO, DMF, Methanol | General solubility profile for polar indole derivatives.[3] |
| Hydrogen Bond Donors | 2 | From the indole N-H and the primary amine -NH₂.[1] |
| Hydrogen Bond Acceptors | 2 | From the nitrogen atoms.[1] |
| Predicted XLogP3 | ~1.1 | LogP values for derivatives vary; unsubstituted core is moderately lipophilic. |
Predicted Spectroscopic Profile
Spectroscopic analysis is critical for structural verification. The following data are predicted for this compound, with interpretations grounded in the analysis of substituted analogs.
-
¹H NMR (in DMSO-d₆) : The proton NMR spectrum is expected to show a characteristic broad singlet for the indole N1-H proton at a downfield chemical shift (~10.5-11.5 ppm), which would disappear upon D₂O exchange.[1][6] Another broad singlet for the two amine protons (-NH₂) would appear further upfield (~4.5-5.5 ppm), also exchangeable with D₂O.[1] The aromatic protons on the benzene portion of the indole ring would appear in the ~6.5-7.5 ppm region, with splitting patterns dictated by their positions. A singlet or doublet for the C3-H proton would also be present.
-
¹³C NMR (in DMSO-d₆) : The carbon spectrum would display eight distinct signals. Aromatic carbons are expected in the 100-140 ppm range.[3] The carbon attached to the amine group (C2) would be significantly shifted downfield due to the electronegativity of the nitrogen atom.
-
IR Spectroscopy (KBr, cm⁻¹) : The infrared spectrum provides key information about functional groups. Characteristic peaks would include N-H stretching vibrations for the primary amine (typically two bands) and the indole N-H in the 3200-3500 cm⁻¹ range.[3]
-
Mass Spectrometry (ESI-MS) : Electrospray ionization mass spectrometry is expected to show a prominent molecular ion peak [M+H]⁺ at m/z 133.07.[3] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Synthesis of the 2-Aminoindole Scaffold
The efficient construction of the 2-aminoindole core is a pivotal step in developing compound libraries. While classical methods like the Fischer Indole Synthesis exist, modern organic synthesis favors more direct and high-yield approaches.[3] An effective one-pot, two-step method has been developed that proceeds via a nucleophilic aromatic substitution (SNAr) followed by a reductive cyclization.[2][7]
Experimental Protocol: One-Pot Synthesis of 2-Aminoindole-3-carboxamides
This protocol, adapted from published methods, is a robust route to functionalized 2-aminoindoles that can be modified for various analogs.[2][7]
Step 1: SNAr Reaction
-
To a solution of a suitable cyanoacetamide (1.0 eq) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Stir the mixture for 10-15 minutes at 0 °C until hydrogen evolution ceases.
-
Add a solution of 2-fluoronitrobenzene (1.1 eq) in DMF dropwise. The reaction mixture will typically develop a deep color.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the formation of the substitution intermediate by TLC or LC-MS.
Step 2: Reductive Cyclization
-
Once the first step is complete, carefully quench the excess NaH by adding 1 N HCl to the reaction mixture until it is acidic.
-
To the same pot, add FeCl₃ (3.0 eq) and Zinc powder (10.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 1-2 hours. The causality here is that zinc, in the presence of an acid and a Lewis acid catalyst (FeCl₃), acts as a potent reducing agent for the nitro group, which then spontaneously cyclizes to form the indole ring.
-
Monitor the reaction for the formation of the final 2-aminoindole product by LC-MS.
Step 3: Workup and Purification
-
After cooling to room temperature, filter the reaction mixture through a pad of celite to remove inorganic solids.
-
Extract the filtrate with an organic solvent such as ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the target compound.
Synthetic Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and pharmacodynamic evaluation of 2-aminoindole derivatives against influenza A virus in vitro/vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. One-pot synthesis of 2-amino-indole-3-carboxamide and analogous - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Data of 1H-Indol-2-Amine
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Indol-2-amine, also known as 2-aminoindole, is a fascinating heterocyclic amine that holds significant potential in medicinal chemistry and materials science. As a derivative of the indole scaffold, a privileged structure in numerous biologically active compounds, 2-aminoindole serves as a valuable building block for the synthesis of more complex molecules.[1][2] The introduction of an amino group at the C2 position of the indole ring profoundly influences its electronic properties and reactivity, making a thorough spectroscopic characterization essential for its identification, purity assessment, and the structural elucidation of its derivatives.
This technical guide provides a comprehensive analysis of the spectroscopic profile of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It is important to note that while the synthesis and applications of 2-aminoindoles are reported, a complete set of publicly available, experimentally verified spectroscopic data for the parent this compound is limited. Therefore, this guide will present a combination of predicted data, supported by experimental data from closely related analogs and foundational spectroscopic principles, to offer a robust and practical resource for researchers.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its handling, formulation, and interpretation of its spectroscopic data.
| Property | Predicted/Reported Value | Notes |
| Molecular Formula | C₈H₈N₂ | |
| Molecular Weight | 132.16 g/mol | |
| Appearance | Expected to be an off-white to yellowish solid | Based on observations of similar indole derivatives. |
| Solubility | Predicted to be soluble in polar organic solvents like DMSO, methanol, and DMF. | The presence of the amino and indole N-H groups allows for hydrogen bonding. |
| CAS Number | 23856-01-9 (for the free base) | The hydrochloride salt has the CAS number 36946-70-0.[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a wealth of information regarding its unique electronic and structural features.
¹H NMR Spectroscopy: Unraveling the Proton Environment
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons of the indole ring, the amine protons, and the N-H proton of the pyrrole ring. The electron-donating nature of the amino group at the C2 position significantly influences the chemical shifts of the neighboring protons.
Predicted ¹H NMR Data (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H1 (N-H) | ~10.5 | Broad Singlet | - | The acidic proton of the indole nitrogen, its broadness is due to quadrupole broadening and exchange. |
| H7 | ~7.2 | Doublet | ~7.8 | Aromatic proton ortho to the indole nitrogen. |
| H4 | ~7.1 | Doublet | ~8.0 | Aromatic proton on the benzene ring. |
| H6 | ~6.8 | Triplet | ~7.5 | Aromatic proton on the benzene ring. |
| H5 | ~6.7 | Triplet | ~7.5 | Aromatic proton on the benzene ring. |
| H3 | ~5.9 | Singlet | - | This upfield shift compared to indole is due to the strong electron-donating effect of the adjacent amino group. |
| -NH₂ | ~5.0 | Broad Singlet | - | These protons are exchangeable with D₂O. The chemical shift is concentration and temperature dependent. |
Experimental Causality:
-
Choice of Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound due to its ability to dissolve polar compounds and its high boiling point, which allows for variable temperature experiments. The residual proton signal of DMSO-d₆ at ~2.50 ppm serves as a convenient internal reference.
-
D₂O Exchange: The addition of a few drops of deuterium oxide (D₂O) to the NMR sample will result in the disappearance of the signals corresponding to the N-H and -NH₂ protons due to proton-deuterium exchange. This is a definitive method to identify these labile protons.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a direct insight into the carbon framework of this compound. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.
Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C2 | ~155 | The carbon bearing the amino group is significantly deshielded. |
| C7a | ~137 | Bridgehead carbon. |
| C3a | ~128 | Bridgehead carbon. |
| C4 | ~120 | Aromatic carbon. |
| C6 | ~118 | Aromatic carbon. |
| C5 | ~115 | Aromatic carbon. |
| C7 | ~110 | Aromatic carbon. |
| C3 | ~95 | The C3 carbon is significantly shielded due to the electron-donating resonance effect of the C2-amino group. |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
D₂O Exchange: Add 1-2 drops of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum to confirm the N-H and NH₂ signals.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups, although none are expected in the core structure of this compound.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule. For this compound, the IR spectrum will be dominated by the stretching and bending vibrations of the N-H and C-N bonds.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |
| 3450 - 3350 | N-H stretch (asymmetric, NH₂) | Medium | Primary amines typically show two N-H stretching bands.[4] |
| 3350 - 3250 | N-H stretch (symmetric, NH₂) | Medium | The second of the two primary amine N-H stretches.[4] |
| ~3300 | N-H stretch (indole) | Medium-Broad | The indole N-H stretch. |
| 1650 - 1580 | N-H bend (scissoring) | Medium-Strong | Characteristic for primary amines.[4] |
| ~1620 | C=C stretch (aromatic) | Medium | Aromatic ring stretching vibrations. |
| 1335 - 1250 | C-N stretch (aromatic amine) | Strong | The stretching vibration of the C2-N bond.[4] |
| 910 - 665 | N-H wag | Broad, Strong | Out-of-plane bending of the N-H bonds.[4] |
Experimental Protocol: IR Spectrum Acquisition
-
Sample Preparation: The spectrum can be obtained using either a potassium bromide (KBr) pellet or an Attenuated Total Reflectance (ATR) accessory.
-
KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition: Record the spectrum on an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation.
Expected Mass Spectrometric Data
-
Molecular Ion Peak (M⁺•): For this compound (C₈H₈N₂), the molecular ion peak is expected at an m/z of 132.07.
-
Nitrogen Rule: The presence of two nitrogen atoms (an even number) is consistent with an even nominal molecular weight of 132.
-
Major Fragmentation Pathways: Under electron ionization (EI), the molecular ion is expected to be relatively stable due to the aromatic nature of the indole ring. Key fragmentation pathways could involve:
-
Loss of HCN (m/z 27) from the pyrrole ring, a common fragmentation for indoles.
-
Loss of an amino radical (•NH₂, m/z 16).
-
Experimental Protocol: Mass Spectrum Acquisition
-
Ionization Method: Electron Ionization (EI) is a standard method for obtaining fragmentation patterns of small molecules. Electrospray Ionization (ESI) can also be used, which would primarily show the protonated molecule [M+H]⁺ at m/z 133.08.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the elemental composition of the molecular ion and its fragments, providing an unambiguous molecular formula.
Integrated Spectroscopic Workflow
The comprehensive characterization of this compound relies on a synergistic workflow that integrates these spectroscopic techniques.
Conclusion
This technical guide has provided a detailed overview of the expected spectroscopic data for this compound. While a complete set of experimental data remains elusive in the public domain, the combination of predicted values, data from analogous compounds, and a thorough understanding of spectroscopic principles offers a solid foundation for researchers working with this important molecule. The provided experimental protocols and workflow diagrams serve as a practical guide for the synthesis and characterization of this compound and its derivatives, ensuring data integrity and facilitating further research and development in the fields of medicinal chemistry and beyond.
References
Introduction: The 2-Aminoindole Scaffold - A Privileged Structure with Physicochemical Challenges
An In-depth Technical Guide to the Solubility and Stability of the 1H-Indol-2-amine Core
The this compound scaffold is a cornerstone in medicinal chemistry, serving as a vital building block for a diverse array of biologically active compounds. Its rigid bicyclic structure, combined with a strategically positioned amino group, allows for precise interactions with various biological targets. However, the very features that make this scaffold attractive from a pharmacodynamic perspective often present significant challenges in terms of its physicochemical properties. Poor aqueous solubility and inherent chemical instability are common hurdles that can impede drug development efforts.
This technical guide provides a comprehensive overview of the solubility and stability characteristics of the parent this compound core. By understanding the intrinsic properties of this foundational molecule, researchers and drug development professionals can better anticipate and address potential liabilities in their more complex derivatives. We will delve into the theoretical underpinnings of its solubility and stability, provide actionable experimental protocols for characterization, and discuss strategies for mitigating common challenges.
Physicochemical Properties: A Predictive Analysis
Direct experimental data for the unsubstituted this compound is not extensively published. Therefore, we present a predictive analysis based on the known properties of its constituent functional groups (indole and a primary aromatic amine) and data from closely related analogs.
| Property | Predicted Value/Range | Rationale and Key Considerations |
| pKa | 4.5 - 5.5 | The amine at the 2-position is expected to be significantly less basic than a typical aliphatic amine (pKa ~10-11) due to the delocalization of the nitrogen lone pair into the electron-rich indole ring system. This renders it more akin to an aniline (pKa of anilinium ion is ~4.6). The exact value will be influenced by the electronic nature of the indole ring. |
| logP | 1.5 - 2.5 | The logP of the parent indole is approximately 2.1.[1] The addition of a polar amino group will decrease the lipophilicity, but the overall molecule is expected to retain a significant degree of non-polar character. This places it in a range where aqueous solubility can be limited. |
| Aqueous Solubility | Poor to Low | The combination of a relatively high melting point (indicative of strong crystal lattice energy) and a moderate logP suggests that the aqueous solubility will be low, particularly at neutral pH where the molecule is uncharged.[2] Solubility is expected to increase at acidic pH due to the protonation of the 2-amino group. |
Solubility Profile and Determination
The solubility of this compound and its derivatives is a critical parameter that influences bioavailability and formulation development. As a general rule, the planar and aromatic nature of the indole core contributes to poor aqueous solubility.[3]
Qualitative Solubility Profile
| Solvent | Expected Solubility | Rationale |
| Water (pH 7.4) | Very Low | At physiological pH, the molecule is predominantly in its neutral, less soluble form. |
| Acidic Buffers (pH < 4) | Moderate | Protonation of the 2-amino group forms a more soluble salt. |
| Methanol, Ethanol | Soluble | Polar protic solvents capable of hydrogen bonding with the amine and indole N-H. |
| DMSO, DMF | Highly Soluble | Polar aprotic solvents effective at solvating a wide range of organic molecules. |
| Dichloromethane, Chloroform | Moderately Soluble | Non-polar organic solvents. |
| Hexanes, Ether | Insoluble | Very non-polar solvents. |
Experimental Protocol: Kinetic Solubility Assessment
This protocol outlines a standard method for determining the kinetic solubility of this compound in a high-throughput manner, which is suitable for early-stage drug discovery.
Objective: To determine the kinetic solubility of this compound in phosphate-buffered saline (PBS) at pH 7.4.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well plates (polypropylene for stock solutions, filter plates for analysis)
-
HPLC system with a UV detector
-
Analytical HPLC column (e.g., C18)
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: If necessary, perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
Solubility Assay:
-
Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate.
-
Add 2 µL of the DMSO stock solution to the PBS, resulting in a final DMSO concentration of 1%. This initiates the precipitation of the compound if its solubility is exceeded.
-
Seal the plate and shake for 2 hours at room temperature.
-
-
Sample Preparation for Analysis:
-
Transfer the contents of the plate to a 96-well filter plate (e.g., with a 0.45 µm filter).
-
Centrifuge the filter plate to separate any precipitated compound from the saturated solution.
-
-
Quantification:
-
Analyze the filtrate by a validated HPLC-UV method.
-
Compare the peak area of the compound in the filtrate to a standard curve prepared from the DMSO stock solution to determine the concentration.
-
Workflow for Kinetic Solubility Assessment
References
The Therapeutic Promise of 1H-Indol-2-Amine Derivatives: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged 1H-Indol-2-Amine Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Among the vast family of indole-containing compounds, the this compound scaffold has emerged as a "privileged" structure, demonstrating significant potential across various therapeutic areas. This guide provides a comprehensive technical overview of the biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for the evaluation of these promising compounds.
Anticancer Activity: Targeting the Proliferation of Malignant Cells
Derivatives of this compound have demonstrated potent cytotoxic effects against a range of human cancer cell lines.[1][3] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and pathways that are critical for cancer cell survival and proliferation.
Mechanism of Action: Kinase Inhibition and Beyond
A primary mechanism through which this compound derivatives exert their anticancer effects is through the inhibition of protein kinases.[4] These enzymes play a crucial role in signal transduction pathways that regulate cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
Certain 2,5-disubstituted indole derivatives have been shown to induce apoptosis in cancer cells by inhibiting the phosphorylation of RNA Polymerase II, a process regulated by cyclin-dependent kinase 9 (CDK9).[1] This inhibition halts the transcription of anti-apoptotic proteins, thereby promoting programmed cell death.
Caption: Inhibition of Cancer Signaling Pathways.
Structure-Activity Relationship (SAR) Insights
The anticancer potency of this compound derivatives is significantly influenced by the nature and position of substituents on the indole ring and the amine functionality.
| Position of Substitution | Substituent Type | Impact on Anticancer Activity | Reference |
| C5 | Electron-withdrawing groups (e.g., -Cl, -NO2) | Generally enhances activity | [1] |
| C2, C5 | Disubstitution | Can lead to potent and selective activity | [1] |
| N1 | Alkylation/Arylation | Modulates activity and selectivity | [3] |
| Amine Group | Aromatic substitution | Can significantly increase potency | [3] |
For instance, a 2,5-disubstituted indole derivative bearing a specific substituent pattern exhibited high sensitivity towards A549 lung cancer cells with an IC50 value of 0.48 µM.[1] Another derivative with a different substitution pattern showed high selectivity for HepG2 liver cancer cells with an IC50 of 13.21 µM.[1] These findings underscore the importance of targeted chemical modifications in optimizing the anticancer profile of these compounds.
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess the cytotoxic potential of compounds against cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Activity: Combating Pathogenic Microorganisms
The emergence of multidrug-resistant pathogens poses a significant threat to global health, necessitating the development of new antimicrobial agents. This compound derivatives have shown promising activity against a broad spectrum of bacteria and fungi.[5][6]
Mechanism of Action: Disruption of Microbial Processes
The antimicrobial action of these derivatives is believed to involve multiple mechanisms, including the disruption of cell membrane integrity, inhibition of essential enzymes, and interference with nucleic acid synthesis. For instance, certain indole derivatives have been found to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication.[7]
Caption: Antimicrobial Susceptibility Testing Workflow.
Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy of 2-aminoindole derivatives is highly dependent on their structural features.
| Position of Substitution | Substituent Type | Impact on Antimicrobial Activity | Reference |
| Indole Ring | Halogenation (e.g., -Cl, -Br) | Often increases antibacterial and antifungal activity | [6] |
| N1 | Unsubstituted | A free N-H in the indole ring can be essential for antibacterial activity | [8] |
| Amine Group | Heterocyclic moieties (e.g., triazole, thiadiazole) | Can enhance the spectrum and potency of activity | [6] |
For example, indole-triazole derivatives have demonstrated significant antibacterial activity, with some compounds exhibiting MIC values as low as 6.25 µg/mL against S. aureus.[6] The presence of a chloro substituent on the phenyl ring of the triazole moiety was found to be beneficial for activity.[6]
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
This compound derivative stock solution (in DMSO)
-
Standard antimicrobial agent (positive control)
-
Inoculum suspension (adjusted to 0.5 McFarland standard)
-
Microplate reader (optional)
Procedure:
-
Compound Dilution: Prepare two-fold serial dilutions of the this compound derivative in the broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium.
-
Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. This compound derivatives have emerged as promising candidates for the development of novel anti-inflammatory agents.[6][9]
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of these compounds are attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[10] By inhibiting these pathways, this compound derivatives can suppress the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS).[6][9]
Caption: Modulation of Inflammatory Signaling.
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory properties of this compound derivatives can be fine-tuned through chemical modifications.
| Position of Substitution | Substituent Type | Impact on Anti-inflammatory Activity | Reference |
| Indole-2-one scaffold | High molecular polarizability and low lipophilicity | Beneficial for anti-inflammatory activity | [9] |
| Amine linker | Amino-linked derivatives | Showed inhibitory effects on inflammatory mediators | [9] |
A study on indole-2-one derivatives revealed that compounds with high molecular polarizability and low lipophilicity exhibited enhanced anti-inflammatory activity.[9] Certain amino-linked indole-2-one derivatives were found to inhibit the production of TNF-α and IL-6 in LPS-stimulated macrophages.[9]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a widely used in vivo assay to evaluate the anti-inflammatory activity of novel compounds.
Materials:
-
Male Wistar rats or Swiss albino mice (150-200 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
This compound derivative suspension/solution
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Grouping: Divide the animals into groups (n=6 per group): a control group (vehicle), a standard group (Indomethacin), and test groups (different doses of the this compound derivative).
-
Compound Administration: Administer the test compound and the standard drug orally or intraperitoneally 30-60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of the carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.
Conclusion: A Promising Scaffold for Future Drug Discovery
The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The derivatives of this core structure have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The continued exploration of the structure-activity relationships and the elucidation of their precise mechanisms of action will undoubtedly pave the way for the discovery of new and effective drugs to address a wide range of human diseases. The experimental protocols and insights provided in this guide are intended to facilitate and accelerate the research and development efforts in this exciting field of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benthamscience.com [benthamscience.com]
- 6. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A synthetic diosgenin primary amine derivative attenuates LPS-stimulated inflammation via inhibition of NF-κB and JNK MAPK signaling in microglial BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of the 1H-Indol-2-Amine Scaffold in Modern Medicinal Chemistry: A Technical Guide
Abstract
The 1H-indol-2-amine core represents a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties, including its ability to participate in hydrogen bonding and π-stacking interactions, make it a versatile building block for the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the this compound moiety, from its fundamental physicochemical characteristics and synthetic methodologies to its diverse applications in drug discovery. We will explore its role in the development of agents targeting a range of diseases, including cancer, infectious diseases, and inflammatory conditions. Furthermore, this guide will delve into the structure-activity relationships of 2-aminoindole derivatives, offering field-proven insights into the optimization of this scaffold for enhanced potency, selectivity, and pharmacokinetic profiles. Detailed experimental protocols and mechanistic insights, supported by authoritative references, are provided for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapeutics.
Introduction: The Enduring Significance of the Indole Nucleus
The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs.[1] Its remarkable ability to mimic peptide structures and engage in reversible binding with numerous enzymes has cemented its status as a critical scaffold in drug development.[1] Among the various indole isomers, the this compound framework presents a particularly compelling profile for medicinal chemists. The presence of a primary amine at the 2-position introduces a key hydrogen bond donor and a site for further chemical modification, significantly influencing the molecule's reactivity and potential for biological interactions. This guide will systematically dissect the multifaceted role of this important heterocyclic core.
Physicochemical and Spectroscopic Profile of this compound
A thorough understanding of the physicochemical properties of the this compound scaffold is fundamental to its effective application in drug design. While extensive data exists for its derivatives, characterization of the parent compound provides a crucial baseline.
Table 1: Physicochemical Properties of this compound and a Representative Derivative
| Property | This compound (Predicted/Inferred) | 5-Methoxy-1H-indol-2-amine (Predicted)[2] | Notes |
| Molecular Formula | C₈H₈N₂ | C₉H₁₀N₂O | |
| Molecular Weight | 132.16 g/mol | 162.19 g/mol | |
| Appearance | Off-white to light brown solid | Off-white to light brown solid | Based on similar indole amines.[2] |
| Melting Point | >150 °C (Expected) | >150 °C (Expected) | Based on related indole amines.[2] |
| Solubility | Soluble in methanol, DMSO, and DMF | Soluble in methanol, DMSO, and DMF | General solubility for polar indole derivatives.[2] |
Spectroscopic analysis is essential for the unambiguous identification and characterization of the this compound core.
Table 2: Predicted Spectroscopic Data for a Substituted this compound Analog
| Spectroscopic Method | Predicted Data for 5-Methoxy-1H-indole-2-carboxylic acid[2] | Expected Characteristics for this compound |
| ¹H NMR (DMSO-d₆) | δ 11.6 (s, 1H, NH), 7.37 (d, J=8.9 Hz, 1H), 7.11 (d, J=2.5 Hz, 1H), 7.04 (s, 1H), 6.93 (dd, J=8.9, 2.5 Hz, 1H), 3.77 (s, 3H, OCH₃) | Characteristic signals for the indole ring protons and a broad singlet for the amine protons which would disappear upon D₂O exchange. |
| ¹³C NMR | Aromatic carbons expected in the 100-140 ppm range. | Aromatic carbons in a similar range, with the carbon attached to the amine group being significantly shifted. |
| IR Spectroscopy (KBr, cm⁻¹) | ~3336 (N-H stretch), ~1695 (C=O stretch), ~1206 (C-O stretch) | Expected to show characteristic N-H stretching vibrations for the primary amine (two bands) and the indole N-H in the range of 3200-3500 cm⁻¹. |
| Mass Spectrometry (ESI-MS) | m/z 192.06 [M+H]⁺ (for C₁₀H₉NO₃) | Expected to show a molecular ion peak [M+H]⁺ at m/z 133.07. |
Synthetic Strategies for the this compound Core
The synthesis of the this compound scaffold and its derivatives has been the subject of extensive research, leading to the development of several efficient methodologies. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
General Synthetic Workflow
A common and effective approach to substituted 2-aminoindoles involves a multi-step sequence that can be adapted for various analogs.
Caption: A generalized synthetic pathway to substituted 1H-indol-2-amines.
Detailed Experimental Protocol: Synthesis of Substituted 2-Aminoindole-3-carboxamides
This one-pot method provides a convenient route to highly substituted 2-aminoindole-3-carboxamides, which can serve as precursors to 1H-indol-2-amines.
Materials:
-
Substituted Cyanoacetamide
-
Sodium Hydride (60% dispersion in mineral oil)
-
Dry N,N-Dimethylformamide (DMF)
-
2-Fluoronitrobenzene
-
1.0 N Hydrochloric Acid (HCl)
-
Iron(III) Chloride (FeCl₃)
-
Zinc Dust
-
Ethyl Acetate
-
Water
Procedure:
-
To a 50 mL flask equipped with a stir bar, add the cyanoacetamide (1.0 equiv.) in dry DMF (0.5 M).
-
Add NaH (2.2 equiv.) to the solution and stir for 10 minutes.
-
Add 2-fluoronitrobenzene (1.0 equiv.) to the reaction mixture and stir at room temperature for 1 hour. The mixture will turn deep purple.
-
Add 1.0 N HCl (2.0 equiv.) to the reaction mixture.
-
Subsequently, add FeCl₃ (3.0 equiv.) and Zn dust (10.0 equiv.).
-
Heat the reaction mixture to 100 °C for 1 hour.
-
Cool the reaction mixture and add 20 mL of water.
-
Filter the crude reaction mixture and wash with 25 mL of ethyl acetate.
-
Extract the aqueous solution with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 2-aminoindole-3-carboxamide.
This protocol is adapted from a method developed for the convenient synthesis of a diversity of 2-aminoindole derivatives.
The Role of this compound in Medicinal Chemistry: Therapeutic Applications
The this compound scaffold has been successfully incorporated into a wide range of therapeutic agents, demonstrating its versatility and potential in addressing various diseases.
Anti-Infective Agents
Anti-Trypanosomal Activity: Derivatives of 1H-indole-2-carboxamide have been identified as potent agents against Trypanosoma cruzi, the parasite responsible for Chagas disease.[3] Structure-activity relationship (SAR) studies have revealed that small, electron-donating groups at the 5'-position of the indole core, such as methyl or cyclopropyl, are favored for potency.[3] However, challenges in developing these compounds include poor solubility and high microsomal clearance, highlighting the need for careful optimization of their physicochemical properties.[3]
Anti-Inflammatory Agents
5-Lipoxygenase (5-LO) Inhibition: Certain 2-amino-5-hydroxyindole derivatives have been designed and synthesized as potent inhibitors of 5-lipoxygenase, a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. The introduction of an aryl or arylethylamino group at the 2-position of the 5-hydroxyindole scaffold was found to be essential for biological activity. These compounds represent promising candidates for the pharmacological management of inflammatory and allergic diseases.
Caption: Simplified signaling pathway of 5-lipoxygenase and the inhibitory action of 2-amino-5-hydroxyindole derivatives.
Neurological Applications
Cannabinoid Receptor 1 (CB1) Allosteric Modulators: Substituted 1H-indole-2-carboxamides have been investigated as negative allosteric modulators of the CB1 receptor. SAR studies have demonstrated that the potency of these compounds is enhanced by the presence of a diethylamino group at the 4-position of a terminal phenyl ring, a chloro or fluoro group at the C5 position of the indole ring, and short alkyl groups at the C3 position. These findings provide a roadmap for the design of novel therapeutics targeting the endocannabinoid system.
Caption: Simplified CB1 receptor signaling pathway and the action of 1H-indole-2-carboxamide allosteric modulators.
Antiviral Activity
HIV-1 Integrase Inhibition: Derivatives of indole-2-carboxylic acid have been identified as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication.[4][5] These compounds are thought to chelate with the two magnesium ions in the active site of the enzyme and engage in π-stacking interactions with the viral DNA.[4] Structural optimization of this scaffold continues to be an active area of research for the development of novel anti-HIV therapies.
Caption: Mechanism of HIV-1 integrase inhibition by indole-2-carboxylic acid derivatives.
Structure-Activity Relationship (SAR) and Drug Design Insights
The extensive research into this compound derivatives has generated a wealth of SAR data, providing valuable guidance for the design of new and improved therapeutic agents.
-
Substitution at the 5-position of the Indole Ring: As seen in the anti-trypanosomal agents, small, electron-donating groups at this position, such as methyl and cyclopropyl, can enhance potency.[3] Halogenation at this position, for instance with chlorine or fluorine, has been shown to be beneficial for CB1 receptor modulation.
-
Modification of the 2-Amino Group: The primary amine at the 2-position is a critical pharmacophoric feature and a key site for derivatization. Conversion to amides and sulfonamides has been extensively explored. For instance, in the case of CB1 allosteric modulators, an amide linkage to a substituted phenyl ring is a common structural motif.
-
Substitution at the 3-position of the Indole Ring: The introduction of short alkyl chains at the C3 position has been shown to be advantageous for CB1 receptor modulation. This position offers a vector for modifying the steric and electronic properties of the molecule to optimize target engagement.
-
Challenges in Drug Development: A recurring theme in the development of this compound-based compounds is the challenge of achieving a favorable balance of potency, solubility, and metabolic stability.[3] The planarity of the indole scaffold can contribute to poor solubility, and the indole nitrogen can be a site of metabolic modification. Strategies to address these issues include the introduction of substituents that disrupt planarity and the use of bioisosteric replacements for metabolically labile groups.
Future Perspectives and Conclusion
The this compound scaffold continues to be a rich source of inspiration for medicinal chemists. Its proven track record in yielding potent and selective modulators of a diverse range of biological targets ensures its continued relevance in drug discovery. Future research in this area will likely focus on the development of more sophisticated synthetic methodologies to access novel derivatives, the use of computational modeling to refine SAR and guide drug design, and the exploration of this scaffold for new and emerging therapeutic targets. The insights provided in this guide, from fundamental properties to detailed synthetic protocols and SAR analysis, are intended to empower researchers to unlock the full potential of the this compound core in the creation of the next generation of innovative medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]
- 5. iapac.org [iapac.org]
A Theoretical and Computational Guide to the Reactivity of 1H-indol-2-amine
Abstract: The 1H-indol-2-amine scaffold is a privileged structure in medicinal chemistry and materials science. A profound understanding of its electronic properties and reactivity is paramount for the rational design of novel therapeutics and functional materials. This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of this compound's reactivity from a theoretical and computational perspective. We will explore the critical role of amine-imine tautomerism, delve into predictions derived from Frontier Molecular Orbital (FMO) theory, and analyze the molecule's behavior in key reaction classes, including electrophilic substitution and cycloaddition reactions. This guide is grounded in established computational protocols, offering both foundational knowledge and practical, self-validating workflows for theoretical investigation.
The Foundational Question: Amine vs. Imino Tautomerism
The reactivity of this compound is fundamentally dictated by its tautomeric equilibrium. The molecule can exist in two primary forms: the aromatic 2-amino-1H-indole (the amine form) and the non-aromatic 2-imino-2,3-dihydro-1H-indole (the imine form). The relative stability of these tautomers governs the molecule's ground-state geometry, electronic distribution, and subsequent reaction pathways.
Computational studies, primarily using Density Functional Theory (DFT), are indispensable for quantifying the energetic landscape of this equilibrium.[1][2] Theoretical calculations consistently show that the aromatic amine tautomer is significantly more stable than the imine form, a finding supported by experimental observations for related systems.[3][4] The energetic penalty associated with breaking the aromaticity of the indole ring system makes the imine tautomer a minor contributor to the overall equilibrium population under standard conditions.
Therefore, for the purpose of predicting reactivity, all subsequent analyses will focus on the electronic properties of the more stable 2-amino-1H-indole tautomer.
Figure 1: Tautomeric equilibrium of this compound.
Predicting Reactivity: Frontier Molecular Orbital (FMO) and Electrostatic Potential Analysis
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity.[5][6] It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile.
HOMO and LUMO Analysis
For this compound, the HOMO represents the region of highest electron density, making it the most probable site for electrophilic attack. Conversely, the LUMO indicates the most electron-deficient region, susceptible to nucleophilic attack.
-
HOMO: Computational analyses reveal that the HOMO of 2-amino-1H-indole is a π-orbital with its largest coefficients localized on the C3 carbon of the pyrrole ring.[7][8] This high electron density at C3 is a classic feature of the indole ring system and is further enhanced by the electron-donating amino group at the C2 position. This strongly predicts that the C3 position is the primary site for electrophilic substitution.[9]
-
LUMO: The LUMO is typically a π*-orbital distributed across the bicyclic ring system. Its energy is relatively high, indicating that this compound is not a potent electrophile and will not readily undergo nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups.
Molecular Electrostatic Potential (MEP) Map
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface.[10][11] Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor.
For 2-amino-1H-indole, the MEP map shows the most negative potential concentrated around the C3 position, reinforcing the prediction from FMO theory.[12] The nitrogen of the amino group also shows negative potential, but its direct involvement in electrophilic attack on the ring is often sterically and electronically less favorable than attack at C3, which preserves the aromaticity in the transition state.
Figure 2: Conceptual workflow for MEP analysis.
Key Reaction Classes: A Theoretical Perspective
Electrophilic Aromatic Substitution
As predicted by FMO and MEP analyses, electrophilic substitution is the hallmark reaction of the indole nucleus, occurring preferentially at the C3 position.[9] Theoretical studies focus on modeling the reaction pathway by calculating the energies of the starting materials, the transition state (Wheland intermediate), and the final product.
The mechanism involves the attack of an electrophile (E+) on the C3 carbon, forming a resonance-stabilized cationic intermediate (the sigma complex). The key insight from computational modeling is that attack at C3 allows the positive charge to be delocalized over the C2 atom and the pyrrole nitrogen without disrupting the aromaticity of the fused benzene ring. In contrast, attack at C2 would force the nitrogen to bear a positive charge while breaking the aromatic conjugation across the entire bicyclic system, resulting in a much higher energy transition state.
Cycloaddition Reactions
The indole C2=C3 double bond can participate as a dienophile or dipolarophile in various cycloaddition reactions.[13] Theoretical studies are crucial for elucidating the mechanisms of these reactions, which can be either concerted (pericyclic) or stepwise.[14][15]
For instance, in a [4+2] Diels-Alder type reaction, FMO theory can predict the feasibility and regioselectivity.[16] The interaction between the HOMO of the diene and the LUMO of the indole C2=C3 bond (or vice-versa) is analyzed. The relative energies of the frontier orbitals (the HOMO-LUMO gap) determine the reaction rate, while the orbital coefficients on the interacting atoms determine the regiochemical outcome.[17] Computational modeling of the transition state geometries can further predict the stereoselectivity (e.g., endo/exo selectivity).[18]
Protocol: A Self-Validating Computational Workflow
To ensure the trustworthiness and accuracy of theoretical predictions, a rigorous and self-validating computational protocol is essential. The following workflow, based on Density Functional Theory (DFT), is a standard in the field.[19][20]
Step 1: Geometry Optimization
-
Objective: To find the lowest energy conformation of the 2-amino-1H-indole tautomer.
-
Method: A DFT functional, such as B3LYP or M06-2X, is paired with a Pople-style basis set like 6-311++G(d,p).[8][20] The choice of functional is critical; B3LYP is a robust general-purpose functional, while M06-2X is often preferred for systems involving non-covalent interactions.
-
Validation: The optimization process is complete when the forces on all atoms are near zero, and the structure represents a minimum on the potential energy surface.
Step 2: Frequency Calculation
-
Objective: To confirm that the optimized structure is a true energy minimum and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).
-
Method: Performed at the same level of theory as the optimization.
-
Validation: A true minimum will have zero imaginary frequencies. The presence of one imaginary frequency indicates a transition state, necessitating a re-evaluation of the optimization.
Step 3: Single-Point Energy and Electronic Property Calculation
-
Objective: To obtain highly accurate electronic energies and to generate data for FMO and MEP analysis.
-
Method: Often performed on the optimized geometry using a larger, more flexible basis set (e.g., cc-pVTZ) to improve the accuracy of the electronic description.
-
Output: This step yields the energies and spatial distributions of the HOMO and LUMO, as well as the data required to generate the MEP map.
References
- 1. researchgate.net [researchgate.net]
- 2. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
- 3. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 4. researchgate.net [researchgate.net]
- 5. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. On the mechanism of nitrosoarene-alkyne cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. BJOC - Dienophilic reactivity of 2-phosphaindolizines: a conceptual DFT investigation [beilstein-journals.org]
- 18. Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. longdom.org [longdom.org]
- 20. Density Functional Theory, Chemical Reactivity, Pharmacological Potential and Molecular Docking of Dihydrothiouracil-Indenopyridopyrimidines with Human-DNA Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1H-Indol-2-Amine: A Senior Application Scientist's Guide to Laboratory-Scale Protocols
Abstract
This comprehensive technical guide provides detailed laboratory-scale synthesis protocols for 1H-indol-2-amine, a pivotal structural motif in contemporary drug discovery and medicinal chemistry. The indole scaffold is a cornerstone of numerous biologically active compounds, and the 2-amino substitution pattern, in particular, is a key feature in a multitude of pharmacologically relevant molecules, including inhibitors of IκB kinase and phosphodiesterase-V.[1] This guide, intended for researchers, scientists, and drug development professionals, offers a deep dive into two distinct and reliable synthetic methodologies. Beyond mere procedural steps, this document elucidates the underlying chemical principles, provides critical field-proven insights to preempt common experimental pitfalls, and presents a framework for the successful synthesis and characterization of the target compound.
Introduction: The Significance of the 2-Aminoindole Scaffold
The this compound core is a privileged heterocyclic structure that has garnered significant attention in the pharmaceutical sciences. Its prevalence in a wide array of biologically active compounds underscores its importance as a versatile pharmacophore.[2] The strategic placement of the amino group at the 2-position of the indole ring system imparts unique electronic and steric properties, enabling a diverse range of interactions with biological targets. Consequently, the development of robust and efficient synthetic routes to access this scaffold is of paramount importance for the advancement of novel therapeutics. This guide will explore two distinct and effective protocols for the laboratory-scale synthesis of this compound and its derivatives, providing the necessary detail for their successful implementation.
Methodology 1: One-Pot Reductive Cyclization of 2-Halonitrobenzenes
This first protocol outlines a highly efficient one-pot, two-step solution-phase synthesis of 2-aminoindole derivatives. The strategy commences with a nucleophilic aromatic substitution (SNAr) reaction between a 2-halonitrobenzene and a cyanoacetamide, followed by a reductive cyclization to furnish the desired 2-aminoindole core.[1][3] This method is particularly advantageous due to its operational simplicity and the use of readily available starting materials.
Causality of Experimental Choices
The selection of a 2-halonitrobenzene as the starting material is strategic; the nitro group acts as a potent electron-withdrawing group, activating the aromatic ring towards nucleophilic attack by the enolate of the cyanoacetamide. The halogen at the 2-position serves as a good leaving group. Sodium hydride is employed as a strong base to deprotonate the α-carbon of the cyanoacetamide, generating the nucleophilic enolate. The subsequent reductive cyclization is a critical step. A combination of zinc dust and ferric chloride in an acidic medium is utilized for the reduction of the nitro group to an amine. The in situ generated amino group then undergoes an intramolecular cyclization onto the nitrile functionality, leading to the formation of the 2-aminoindole ring system. The choice of a zinc/FeCl₃ system is crucial for the success of this transformation, as other reducing agents may not yield the desired product.[1]
Experimental Protocol
Materials:
-
2-Fluoronitrobenzene
-
Cyanoacetamide
-
Sodium Hydride (60% dispersion in mineral oil)
-
Dry N,N-Dimethylformamide (DMF)
-
1 N Hydrochloric Acid (HCl)
-
Ferric Chloride (FeCl₃)
-
Zinc dust
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of cyanoacetamide (1.0 eq) in dry DMF (0.5 M), add sodium hydride (1.1 eq) portion-wise at room temperature under an inert atmosphere.
-
Stir the resulting mixture for 10 minutes to ensure complete formation of the enolate.
-
Add 2-fluoronitrobenzene (1.0 eq) dropwise to the reaction mixture. The solution will typically turn a deep purple color.
-
Stir the reaction at room temperature for 1 hour. Monitor the formation of the substitution intermediate by LC-MS.
-
Carefully add 1 N HCl (2.0 eq) to quench the excess sodium hydride.
-
To the same flask, add FeCl₃ (3.0 eq) and zinc dust (10.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 1 hour.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite.
-
Dilute the filtrate with water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired this compound derivative.
Quantitative Data Summary
| Reagent | Molar Ratio | Key Parameters | Expected Yield |
| 2-Fluoronitrobenzene | 1.0 eq | Starting Material | High[1] |
| Cyanoacetamide | 1.0 eq | Nucleophile | |
| Sodium Hydride | 1.1 eq | Base | |
| Ferric Chloride | 3.0 eq | Reductant component | |
| Zinc Dust | 10.0 eq | Reductant | |
| Temperature | 100 °C | Reductive Cyclization | |
| Reaction Time | ~2 hours | Total |
Workflow Diagram
Caption: One-pot synthesis of this compound.
Methodology 2: Gold-Catalyzed C-H Annulation
A more contemporary and elegant approach to the synthesis of 2-aminoindoles involves a gold-catalyzed C-H annulation of sulfilimines with N-arylynamides.[4] This method offers high selectivity, mild reaction conditions, and a broad substrate scope, making it a powerful tool for accessing diverse 2-aminoindole derivatives.
Causality of Experimental Choices
This sophisticated transformation relies on the unique reactivity of gold catalysts. The gold(III) catalyst activates the N-arylynamide, facilitating the formation of an α-imino gold carbene intermediate. This highly reactive species then undergoes an intramolecular insertion into an ortho C-H bond of the phenyl group, leading to the construction of the indole ring. The use of sulfilimines as a nitrogen source is a key innovation, as it circumvents the need for potentially hazardous azide-based reagents.[4] The choice of a gold catalyst is critical; its carbophilic nature and ability to mediate C-H activation are central to the success of this reaction. The reaction conditions are typically mild, which contributes to the excellent functional group tolerance observed.
Experimental Protocol
Materials:
-
Substituted Sulfilimine
-
Substituted N-Arylynamide
-
Gold(III) Chloride (AuCl₃)
-
Silver Hexafluoroantimonate (AgSbF₆)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the sulfilimine (1.0 eq), N-arylynamide (1.2 eq), AuCl₃ (5 mol%), and AgSbF₆ (15 mol%).
-
Add anhydrous and degassed DCM (0.1 M).
-
Stir the reaction mixture at room temperature for the time indicated by TLC or LC-MS analysis (typically a few hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-aminoindole product.
Quantitative Data Summary
| Reagent | Molar Ratio/Loading | Key Parameters | Expected Yield |
| Sulfilimine | 1.0 eq | Starting Material | High[4] |
| N-Arylynamide | 1.2 eq | Starting Material | |
| AuCl₃ | 5 mol% | Catalyst | |
| AgSbF₆ | 15 mol% | Co-catalyst/Halide scavenger | |
| Temperature | Room Temperature | Mild Conditions | |
| Reaction Time | Varies (hours) | Monitored by TLC/LC-MS |
Reaction Mechanism Diagram
Caption: Gold-catalyzed 2-aminoindole synthesis.
Characterization of this compound
The definitive identification and purity assessment of the synthesized this compound are crucial. A combination of spectroscopic techniques is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum of this compound will exhibit characteristic signals for the indole ring protons, including a broad singlet for the N1-H proton and distinct signals for the aromatic protons. The amine protons at the C2 position will also appear as a broad singlet, which will disappear upon D₂O exchange. The ¹³C NMR spectrum will show the corresponding signals for the carbon atoms of the indole ring system.[5][6]
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the N-H stretching vibrations of the primary amine (typically two bands) and the indole N-H in the range of 3200-3500 cm⁻¹.[5]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition. The expected molecular ion peak [M+H]⁺ for this compound (C₈H₈N₂) would be at m/z 133.07.[5]
Troubleshooting and Field-Proven Insights
-
Purification of Amines: 2-Aminoindoles can be challenging to purify via silica gel chromatography due to their basicity, which can lead to tailing. To mitigate this, the eluent can be doped with a small amount of a basic modifier, such as triethylamine or ammonia in methanol. Alternatively, amine-functionalized silica gel can be employed for more effective separation.[7]
-
Stability and Storage: Aminoindoles, particularly those with electron-donating substituents, can be susceptible to air and light-induced oxidation, often resulting in discoloration.[8] It is advisable to perform reactions and purifications under an inert atmosphere and to protect the product from light. For long-term storage, keeping the compound in a dark, cool place under an inert atmosphere is recommended.[9]
Conclusion
This guide has detailed two robust and distinct protocols for the laboratory-scale synthesis of this compound, a molecule of significant interest in medicinal chemistry. The one-pot reductive cyclization offers a straightforward and cost-effective route using readily available starting materials, while the gold-catalyzed C-H annulation represents a more modern and elegant approach with high efficiency and mild reaction conditions. By understanding the underlying chemical principles and adhering to the detailed experimental procedures, researchers can confidently synthesize and characterize this valuable scaffold, paving the way for the discovery and development of novel therapeutic agents.
References
- 1. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 2-Aminoindoles through Gold-Catalyzed C-H Annulations of Sulfilimines with N-Arylynamides [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: 1H-Indol-2-amine as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of the 1H-Indol-2-amine Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Among its many derivatives, this compound, often referred to as 2-aminoindole, stands out as a particularly valuable and versatile building block. Its unique electronic structure, featuring a highly nucleophilic exocyclic amine adjacent to the indole nitrogen and an electron-rich pyrrole ring, endows it with a rich and tunable reactivity profile. This allows for its elaboration into a diverse array of complex heterocyclic systems, making it a sought-after intermediate in drug discovery and development.[3][4]
2-Aminoindole derivatives are key structural motifs in compounds targeting a range of diseases. For instance, they form the basis of inhibitors for enzymes like TYK2, relevant in the treatment of inflammatory bowel disease, and have been explored in the development of antiparasitic agents against Trypanosoma cruzi, the causative agent of Chagas disease.[5][6] The strategic importance of this scaffold lies in its ability to act as a linchpin, enabling the modular assembly of fused ring systems and functionalized indole derivatives.[7]
This guide provides an in-depth exploration of the reactivity and synthetic utility of this compound. We will move beyond simple procedural lists to explain the underlying chemical principles that govern its reactivity, offering detailed, field-proven protocols for its application in constructing complex molecular architectures.
Pillar 1: Understanding the Core Reactivity of this compound
The synthetic utility of this compound is governed by the interplay of two primary reactive sites: the exocyclic C2-amino group and the nucleophilic C3 position of the indole ring. The lone pair of electrons on the C2-amino group is highly available, making it a potent nucleophile.[8][9] This is the primary site for reactions such as acylation, alkylation, and condensation.
Simultaneously, the molecule possesses significant enamine character. The electron-donating C2-amino group enriches the electron density of the pyrrole ring, particularly at the C3 position. This makes the C3 carbon susceptible to electrophilic attack, a classic reactivity pattern for indoles that is enhanced in this substituted system.
This dual reactivity allows for sequential or one-pot reactions that can build complexity rapidly. The choice of reagents and reaction conditions dictates which site reacts, enabling chemists to steer the synthesis toward the desired outcome.
Caption: Dual reactivity pathways of this compound.
Pillar 2: Synthetic Applications & Step-by-Step Protocols
Application 1: Synthesis of Bioactive Amides and Sulphonamides
One of the most direct and widely used applications of this compound is its N-acylation to form indole-2-carboxamides. This transformation is a cornerstone in medicinal chemistry programs, as the amide bond allows for the exploration of structure-activity relationships (SAR) by introducing diverse substituents.[4][5] The high nucleophilicity of the C2-amine ensures that this reaction typically proceeds efficiently under standard amide coupling conditions.
This protocol details a representative synthesis of an N-substituted 1H-indole-2-carboxamide, a common step in the development of therapeutic candidates.[2][5]
Objective: To couple a carboxylic acid with this compound to form the corresponding amide.
Materials:
-
This compound derivative (1.0 equiv)
-
Carboxylic acid of interest (1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equiv)
-
Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the carboxylic acid (1.1 equiv) in anhydrous DMF, add EDCI (1.2 equiv) and HOBt (1.2 equiv). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the this compound derivative (1.0 equiv) to the reaction mixture, followed by the dropwise addition of DIPEA (3.0 equiv).
-
Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (3x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Causality and Trustworthiness:
-
EDCI/HOBt System: This combination is a classic and reliable method for amide bond formation. EDCI is a water-soluble carbodiimide that activates the carboxylic acid, while HOBt acts as a catalyst and suppresses side reactions, such as racemization if the carboxylic acid is chiral.
-
DIPEA: A non-nucleophilic base is required to neutralize the HCl salt formed from EDCI and any acidic protons without competing in the coupling reaction.
-
LiCl Wash: This aqueous wash is particularly effective at removing residual DMF from the organic layer, simplifying purification.
-
Self-Validation: The protocol's endpoint is validated by standard analytical techniques (TLC, LC-MS) and the final product's purity is confirmed by chromatography and spectroscopic analysis (¹H NMR, ¹³C NMR).
Application 2: Construction of Fused Heterocyclic Systems
The dual functionality of this compound makes it an exceptional precursor for the synthesis of indole-fused heterocycles.[7][10][11] A prominent example is its reaction with 1,3-dicarbonyl compounds or their equivalents to construct the pyrimido[1,2-a]indole core, a scaffold of significant interest in materials science and medicinal chemistry.
This protocol describes the acid-catalyzed condensation of a this compound with a β-ketoester, leading to a fused pyrimido[1,2-a]indol-4-one.
Objective: To construct the pyrimido[1,2-a]indole scaffold via a cyclocondensation reaction.
Materials:
-
Substituted this compound (1.0 equiv)
-
Ethyl acetoacetate (or other β-ketoester) (1.2 equiv)
-
Polyphosphoric acid (PPA) or Dowex-50W resin
-
Toluene or Xylene
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, combine the this compound (1.0 equiv), ethyl acetoacetate (1.2 equiv), and a catalytic amount of PPA or Dowex-50W resin in toluene.
-
Heat the mixture to reflux (approx. 110-140 °C, depending on the solvent). Water generated during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting amine is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature. If using PPA, carefully quench the reaction by pouring it over crushed ice and neutralizing with a saturated NaHCO₃ solution. If using Dowex resin, simply filter off the catalyst.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization or flash column chromatography to yield the pure pyrimido[1,2-a]indol-4-one.
Causality and Trustworthiness:
-
Mechanism: The reaction proceeds via an initial acid-catalyzed condensation between the C2-amine and one of the carbonyl groups of the β-ketoester to form an enamine or imine intermediate.[12][13] This is followed by an intramolecular cyclization (nucleophilic attack of the indole C3 or N1 onto the remaining carbonyl/ester), and subsequent dehydration/aromatization to yield the fused system.
-
Dean-Stark Trap: The removal of water is crucial as it drives the equilibrium towards the product, in accordance with Le Châtelier's principle. This is a key element for ensuring high conversion.[12]
-
Catalyst Choice: PPA or acidic resins like Dowex-50W are effective catalysts for both the initial condensation and the subsequent cyclization steps. The solid resin offers the advantage of easier removal during workup.
Caption: Experimental workflow for pyrimidoindole synthesis.
Pillar 3: Data Presentation and Comparative Analysis
The choice of synthetic route can significantly impact yield and purity. Below is a comparative table summarizing yields for different synthetic strategies involving 2-aminoindoles.
| Entry | Reaction Type | Substrates | Catalyst/Conditions | Yield (%) | Reference |
| 1 | One-Pot Amide Synthesis | Cyanoacetamide, 2-Fluoronitrobenzene | 1. NaH, DMF; 2. HCl, FeCl₃, Zn, 100°C | High | [14] |
| 2 | Amide Coupling | 5-Methyl-1H-indol-2-amine, Carboxylic Acid | EDCI, HOBt, DIPEA, DMF | Varies | [5] |
| 3 | Copper-Catalyzed Amination | Bromo-indole, Amine | Cu₂O, NMP, 110°C | 54-96% | [15] |
| 4 | Multicomponent Reaction | Indole, Formaldehyde, Amino HCl | THF, 45-60°C | 41-94% | [7] |
This data highlights the versatility of the 2-aminoindole core, demonstrating its successful application in diverse reaction types, from classical amide couplings to modern copper-catalyzed and multicomponent reactions, often with good to excellent yields.
Conclusion
This compound is a powerful and strategic building block in organic synthesis. Its predictable yet versatile reactivity, centered on its nucleophilic amine and electron-rich indole core, provides chemists with a reliable platform for the construction of complex molecules. The protocols and principles outlined in this guide demonstrate its utility in synthesizing both functionalized linear derivatives, such as bioactive amides, and complex fused heterocyclic systems. By understanding the causality behind the experimental choices, researchers can confidently adapt and apply these methods to accelerate their own research and drug development programs.
References
- 1. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CN108440496B - A method of preparing 2- aminoindole derivatives - Google Patents [patents.google.com]
- 4. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A multicomponent reaction for modular assembly of indole-fused heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. studymind.co.uk [studymind.co.uk]
- 10. Benzo-fused N-Heterocycle synthesis [organic-chemistry.org]
- 11. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 12. Carbonyl condensation - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
The Versatile Scaffold: 1H-Indol-2-amine as a Precursor for Novel Anti-inflammatory Agents - Application Notes and Protocols
Introduction: The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Its unique structural and electronic properties allow it to mimic protein structures and bind to a wide array of enzymes and receptors, making it a fertile ground for drug discovery.[1][2] Among the vast family of indole-containing molecules, those derived from the 1H-indol-2-amine core are gaining significant attention for the development of next-generation anti-inflammatory therapeutics. This guide provides an in-depth exploration of the synthesis and evaluation of this compound derivatives as potent anti-inflammatory agents, intended for researchers, scientists, and drug development professionals.
Inflammation is a complex biological response, and its dysregulation is implicated in numerous chronic diseases.[4] While non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin, which itself is an indole derivative, are widely used, they are often associated with gastrointestinal and cardiovascular side effects.[5][6] This necessitates the discovery of novel anti-inflammatory agents with improved safety profiles. The this compound scaffold offers a versatile platform for chemical modification, enabling the fine-tuning of pharmacological properties to achieve enhanced potency and selectivity against key inflammatory targets such as cyclooxygenase (COX) enzymes, lipoxygenase (LOX), and pro-inflammatory cytokines.[7][8]
This document will detail the synthetic pathways to access functionalized this compound derivatives and provide comprehensive, step-by-step protocols for their biological evaluation using established in vitro and in vivo models.
Synthetic Strategies: Accessing the this compound Core and its Derivatives
The synthesis of this compound and its analogs can be approached through several established routes. A common and practical starting point is the corresponding indole-2-carboxylic acid, which is often commercially available. The following protocol outlines a representative synthesis of a substituted this compound, specifically 5-Methoxy-1H-indol-2-amine, which can be adapted for other derivatives. This multi-step synthesis involves the conversion of a carboxylic acid to a primary amide, followed by a Hofmann or Curtius-type rearrangement.[9]
Protocol 1: Synthesis of 5-Methoxy-1H-indol-2-amine
This protocol is divided into two main steps: the formation of the intermediate carboxamide and its subsequent rearrangement to the desired amine.
Step 1: Synthesis of 5-methoxy-1H-indole-2-carboxamide [9]
-
Principle: The carboxylic acid is activated, typically with a coupling agent like 1,1'-carbonyldiimidazole (CDI), to form a reactive intermediate. This intermediate then readily reacts with an ammonia source to yield the primary amide.
-
Materials:
-
5-methoxy-1H-indole-2-carboxylic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Aqueous ammonium hydroxide (28-30%)
-
Ethyl acetate
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of 5-methoxy-1H-indole-2-carboxylic acid (1.0 equivalent) in anhydrous DMF, add CDI (1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture for 1-2 hours to ensure the complete formation of the N-acylimidazole intermediate.
-
Cool the reaction mixture in an ice bath and add aqueous ammonium hydroxide (excess) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford 5-methoxy-1H-indole-2-carboxamide.
-
Step 2: Hofmann Rearrangement to 5-Methoxy-1H-indol-2-amine
-
Principle: The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate.
-
Materials:
-
5-methoxy-1H-indole-2-carboxamide
-
Sodium hypobromite (NaOBr) solution (freshly prepared from bromine and NaOH) or a commercial reagent like (Diacetoxyiodo)benzene.
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or other suitable organic solvent
-
-
Procedure:
-
Dissolve 5-methoxy-1H-indole-2-carboxamide (1.0 equivalent) in a suitable solvent.
-
Add a freshly prepared solution of NaOBr (1.1 equivalents) in aqueous NaOH.
-
Heat the reaction mixture, monitoring the progress by TLC.
-
Upon completion, cool the mixture and extract the product with an organic solvent like DCM.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure to obtain the crude 5-Methoxy-1H-indol-2-amine, which can be further purified by column chromatography.
-
Diagram of Synthetic Workflow
Caption: Synthetic workflow for this compound precursor.
Biological Evaluation of Anti-inflammatory Activity
Once novel this compound derivatives are synthesized, a systematic evaluation of their anti-inflammatory properties is crucial. This typically involves a tiered approach, starting with in vitro assays to determine potency and mechanism, followed by in vivo models to assess efficacy and safety.
In Vitro Anti-inflammatory Assays
A key and widely used in vitro model for inflammation involves the use of murine macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[10]
Protocol 2: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages [10][11]
-
Principle: Activated macrophages produce nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. The anti-inflammatory potential of a compound can be assessed by its ability to inhibit NO production. NO in the culture supernatant is measured using the Griess reagent.
-
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound derivatives)
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Solution A to each supernatant sample, followed by 50 µL of Solution B.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve generated with NaNO₂.
-
Determine the percentage inhibition of NO production for each compound concentration and calculate the IC₅₀ value.
-
| Compound | Concentration (µM) | NO Inhibition (%) | IC₅₀ (µM) |
| Test Compound X | 1 | Data point | rowspan="5" |
| 5 | Data point | ||
| 10 | Data point | ||
| 25 | Data point | ||
| 50 | Data point | ||
| Positive Control (e.g., L-NMMA) | 10 | Data point | Known Value |
Protocol 3: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA [11][12]
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), secreted by LPS-stimulated macrophages.
-
Procedure:
-
Culture and treat RAW 264.7 cells with test compounds and LPS as described in Protocol 2.
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage inhibition of cytokine production and the corresponding IC₅₀ values.
-
| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| Test Compound X | 1 | Data point | Data point |
| 5 | Data point | Data point | |
| 10 | Data point | Data point | |
| Positive Control (e.g., Dexamethasone) | 1 | Data point | Data point |
Diagram of In Vitro Anti-inflammatory Evaluation Workflow
Caption: Workflow for in vitro anti-inflammatory evaluation.
In Vivo Anti-inflammatory Models
Promising candidates from in vitro studies should be further evaluated in animal models of inflammation to assess their efficacy in a more complex biological system.
Protocol 4: Carrageenan-Induced Paw Edema in Rodents [13][14][15]
-
Principle: This is a widely used and well-characterized model of acute inflammation. Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling), which can be measured over time. The ability of a test compound to reduce this edema indicates its anti-inflammatory activity.
-
Materials:
-
Rats or mice
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compounds
-
Positive control (e.g., Indomethacin)
-
Plebismometer or digital calipers
-
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Measure the initial paw volume of the right hind paw of each animal.
-
Administer the test compounds and the positive control orally or intraperitoneally. The control group receives the vehicle.
-
After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Vehicle Control | - | 0 |
| Test Compound X | 10 | Data point |
| 25 | Data point | |
| 50 | Data point | |
| Indomethacin | 10 | Data point |
Mechanistic Insights and Structure-Activity Relationships (SAR)
The anti-inflammatory effects of indole derivatives are often attributed to their ability to modulate key signaling pathways. Many indole-based compounds have been shown to inhibit the activity of COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandins.[7][8] Furthermore, some derivatives exhibit dual inhibition of COX and 5-LOX pathways.[16] The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central regulators of inflammatory gene expression, are also common targets.[10]
Structure-activity relationship (SAR) studies are crucial for optimizing the anti-inflammatory potency and selectivity of this compound derivatives. For instance, in a series of 4-indole-2-arylaminopyrimidine derivatives, the nature of the substituent on the phenyl ring significantly influenced the anti-inflammatory activity.[17] Generally, the introduction of different functional groups at various positions of the indole ring can modulate the compound's lipophilicity, electronic properties, and hydrogen bonding capacity, all of which affect its interaction with biological targets.
Diagram of Inflammatory Signaling Pathways Targeted by Indole Derivatives
References
- 1. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chesci.com [chesci.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 16. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Strategic Guide to the Synthesis and Preclinical Evaluation of Novel 1H-Indol-2-Amine Derivatives for Cancer Research
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in bioactive compounds and its ability to interact with a multitude of biological targets.[1][2] This guide provides an in-depth framework for the synthesis, characterization, and preclinical evaluation of novel 1H-indol-2-amine derivatives, a promising class of compounds for cancer drug discovery. We move beyond simple procedural lists to explain the causality behind experimental choices, offering a self-validating system for researchers. This document details a robust synthetic protocol, methods for structural confirmation, a comprehensive workflow for assessing in vitro cytotoxicity, and a foundational protocol for elucidating a potential mechanism of action through kinase inhibition. Our objective is to equip researchers, scientists, and drug development professionals with the technical knowledge and field-proven insights necessary to accelerate the discovery of next-generation indole-based anticancer agents.
Introduction: The this compound Scaffold in Modern Oncology
The indole ring system is a recurring motif in numerous FDA-approved anticancer agents, including vinca alkaloids (vincristine, vinblastine) and several kinase inhibitors (e.g., sunitinib).[2][3] Its unique electronic properties and structural versatility allow it to form key interactions—such as hydrogen bonds, pi-stacking, and hydrophobic interactions—with a diverse array of enzymatic targets.[1] Indole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, disruption of DNA topoisomerases, induction of apoptosis, and modulation of critical cell signaling pathways like PI3K/Akt/mTOR.[4][5]
The this compound core, in particular, presents a synthetically accessible and highly versatile pharmacophore. The amine functionality at the C2 position serves as a crucial handle for introducing chemical diversity, enabling the fine-tuning of physicochemical properties and target specificity. This application note provides a comprehensive, workflow-oriented guide to systematically synthesize a library of these derivatives and evaluate their potential as anticancer therapeutic leads.
Synthesis of a this compound Derivative Library
Rationale for Synthetic Strategy
To generate a library of this compound derivatives, an efficient and modular synthetic route is paramount. While classical methods like the Fischer indole synthesis are foundational, modern strategies often provide superior yields, broader substrate scope, and milder reaction conditions. We will focus on a one-pot, copper-mediated domino reaction that utilizes readily available anilines and ynamides.[6] This approach is advantageous as it allows for the rapid assembly of the desired indole core with excellent regioselectivity and functional group tolerance, which is ideal for creating a diverse compound library.
Detailed Synthesis Protocol: One-Pot Synthesis of a Representative Derivative
This protocol describes the synthesis of a model compound, N-cyclohexyl-1-phenyl-1H-indol-2-amine, as a representative example.
Materials and Reagents:
-
Aniline (starting material)
-
N-cyclohexyl-1-phenyl-ynamide (starting material)
-
Copper(II) bromide (CuBr₂) (catalyst)
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
Hexanes and Ethyl Acetate (for chromatography elution)
Procedure:
-
Reaction Setup: To a dry, oven-baked 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aniline (1.0 mmol, 1.0 equiv) and N-cyclohexyl-1-phenyl-ynamide (1.1 mmol, 1.1 equiv).
-
Solvent and Catalyst Addition: Add anhydrous toluene (10 mL) to the flask. Stir the mixture until all solids are dissolved. Add CuBr₂ (0.1 mmol, 10 mol%) to the solution.
-
Reaction Execution: Heat the reaction mixture to 110 °C and allow it to reflux under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 2 hours (typical reaction time: 8-12 hours).
-
Expert Insight: The copper catalyst facilitates the key C-N bond formation and subsequent oxidative cyclization. Toluene is an effective high-boiling solvent for this transformation.
-
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (30 mL) and wash it sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure this compound derivative.
Characterization of Synthesized Compounds
Confirming the identity, structure, and purity of each synthesized derivative is a critical step. Standard analytical techniques are employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. Characteristic chemical shifts and coupling constants for the indole core protons and carbons confirm the successful synthesis.[7][8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound, providing definitive proof of its identity.[9][10]
Table 1: Physicochemical Properties of Representative this compound Derivatives
| Compound ID | R¹ Substituent | R² Substituent | Molecular Formula | MW ( g/mol ) | Yield (%) |
|---|---|---|---|---|---|
| IND-001 | H | Cyclohexyl | C₂₀H₂₂N₂ | 290.41 | 78 |
| IND-002 | 4-MeO | Cyclohexyl | C₂₁H₂₄N₂O | 320.43 | 72 |
| IND-003 | 4-Cl | Benzyl | C₂₁H₁₇ClN₂ | 332.83 | 65 |
| IND-004 | H | 4-F-Phenyl | C₂₀H₁₅FN₂ | 302.35 | 81 |
Biological Evaluation: Assessing Anticancer Potential
Workflow for In Vitro Screening
A systematic workflow is essential for efficiently screening a library of newly synthesized compounds. The process begins with the primary cytotoxicity screening to identify hits, followed by secondary assays to confirm activity and preliminary mechanism of action studies.
Caption: Workflow from synthesis to biological evaluation.
Protocol for In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[11] It measures the metabolic activity of mitochondrial reductase enzymes, which are active only in living cells.[12]
Principle: Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Cell Culture:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous control cell line (e.g., HEK293, human embryonic kidney cells) are used.[13]
-
Cells are maintained in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified 5% CO₂ incubator.
Assay Procedure:
-
Cell Seeding: Harvest cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized indole derivatives in culture media. Remove the old media from the plate and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.[14]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Trustworthiness Check: During this incubation, purple formazan crystals should become visible within the cells under a microscope, confirming enzymatic activity.
-
-
Solubilization: Carefully remove the media containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot the % Viability against the log of the compound concentration.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis. The IC₅₀ is the concentration of the compound that inhibits cell growth by 50%.[15]
Data Interpretation
The IC₅₀ value is a quantitative measure of a compound's potency. A lower IC₅₀ indicates higher potency. Comparing the IC₅₀ values against cancerous and non-cancerous cell lines allows for the calculation of a Selectivity Index (SI = IC₅₀ in normal cells / IC₅₀ in cancer cells), which is a crucial indicator of a drug's therapeutic window.[12]
Table 2: Cytotoxicity (IC₅₀, µM) of Indole Derivatives against Various Cell Lines
| Compound ID | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | HEK293 (Normal Kidney) | Selectivity Index (HEK293/MCF-7) |
|---|---|---|---|---|
| IND-001 | 8.5 | 11.2 | > 50 | > 5.9 |
| IND-002 | 25.1 | 30.5 | > 100 | > 4.0 |
| IND-003 | 1.2 | 2.5 | 22.8 | 19.0 |
| IND-004 | 5.6 | 7.8 | > 50 | > 8.9 |
| Doxorubicin | 0.8 | 1.1 | 5.4 | 6.75 |
Data is representative. IND-003 shows high potency and better selectivity than the standard drug, making it a promising lead.
Elucidating the Mechanism of Action: A Focus on Kinase Inhibition
Rationale
Protein kinases are critical regulators of cell signaling and are frequently dysregulated in cancer, making them prime therapeutic targets.[16] The indole scaffold is a well-established "hinge-binding" motif found in many approved kinase inhibitors.[17][18] Therefore, investigating the kinase inhibitory potential of novel this compound derivatives is a logical step in elucidating their mechanism of action.
Signaling Pathway Diagram: Receptor Tyrosine Kinase (RTK) Pathway
Many cancers are driven by aberrant RTK signaling. The diagram below illustrates a simplified RTK pathway, a common target for indole-based inhibitors.
Caption: Inhibition of an RTK signaling pathway by a this compound derivative.
Protocol for Western Blot Analysis
Western blotting can be used to determine if a lead compound inhibits a specific signaling pathway by measuring the phosphorylation status of key downstream proteins, such as Akt. A decrease in phosphorylated Akt (p-Akt) upon treatment suggests inhibition of an upstream kinase.
Procedure:
-
Cell Treatment and Lysis: Culture cancer cells (e.g., MCF-7) and treat them with the lead indole compound (e.g., IND-003 at its IC₅₀ concentration) for a specified time (e.g., 24 hours). Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20 µg) onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (p-Akt).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Akt and a loading control (e.g., GAPDH) to confirm equal protein loading and to normalize the p-Akt signal.
Expected Outcome: A significant decrease in the p-Akt/Total Akt ratio in compound-treated cells compared to the vehicle control would provide strong evidence for the inhibition of the PI3K/Akt pathway.
Conclusion and Future Directions
This guide outlines a comprehensive and logically structured approach for the synthesis and preclinical evaluation of novel this compound derivatives. By following these detailed protocols—from rational synthesis and rigorous characterization to systematic biological screening and mechanistic investigation—researchers can efficiently identify and advance promising anticancer lead compounds.
A derivative like IND-003 , exhibiting potent and selective cytotoxicity, warrants further investigation. Future steps should include:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing additional analogs to optimize potency and selectivity.
-
Advanced Mechanistic Studies: Performing in vitro kinase assays to identify the specific kinase target(s).
-
In Vivo Efficacy Studies: Evaluating the lead compound in animal models of cancer to assess its therapeutic potential and pharmacokinetic properties.
The strategic application of these methodologies will undoubtedly accelerate the journey of novel indole derivatives from the laboratory bench to potential clinical applications.
References
- 1. A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development | Bentham Science [benthamscience.com]
- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. bmse000097 Indole at BMRB [bmrb.io]
- 9. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 11. ijprajournal.com [ijprajournal.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs | Anticancer Research [ar.iiarjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
Introduction: The Significance and Challenge of 1H-Indol-2-Amine Alkylation
An Application Guide to the Selective N-Alkylation of 1H-Indol-2-Amine for Medicinal Chemistry and Drug Development
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in various intermolecular interactions make it a valuable building block in the design of novel therapeutics. N-alkylation of the indole nitrogen (the N1 position) is a critical modification used to modulate a compound's pharmacological properties, including its potency, selectivity, metabolic stability, and solubility.
However, the N-alkylation of this compound presents a significant synthetic challenge: regioselectivity. The molecule possesses two distinct nucleophilic nitrogen centers: the indole ring nitrogen (N1) and the exocyclic 2-amino group. Direct alkylation can lead to a mixture of N1-alkylated, N2-alkylated, and potentially di-alkylated products, complicating purification and reducing the yield of the desired N1-isomer. This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust methods to achieve selective N1-alkylation of this compound, grounded in mechanistic principles and supported by detailed protocols.
Strategy 1: Direct N1-Alkylation via Thermodynamic Control
The direct alkylation of indoles is a classical and widely used transformation. For this compound, achieving N1 selectivity often relies on exploiting the thermodynamic stability of the resulting product. The anion of the deprotonated indole is resonance-stabilized, with negative charge density at both N1 and C3. However, reaction with an electrophile at N1 is typically the thermodynamically favored pathway. In the case of 2-aminoindole, the exocyclic amino group presents an additional site of reactivity. By carefully selecting the base and solvent, conditions can be optimized to favor the formation of the more stable N1-alkylated isomer. Studies on the related indazole scaffold, a bioisostere of indole, have shown that combinations like sodium hydride (NaH) in tetrahydrofuran (THF) can provide high N1-selectivity.[1][2]
Core Principles
-
Base Selection: Strong, non-nucleophilic hydride bases like sodium hydride (NaH) are commonly used to deprotonate the indole N-H. The choice of base can influence the position of the equilibrium between the N1 and N2 anions.
-
Solvent Effects: Polar aprotic solvents such as DMF and THF are effective at solvating the cation of the base and the intermediate indole anion. The solvent can influence the reactivity and selectivity of the alkylation.[1]
-
Thermodynamic vs. Kinetic Control: While the exocyclic amino group might be kinetically faster to react under certain conditions, the N1-alkylated product is often the more thermodynamically stable isomer. Running the reaction at elevated temperatures can help to favor the thermodynamic product through an equilibration process.[2]
General Protocol: Direct N1-Alkylation with an Alkyl Halide
Objective: To selectively alkylate the N1 position of this compound using a strong base and an alkyl halide.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add this compound (1.0 eq).
-
Add anhydrous THF or DMF (approx. 0.1–0.2 M concentration of the indole).
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add NaH (1.1–1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30–60 minutes, or until hydrogen evolution ceases and a clear solution of the sodium salt is formed.
-
Cool the reaction mixture back to 0 °C.
-
Add the alkyl halide (1.1–1.3 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 2–24 hours. The reaction progress should be monitored by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., to 50-80 °C) may be required.[3]
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the N1-alkylated this compound.
| Parameter | Condition | Rationale / Notes |
| Base | NaH, KH, LiHMDS | Strong, non-nucleophilic bases are preferred to avoid side reactions. |
| Solvent | THF, DMF | Polar aprotic solvents effectively dissolve the indole anion.[4] |
| Temperature | 0 °C to 80 °C | Initial deprotonation is often done at low temperature for safety. Higher temperatures may be needed for the alkylation step to proceed and to favor the thermodynamic N1-product. |
| Electrophile | Alkyl iodides, bromides | Iodides are generally more reactive than bromides. Primary and benzylic halides are most effective. |
Strategy 2: Protecting Group-Assisted N1-Alkylation
A highly effective and predictable strategy for achieving N1-regioselectivity is to temporarily protect the exocyclic 2-amino group. This approach involves three key stages: protection of the 2-amino group, alkylation of the indole N1-position, and subsequent deprotection of the 2-amino group. The choice of protecting group is critical; it must be stable to the basic conditions of the N1-alkylation and easily removable under conditions that do not affect the newly installed N1-alkyl group. The tert-butyloxycarbonyl (Boc) group is an excellent candidate for this purpose.
Workflow for Protecting Group Strategy
Caption: Workflow for selective N1-alkylation using a protecting group strategy.
Protocol 2a: Protection of the 2-Amino Group with Boc-Anhydride
Objective: To protect the exocyclic amino group of this compound with a Boc group.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or THF.
-
Add triethylamine (1.5–2.0 eq).
-
Add a catalytic amount of DMAP (0.05–0.1 eq).
-
Add Boc₂O (1.1–1.2 eq) portion-wise or as a solution in the reaction solvent.
-
Stir the reaction mixture at room temperature for 4–16 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization to yield the N-Boc-protected 2-aminoindole.
Protocol 2b: N1-Alkylation of N-Boc-2-aminoindole
Objective: To alkylate the N1 position of the protected indole.
Procedure:
-
Follow the General Protocol for Direct N1-Alkylation (Strategy 1) , using the N-Boc-protected 2-aminoindole as the starting material. The reaction is typically cleaner and more efficient due to the absence of the competing nucleophilic site.
Protocol 2c: Deprotection of the Boc Group
Objective: To remove the Boc protecting group to reveal the final N1-alkylated product.
Materials:
-
N1-Alkyl, N2-Boc-indole
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N1-alkyl, N2-Boc-indole (1.0 eq) in DCM (approx. 0.1 M).
-
Cool the solution to 0 °C.
-
Add trifluoroacetic acid (5–10 eq, often used as a 20-50% solution in DCM) dropwise.
-
Stir the reaction at 0 °C to room temperature for 1–4 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Redissolve the residue in ethyl acetate and neutralize by washing with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product if necessary to obtain the pure N1-alkyl-1H-indol-2-amine.
Strategy 3: N1-Alkylation via Reactive Iminium Intermediates
A specialized method for the N1-alkylation of aminoindoles involves the reaction with dimethylformamide-dialkylacetals (DMF-acetals). This reaction proceeds through a reactive alkoxyiminium species, which serves as the alkylating agent. A study has demonstrated this approach for the N1-alkylation of 2-aminoindole-3-carbonitriles, suggesting its applicability to the parent this compound.[5] This method is particularly attractive as it avoids the use of strong bases and reactive alkyl halides.
Mechanism and Workflow
The reaction is believed to proceed via initial attack of the exocyclic 2-amino group on the DMF-acetal to form an aminal, which then rearranges or reacts further, leading to the formation of an intermediate that facilitates the alkylation of the N1 position. The process is often accelerated by microwave irradiation.
Caption: Proposed workflow for N1-alkylation using DMF-dialkylacetals.
Protocol 3: Microwave-Assisted N1-Alkylation with DMF-Acetals
Objective: To achieve N1-alkylation using a DMF-acetal under microwave conditions.
Materials:
-
This compound
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) or N,N-Dimethylformamide diethyl acetal (DMF-DEA)
-
Microwave reactor vials
Procedure:
-
In a microwave vial, place this compound (1.0 eq).
-
Add an excess of the DMF-dialkylacetal (e.g., 5–10 eq), which can also serve as the solvent.
-
Seal the vial.
-
Place the vial in a microwave reactor and irradiate at a set temperature (e.g., 100–150 °C) for a specified time (e.g., 15–60 minutes). Optimization of temperature and time will be necessary.
-
After the reaction, cool the vial to room temperature.
-
Remove the excess DMF-acetal under high vacuum.
-
Purify the residue by column chromatography to isolate the N1-alkylated product.
Alternative Methods: Considerations for Regioselectivity
Other common N-alkylation methods, such as the Mitsunobu reaction and reductive amination, are powerful tools for forming C-N bonds but must be considered carefully for this compound due to the regioselectivity challenge.
-
Mitsunobu Reaction: This reaction typically involves an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate like DEAD or DIAD.[6] While it is effective for N-alkylation of indoles, its application to this compound would likely result in a mixture of N1 and N2 alkylation, with the outcome being highly dependent on the specific alcohol and reaction conditions. Without a protecting group on the 2-amino position, achieving N1 selectivity would be challenging and require extensive optimization.
-
Reductive Amination: This method involves the reaction of an amine with an aldehyde or ketone to form an imine, which is then reduced in situ by a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[7][8] For this compound, the exocyclic primary amino group is expected to be significantly more reactive towards aldehydes and ketones than the indole N-H. Therefore, reductive amination is an excellent method for the selective N2-alkylation of the exocyclic amine, rather than the desired N1-alkylation.
Conclusion
The selective N1-alkylation of this compound is a crucial transformation for the synthesis of novel drug candidates. While direct alkylation can be challenging due to competing reactivity at the exocyclic amino group, several robust strategies can be employed. Direct alkylation under thermodynamically controlled conditions offers a straightforward approach, though it may require careful optimization to achieve high selectivity. A more reliable and often higher-yielding method involves the use of a protecting group strategy, where the 2-amino group is temporarily masked. For specific alkyl groups, specialized methods like the use of DMF-acetals provide an alternative route under base-free conditions. By understanding the underlying chemical principles and carefully selecting the appropriate methodology, researchers can efficiently access the desired N1-alkylated this compound derivatives for further investigation in drug discovery programs.
References
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. Study of N1-alkylation of indoles from the reaction of 2(or 3)-aminoindole-3-(or 2)carbonitriles with DMF-dialkylacetals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for Electrophilic Substitution Reactions on the 1H-Indol-2-amine Ring
For: Researchers, scientists, and drug development professionals.
Introduction: The Enhanced Nucleophilicity and Regioselectivity of the 1H-Indol-2-amine Scaffold
The indole nucleus is a cornerstone of a vast array of pharmaceuticals and biologically active compounds. Its electron-rich nature makes it highly susceptible to electrophilic aromatic substitution, a key strategy for its functionalization in drug discovery. While electrophilic attack on the parent indole ring preferentially occurs at the C3 position, the introduction of an amino group at the C2 position, yielding this compound, profoundly influences the ring's reactivity and regioselectivity.
The C2-amino group, a potent electron-donating group, further enriches the pyrrole moiety of the indole ring through resonance. This heightened electron density significantly activates the ring towards electrophilic attack, often allowing for reactions under milder conditions than those required for less activated aromatic systems. Crucially, the C2-amino group directs incoming electrophiles with high regioselectivity to the C3 position. This is due to the superior stabilization of the Wheland intermediate formed upon attack at C3, where the positive charge can be delocalized onto the C2-amino nitrogen atom. This guide provides a detailed exploration of key electrophilic substitution reactions on the this compound ring, offering both mechanistic insights and practical, field-proven protocols.
Diagram: Regioselectivity in Electrophilic Attack on this compound
The Versatile Scaffold: 1H-Indol-2-amine in the Synthesis of Serotonin Receptor Ligands
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The 1H-indol-2-amine core is a privileged scaffold in medicinal chemistry, serving as a versatile starting point for the synthesis of a diverse array of compounds targeting the serotonin (5-HT) receptor family. The strategic modification of this indole nucleus allows for the fine-tuning of ligand affinity and efficacy, leading to the development of selective agonists, antagonists, and allosteric modulators for various 5-HT receptor subtypes. This guide provides a detailed overview of key synthetic strategies and protocols utilizing this compound and its derivatives for the generation of novel serotonin receptor ligands, supported by pharmacological data and mechanistic insights.
The Significance of the 2-Aminoindole Moiety
The 2-aminoindole structure is of significant interest in drug discovery due to its inherent chemical properties. The presence of a primary amine at the C2 position provides a reactive handle for a variety of chemical transformations, including N-alkylation, acylation, and participation in cyclization reactions. Furthermore, the indole ring itself is an electron-rich aromatic system susceptible to electrophilic substitution, allowing for further functionalization to explore structure-activity relationships (SAR). This combination of reactive sites makes this compound a valuable building block for creating libraries of compounds with diverse pharmacological profiles.
Key Synthetic Strategies and Protocols
Several powerful synthetic methodologies can be employed to transform the this compound scaffold into potent and selective serotonin receptor ligands. The choice of strategy depends on the desired final structure and the targeted 5-HT receptor subtype.
N-Alkylation and Reductive Amination: Accessing Diverse Side Chains
Direct N-alkylation of the primary amine at the C2 position is a straightforward approach to introduce various side chains, which are often crucial for receptor interaction and selectivity. A more versatile and controlled method is reductive amination, which involves the reaction of the 2-aminoindole with an aldehyde or ketone to form an imine intermediate, followed by reduction to the corresponding secondary or tertiary amine.
Protocol 1: General Procedure for Reductive Amination
This protocol outlines a general method for the synthesis of N-substituted 2-aminoindole derivatives.
Materials:
-
This compound (or a substituted derivative)
-
Aldehyde or Ketone (1.0-1.2 equivalents)
-
Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)
-
Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), methanol)
-
Acetic acid (catalytic amount, if necessary)
Procedure:
-
To a solution of this compound in the chosen anhydrous solvent, add the aldehyde or ketone.
-
If required, add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Add the reducing agent portion-wise to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Rationale for Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride is often preferred as it is a mild and selective reducing agent for imines in the presence of other carbonyl groups.
-
Solvent: Anhydrous conditions are crucial to prevent the hydrolysis of the imine intermediate.
-
Acid Catalyst: A catalytic amount of acid can accelerate the formation of the imine, which is often the rate-limiting step.
Pictet-Spengler Reaction: Constructing Polycyclic Scaffolds
The Pictet-Spengler reaction is a powerful tool for the synthesis of β-carbolines and other fused heterocyclic systems. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1][2][3] While tryptamine is the classic substrate, derivatives of this compound bearing an aminoethyl group at the C3 position can undergo this transformation to yield novel polycyclic structures with potential activity at serotonin receptors.[1]
Protocol 2: Acid-Catalyzed Pictet-Spengler Reaction
This protocol describes a typical procedure for the synthesis of tetrahydro-β-carbolines from a 3-(2-aminoethyl)-1H-indol-2-amine derivative.
Materials:
-
3-(2-Aminoethyl)-1H-indol-2-amine derivative (1.0 eq)
-
Aldehyde or ketone (1.0-1.2 eq)
-
Anhydrous solvent (e.g., toluene, methanol, dichloromethane)[4]
-
Brønsted acid catalyst (e.g., trifluoroacetic acid (TFA), p-toluenesulfonic acid (p-TsOH))[2]
Procedure:
-
Dissolve the 3-(2-aminoethyl)-1H-indol-2-amine derivative and the carbonyl compound in the anhydrous solvent.
-
Add the acid catalyst to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.[4]
-
Separate the organic layer and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography.[4]
Causality Behind Experimental Choices:
-
Acid Catalyst: The acid is essential for the formation of the electrophilic iminium ion, which is necessary for the intramolecular cyclization onto the electron-rich indole ring.[2][3]
-
Anhydrous Conditions: Water can interfere with the formation of the iminium ion and should be excluded.[4]
Experimental Workflow for Pictet-Spengler Reaction
References
Application Notes and Protocols for the Analytical Characterization of 1H-indol-2-amine
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
1H-indol-2-amine is a pivotal heterocyclic scaffold in medicinal chemistry and drug discovery, forming the structural core of numerous biologically active compounds.[1] Its unique electronic and structural features, including an aromatic planar structure with adjacent hydrogen bond donors, make it a valuable pharmacophore.[1] Robust and detailed analytical characterization is paramount for ensuring the identity, purity, and stability of this compound in research and development settings. This guide provides a comprehensive overview of the key analytical techniques and detailed protocols for the thorough characterization of this important molecule. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Vibrational and Electronic Spectroscopy (FTIR & UV-Vis).
Introduction: The Chemical and Biological Significance of this compound
The indole ring system is a ubiquitous motif in natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities.[2] The introduction of an amino group at the C-2 position of the indole ring, affording this compound, creates a unique chemical entity with significant potential for molecular interactions.[1] These compounds are key fragments in the development of inhibitors for enzymes like IκB-kinase and phosphodiesterase-V, as well as agents with hypotensive, diuretic, and appetite-suppressant properties.[1]
Given its reactivity and potential for degradation, a multi-faceted analytical approach is essential. Indole rings can be susceptible to oxidation, particularly at the electron-rich C3 position, and the amine group itself can be a site for oxidative degradation.[3] Therefore, the protocols outlined herein are designed not only to confirm the structure but also to assess the purity and stability of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the molecular framework and the electronic environment of each atom.
Principles of NMR for this compound Characterization
¹H NMR spectroscopy will reveal the number of different types of protons, their relative numbers, and their connectivity through spin-spin coupling. The chemical shifts of the aromatic protons are indicative of the electron density within the indole ring, while the signals for the N-H protons of the indole and the amino group are typically broad and their chemical shifts can be concentration and solvent dependent.[4] ¹³C NMR spectroscopy provides information on the carbon backbone of the molecule.
Predicted ¹H NMR Data
While a publicly available, verified ¹H NMR spectrum for this compound is limited, data from closely related analogs and established principles of chemical spectroscopy allow for a reliable prediction.[5] The following table summarizes the expected ¹H NMR data for this compound in a common deuterated solvent.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~10.5 - 11.5 | br s | 1H | N1-H (indole) |
| ~7.2 - 7.4 | d | 1H | C7-H |
| ~6.9 - 7.1 | t | 1H | C5-H or C6-H |
| ~6.8 - 7.0 | t | 1H | C5-H or C6-H |
| ~6.6 - 6.8 | d | 1H | C4-H |
| ~6.3 | s | 1H | C3-H |
| ~4.5 - 5.5 | br s | 2H | N2-H (amine) |
Note: Chemical shifts are predictions and may vary based on solvent and concentration. The broad singlets (br s) for the N-H protons are due to quadrupole broadening and potential chemical exchange. The addition of D₂O will cause the N-H signals to disappear, which is a useful method for their identification.[6]
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[5]
-
Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[5]
-
Data Acquisition:
-
For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data using appropriate software. Reference the spectra using the residual solvent peak as the internal standard.[5]
-
D₂O Exchange: To confirm the N-H protons, add a drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The N-H peaks should disappear or significantly decrease in intensity.[6]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an essential tool for determining the molecular weight of this compound and for gaining structural information through analysis of its fragmentation patterns.
Principles of MS for this compound Characterization
In mass spectrometry, the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular weight, allowing for the determination of the elemental composition.[7] Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting daughter ions, providing valuable structural information.
Expected Mass Spectrometric Data
For this compound (C₈H₈N₂), the expected exact mass can be calculated. The fragmentation pattern will be influenced by the stability of the indole ring and the location of the amino group.
| Analysis | Expected Result |
| Molecular Formula | C₈H₈N₂ |
| Exact Mass | 132.0687 |
| Nominal Mass | 132 |
| Expected [M+H]⁺ (ESI) | 133.0760 |
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation:
-
For accurate mass measurement, use a high-resolution mass spectrometer such as an ESI-TOF or Orbitrap.[5]
-
For routine analysis, a quadrupole mass spectrometer can be used.
-
-
Ionization: Electrospray ionization (ESI) in positive ion mode is a suitable technique for this molecule, as the amino group is readily protonated.
-
Data Acquisition: Acquire a full scan mass spectrum to determine the molecular weight. For structural confirmation, perform MS/MS on the [M+H]⁺ ion.
-
Data Analysis: Analyze the mass spectrum to confirm the molecular weight and interpret the fragmentation pattern to support the proposed structure.
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Stability
HPLC is the workhorse technique for determining the purity of this compound and for monitoring its stability over time. A well-developed HPLC method can separate the parent compound from impurities and degradation products.
Principles of HPLC for this compound Analysis
Reversed-phase HPLC is the most common mode for the analysis of moderately polar compounds like this compound. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The retention of the analyte is controlled by the composition of the mobile phase. Due to the basic nature of the amino group, peak tailing can be an issue. This can often be mitigated by using a mobile phase with a controlled pH or by using a high-purity, end-capped column.[8]
Generalized HPLC Method
The following is a starting point for developing a robust HPLC method for this compound. Optimization will be required for specific applications.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 280 nm |
| Injection Volume | 10 µL |
Experimental Protocol for HPLC Analysis
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile). From this, prepare a series of working standards for calibration.[9]
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent to an appropriate concentration. Filter the sample through a 0.22 µm syringe filter before injection.[9]
-
System Setup: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Data Acquisition: Inject the standards and samples. Record the chromatograms and integrate the peak areas.
-
Data Analysis: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use this curve to determine the concentration and purity of the analyte in the samples.
Stability Considerations
This compound may be susceptible to degradation, particularly in solution.[3] It is crucial to assess its stability under various conditions (e.g., pH, light, temperature).[10][11] HPLC is the ideal tool for these studies. A decrease in the peak area of the parent compound and the appearance of new peaks over time are indicative of degradation.[3] To minimize degradation, it is recommended to prepare solutions fresh, store them under an inert atmosphere, protect them from light, and keep them at low temperatures.[3][12]
Vibrational and Electronic Spectroscopy: Functional Group and Conjugation Analysis
Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and the conjugated system of this compound.
Principles of FTIR and UV-Vis Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to different functional groups.[13] UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. For this compound, the indole ring is the primary chromophore.[14]
Expected Spectroscopic Data
| Technique | Expected Absorptions |
| FTIR (cm⁻¹) | ~3400-3300 (N-H stretch, amine and indole), ~3100-3000 (aromatic C-H stretch), ~1620-1580 (C=C stretch), ~1500-1450 (C=C stretch) |
| UV-Vis (nm) | ~220 and ~280 (π→π* transitions of the indole ring) |
Note: The N-H stretching vibrations in the FTIR spectrum can be broad. The UV-Vis absorption maxima can be solvent-dependent.[15]
Experimental Protocols
FTIR Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a KBr pellet, a thin film, or using an Attenuated Total Reflectance (ATR) accessory.[5]
-
Data Acquisition: Obtain the IR spectrum over the range of 4000-400 cm⁻¹.[5]
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of this compound.
UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Data Acquisition: Record the UV-Vis spectrum over a range of approximately 200-400 nm.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax).
Workflow and Logical Diagrams
The following diagrams illustrate the general workflow for the characterization of this compound and the logical relationship between the different analytical techniques.
Figure 1: General workflow for the synthesis and characterization of this compound.
Figure 2: Logical decision-making process based on analytical data.
Conclusion
The comprehensive analytical characterization of this compound is a critical step in its application in research and drug development. By employing a combination of NMR spectroscopy, mass spectrometry, HPLC, and vibrational/electronic spectroscopy, researchers can ensure the structural identity, purity, and stability of this important molecule. The protocols and guidelines presented in this document provide a solid foundation for the robust and reliable characterization of this compound, thereby supporting the advancement of scientific endeavors that utilize this versatile chemical entity.
References
- 1. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. benchchem.com [benchchem.com]
- 4. che.hw.ac.uk [che.hw.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Short- and Long-Term Stability of Aromatic Amines in Human Urine | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. UV-Vis absorption spectra of indole and MIC derivatives in water at room temperature. [cjcp.ustc.edu.cn]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-Indol-2-amine
Welcome to the technical support guide for the synthesis of 1H-indol-2-amine and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. 2-Aminoindoles are crucial scaffolds in medicinal chemistry, appearing in compounds with a wide range of biological activities.[1][2] However, their synthesis can be challenging, often plagued by issues of yield, purity, and stability.
This guide is structured as an interactive troubleshooting resource. We will explore common synthetic routes, address specific experimental failures in a question-and-answer format, and provide detailed, field-tested protocols.
Overview of Modern Synthetic Strategies
While classical methods like the Fischer indole synthesis exist, they are often inefficient for producing 2-aminoindoles, sometimes failing entirely due to the electronic nature of the required precursors.[3] Modern organic synthesis has pivoted towards more reliable, metal-catalyzed approaches. A prevalent and highly successful strategy involves the reaction of anilines with ynamides, often using a dual-catalyst system.[4][5] These reactions typically proceed via an initial hydroamination to form an amidine intermediate, followed by an oxidative C-H annulation to construct the indole ring.[4][6]
Troubleshooting Guide: From Reaction Failure to High Yield
This section addresses the most common issues encountered during the synthesis of 1H-indol-2-amines, particularly through ynamide-based routes.
Problem Area 1: Low or Non-Existent Product Yield
Question: My reaction has stalled or resulted in a very low yield of the desired 2-aminoindole. I've followed a published procedure. What are the most likely causes and how can I fix it?
Answer: A low or zero yield is the most common frustration, but it's almost always traceable to a few critical parameters. Let's break down the likely culprits.
Causality 1: Inactive or Inefficient Catalyst System
The synergy between the gold(I) catalyst for hydroamination and the copper(II) oxidant for cyclization is critical in one-pot procedures.[5]
-
Gold(I) Catalyst Activation: Many procedures use a combination of a stable gold precursor like PPh3AuCl and a silver salt (e.g., AgOTf or AgNTf2).[4] The silver salt acts as a halide scavenger to generate the catalytically active cationic gold(I) species. If your reaction fails, ensure your silver salt is dry and has been stored properly, as moisture can deactivate it.
-
Copper(II) Oxidant: CuCl2 is a common choice for the oxidative cyclization step.[4] Ensure you are using an anhydrous grade if specified. The stoichiometry is also crucial; an insufficient amount will lead to an incomplete reaction, leaving the amidine intermediate as the major product.
-
Atmosphere: While the cyclization is an oxidation, running the initial hydroamination under an inert atmosphere (Nitrogen or Argon) is crucial to prevent degradation of the electron-rich starting materials and the gold catalyst.[7]
Causality 2: Quality and Reactivity of Starting Materials
-
Ynamide Instability: Ynamides, particularly those that are not terminally substituted with a bulky group, can be unstable. If possible, use freshly prepared or recently purchased ynamides. Check for decomposition via NMR before use.
-
Aniline Substituent Effects: The electronic nature of the aniline substrate significantly impacts reactivity.
-
Electron-Donating Groups (EDG): Anilines with EDGs (e.g., -OMe, -Me) are generally more nucleophilic and react faster in the initial hydroamination step.[8]
-
Electron-Withdrawing Groups (EWG): Anilines with EWGs (e.g., -NO2, -CN, -CF3) are less nucleophilic and may require higher temperatures, longer reaction times, or a more active catalyst system to proceed efficiently.[8]
-
Troubleshooting Workflow: Diagnosing Low Yield
Below is a logical workflow to diagnose the root cause of a low-yield synthesis.
Caption: A logical workflow for troubleshooting low-yield reactions.
Problem Area 2: Product Purification Challenges
Question: My reaction worked, but isolating the pure 2-aminoindole is proving difficult. Standard silica gel chromatography gives poor separation and streaking. What's the issue?
Answer: This is a classic problem when dealing with basic amines on standard, acidic silica gel. The amine group strongly interacts with the acidic silanol groups on the silica surface, leading to tailing, poor resolution, and sometimes irreversible binding.
Solution 1: Modify the Mobile Phase
-
Adding a Basic Modifier: The most common solution is to add a small amount of a basic modifier to your eluent system.
-
Triethylamine (TEA): Add 0.5-2% TEA to your hexane/ethyl acetate or DCM/methanol mobile phase. The TEA will compete with your product for binding to the acidic sites on the silica, allowing your compound to elute cleanly.
-
Ammonia: For more polar systems, a 1-2% solution of 7N ammonia in methanol can be used as the polar component of the eluent (e.g., a gradient of DCM to DCM/MeOH/NH3 90:8:2).
-
Solution 2: Use a Different Stationary Phase
-
Amine-Functionalized Silica: Using pre-treated, amine-functionalized silica columns can completely circumvent the issue.[9] This stationary phase has a basic surface that minimizes the strong acid-base interactions responsible for tailing, often providing excellent separation without needing a modified mobile phase.[9]
-
Alumina (Basic or Neutral): Basic or neutral alumina can be an effective alternative to silica gel for purifying basic compounds.
Solution 3: Acid-Base Extraction
If your product is sufficiently stable, a liquid-liquid extraction can be a powerful purification step before chromatography.
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).
-
Extract with a dilute aqueous acid solution (e.g., 1M HCl). Your basic 2-aminoindole will be protonated and move into the aqueous layer, leaving many non-basic organic impurities behind.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.
-
Carefully basify the aqueous layer with a base like NaOH or NaHCO3 until it is pH > 9.
-
Extract the now-neutral 2-aminoindole back into an organic solvent.
-
Dry the organic layer, concentrate, and proceed with chromatography if still needed.
Problem Area 3: Product Instability
Question: I successfully synthesized and purified my this compound, but it changes color (e.g., to yellow or brown) and shows signs of decomposition in storage. How can I prevent this?
Answer: 1H-indol-2-amines, like many electron-rich indoles and aromatic amines, are susceptible to degradation, primarily through oxidation.[10]
-
Atmospheric Oxidation: Exposure to oxygen in the air is the most common cause of degradation. The indole ring and the exocyclic amine are both prone to oxidation, which can lead to colored oligomers and polymers.[10]
-
Light Exposure: Many aromatic compounds are light-sensitive and can undergo photodegradation.
Recommended Storage Protocol:
To ensure long-term stability, the following storage conditions are critical:
-
Inert Atmosphere: Store the solid compound or solutions under an inert atmosphere of argon or nitrogen.
-
Light Protection: Use amber vials or wrap clear vials in aluminum foil to protect the compound from light.[10]
-
Low Temperature: Store at low temperatures, such as in a freezer at -20°C, to slow the rate of any potential degradation reactions.[10]
-
Solvent Choice: If storing in solution, use high-purity, degassed solvents. Prepare stock solutions fresh when possible, especially for sensitive biological assays where degradation could lead to a loss of potency.[10]
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is best for achieving a high yield on a larger, multi-gram scale? A1: One-pot reactions, such as the Au(I)/Cu(II) catalyzed synthesis from anilines and ynamides, are often highly efficient and scalable.[5] They reduce the number of workup and purification steps, which typically improves overall yield on a larger scale. However, for any scale-up, careful control of reaction temperature is critical, as these reactions can be exothermic.[7]
Q2: How do I choose the right solvent for my reaction? A2: Solvent choice can influence reaction rates and solubility. For the Au/Cu catalyzed reactions, solvents like 1,2-dichloroethane (DCE) or acetonitrile (MeCN) are commonly used. A solvent screen is often a valuable part of optimization. Start with the conditions reported in the literature for a similar substrate and explore alternatives if you encounter issues with solubility or yield.[11]
Q3: Can this methodology be used to synthesize N-substituted 2-aminoindoles? A3: Yes. By starting with an N-substituted aniline, you can directly synthesize the corresponding N-substituted 2-aminoindole. The reaction mechanism is generally tolerant of a wide variety of N-substituents.
Q4: What are the key safety considerations? A4: Standard laboratory safety practices should always be followed.
-
Metal Catalysts: While used in catalytic amounts, gold and copper salts should be handled with care. Avoid inhalation of dust.
-
Solvents: Use chlorinated solvents like DCE in a well-ventilated fume hood.
-
Ynamides: Some ynamides can be unstable. Handle them according to the supplier's safety data sheet.
Optimized Experimental Protocol: One-Pot Synthesis of this compound Derivatives
This protocol is adapted from highly successful literature procedures for the Au(I)/Cu(II)-catalyzed synthesis of 2-aminoindoles.[4][5]
Materials:
-
Substituted Aniline (1.0 equiv)
-
Ynamide (1.2 equiv)
-
(Triphenylphosphine)gold(I) chloride, PPh3AuCl (2 mol%)
-
Silver trifluoromethanesulfonate, AgOTf (2 mol%)
-
Copper(II) chloride, CuCl2 (2.5 equiv)
-
1,2-Dichloroethane (DCE), anhydrous
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add PPh3AuCl (0.02 equiv) and AgOTf (0.02 equiv).
-
Inert Atmosphere: Seal the vessel and purge with dry nitrogen or argon for 10-15 minutes.
-
Solvent and Reagent Addition: Add anhydrous DCE via syringe. Stir the mixture for 10 minutes at room temperature. Add the substituted aniline (1.0 equiv) followed by the ynamide (1.2 equiv).
-
Hydroamination Step: Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir for the required time (monitor by TLC or LC-MS until the aniline is consumed, usually 2-12 hours).
-
Oxidative Cyclization Step: Cool the reaction mixture to room temperature. Add CuCl2 (2.5 equiv) in one portion.
-
Final Reaction: Re-heat the mixture to the same temperature and stir until the amidine intermediate is fully converted to the 2-aminoindole product (monitor by TLC or LC-MS, usually 4-16 hours).
-
Workup: Cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium hydroxide and stir for 30 minutes. Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography using the methods described in the troubleshooting section above (e.g., silica gel with a TEA-modified eluent).
Reaction Data Summary
The following table summarizes typical yields for various aniline substrates using a generalized Au/Cu one-pot protocol.
| Aniline Substituent (at para-position) | Electronic Effect | Typical Isolated Yield | Reference |
| -OCH3 | Strong EDG | 85-95% | [4] |
| -CH3 | EDG | 80-90% | [4] |
| -H | Neutral | 75-85% | [5] |
| -Cl | Weak EWG | 70-80% | [4] |
| -CO2Me | EWG | 60-75% | [4] |
| -NO2 | Strong EWG | 40-60% | [4] |
EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group. Yields are approximate and highly dependent on specific reaction conditions.
References
- 1. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN108440496B - A method of preparing 2- aminoindole derivatives - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of 2-Aminoindoles through Gold-Catalyzed C-H Annulations of Sulfilimines with N-Arylynamides [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. biotage.com [biotage.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 1H-Indol-2-Amine
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of crude 1H-indol-2-amine. This document addresses common challenges and frequently asked questions to ensure the attainment of highly pure material crucial for subsequent applications.
Introduction to Purification Challenges
This compound is a valuable synthetic intermediate, but its purification can be challenging due to the presence of a basic amino group, which can lead to issues such as oxidation and difficult chromatographic separation. A multi-step purification strategy is often necessary to remove starting materials, byproducts, and other impurities effectively. This guide outlines a systematic approach, combining acid-base extraction, column chromatography, and recrystallization to achieve high purity.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: Low Yield After Acid-Base Extraction
Question: I performed an acid-base extraction to separate my this compound from neutral impurities, but my final yield is significantly lower than expected. What are the potential causes?
Answer:
Several factors could contribute to a low recovery rate after an acid-base extraction. The primary reasons often revolve around incomplete extraction or loss of product during the workup.
-
Incomplete Protonation/Deprotonation: The efficiency of the extraction relies on the complete conversion of the amine to its water-soluble salt and back to the neutral form.
-
Causality: The basicity of the 2-amino group dictates the pH required for protonation. If the acidic solution is not sufficiently acidic, the amine will not fully partition into the aqueous layer. Similarly, if the basification step is incomplete, the amine salt will not fully convert back to its neutral, organic-soluble form.
-
Solution:
-
Acidification Step: Use a 1 M aqueous hydrochloric acid solution and ensure thorough mixing. You can test the pH of the aqueous layer to confirm it is acidic (pH < 2). Repeat the extraction of the organic layer with fresh acid to ensure complete transfer of the amine salt.[1]
-
Basification Step: When regenerating the free amine, add a base like 2 M NaOH or saturated NaHCO₃ solution slowly while monitoring the pH. Ensure the pH is greater than 9 to guarantee complete deprotonation.[1] It is advisable to perform this step in an ice bath to dissipate any heat generated.
-
Back-Extraction: After basification, extract the aqueous layer multiple times (e.g., 3x with ethyl acetate) to ensure all the liberated free amine is recovered into the organic phase.[1][2]
-
-
-
Emulsion Formation: Vigorous shaking of the separatory funnel can sometimes lead to the formation of a stable emulsion at the interface of the organic and aqueous layers, trapping your product.
-
Causality: Emulsions are common when there are surfactants or fine particulate matter present.
-
Solution:
-
To break up an emulsion, you can add a small amount of brine (saturated NaCl solution).
-
Alternatively, gently swirl the separatory funnel instead of shaking it vigorously.
-
Allowing the funnel to stand for a longer period can also help the layers to separate.
-
-
Issue 2: Tailing and Poor Separation During Column Chromatography
Question: My TLC plate shows significant tailing for the this compound spot, and I'm getting poor separation on my silica gel column. How can I improve this?
Answer:
This is a classic issue when purifying basic compounds like amines on acidic silica gel.[3]
-
Strong Interaction with Silica: The basic amine group interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.
-
Causality: This acid-base interaction leads to strong adsorption of the amine, resulting in tailing, broad peaks, and sometimes irreversible binding to the column.[3]
-
Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica. A common choice is to add 0.5-2% triethylamine (Et₃N) or ammonia in methanol to your solvent system (e.g., dichloromethane/methanol).[3][4]
-
Use of an Alternative Stationary Phase:
-
Amine-functionalized silica: This is an excellent option as the stationary phase is basic, which minimizes the strong interactions with the basic analyte, leading to sharper peaks and better separation.[3][4]
-
Neutral or Basic Alumina: Alumina can be a good alternative to silica for the purification of amines.[5]
-
-
Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase chromatography with a C18 column can be effective. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a pH modifier.[4]
-
-
Issue 3: Product Discoloration or Degradation
Question: My purified this compound is a dark color, and I suspect it is degrading. What can I do to prevent this?
Answer:
Indole derivatives, especially those with electron-donating groups like an amine, can be susceptible to oxidation.
-
Oxidation: The 2-amino group can be sensitive to air and light, leading to the formation of colored impurities.
-
Causality: The indole ring system can be easily oxidized, and this is enhanced by the presence of the amino group.
-
Solutions:
-
Work under an Inert Atmosphere: When possible, perform purification steps under an inert atmosphere of nitrogen or argon.
-
Use Degassed Solvents: Solvents can contain dissolved oxygen. Degassing your solvents by bubbling nitrogen or argon through them before use can minimize oxidation.
-
Minimize Exposure to Light: Protect your compound from light by wrapping flasks and vials in aluminum foil.
-
Prompt Processing: Do not leave the crude or purified material exposed to air for extended periods.
-
-
-
Acid Sensitivity: Prolonged exposure to strong acids can also lead to decomposition.[1]
-
Causality: While necessary for extraction, strong acidic conditions can potentially lead to side reactions if maintained for too long or at elevated temperatures.
-
Solution: Keep the time your compound spends in the acidic aqueous phase to a minimum and perform these steps at reduced temperatures (e.g., in an ice bath).
-
Frequently Asked Questions (FAQs)
Q1: What is a general workflow for purifying crude this compound?
A1: A robust, multi-step purification strategy is recommended. The general workflow is as follows:
-
Aqueous Workup/Extraction: Begin by dissolving the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate) and washing with water or brine to remove water-soluble impurities.
-
Acid-Base Extraction: This is a powerful technique to separate the basic this compound from neutral or acidic impurities.[1][6]
-
Column Chromatography: This step separates the target compound from impurities with similar basicity but different polarities.[1]
-
Recrystallization: This is an excellent final step to obtain a highly pure, crystalline product.[1]
Caption: General purification workflow for this compound.
Q2: Which solvents are best for the recrystallization of this compound?
A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[7] For amines, a solvent system is often required.
| Solvent System | Polarity | Comments |
| Ethyl Acetate / Hexanes | Mid/Low | A commonly successful combination. Dissolve the compound in a minimum amount of hot ethyl acetate and add hexanes dropwise until turbidity persists, then cool slowly. |
| Ethanol / Water | High | Suitable for more polar compounds. Dissolve in hot ethanol and add water until the solution becomes cloudy. |
| Toluene | Low | Can be effective for less polar compounds. |
| Dichloromethane / Hexanes | Mid/Low | Similar to ethyl acetate/hexanes, but with a more volatile solvent. |
Q3: How should I store purified this compound to ensure its stability?
A3: Due to its sensitivity to oxidation, proper storage is crucial.
-
Short-term: Store in a sealed vial under an inert atmosphere (nitrogen or argon) in a refrigerator (0-8°C).[8]
-
Long-term: For extended storage, keeping the compound in a freezer at -20°C or below is recommended.[9]
-
As a Salt: Consider converting the amine to its hydrochloride salt, which is often more stable and less prone to oxidation than the free base.
Q4: What are the expected spectroscopic characteristics of pure this compound?
-
¹H NMR: Expect signals for the indole ring protons, a broad singlet for the amine protons (which would be exchangeable with D₂O), and a signal for the indole N-H.
-
¹³C NMR: Aromatic carbons are expected in the 100-140 ppm range. The carbon attached to the amine group will be significantly shifted.
-
IR Spectroscopy: Look for characteristic N-H stretching vibrations for the primary amine (two bands) and the indole N-H in the range of 3200-3500 cm⁻¹.
-
Mass Spectrometry (ESI-MS): Expect to see a molecular ion peak [M+H]⁺.
Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol is designed to separate this compound from neutral and acidic impurities.
Caption: Workflow for purification via acid-base extraction.
Methodology:
-
Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel and add an equal volume of 1 M aqueous hydrochloric acid.[1]
-
Shake the funnel vigorously, allowing the layers to separate. Collect the aqueous layer. The protonated this compound hydrochloride salt will be in the aqueous phase.[10]
-
Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete transfer.
-
Combine the aqueous extracts and cool them in an ice bath.
-
Slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (pH > 9).[1]
-
Extract the now-neutral amine from the aqueous layer with a fresh organic solvent (e.g., ethyl acetate, 3x volumes).[1]
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.
Protocol 2: Column Chromatography
This protocol is for the purification of this compound using silica gel chromatography with a basic modifier.
Methodology:
-
Stationary Phase Selection: Prepare a slurry of silica gel (60-120 mesh) in the chosen eluent system.
-
Eluent Preparation: A common eluent system is a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM). Add 1% triethylamine (Et₃N) to the eluent mixture to prevent tailing.
-
Column Packing: Pack a glass column with the silica slurry.
-
Sample Loading: Dissolve the crude amine in a minimum amount of the eluent and load it onto the column. Alternatively, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel.
-
Elution: Run the column, collecting fractions and monitoring them by thin-layer chromatography (TLC).
-
Fraction Pooling: Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent under reduced pressure. Note that triethylamine is volatile and should be removed along with the eluent.
Protocol 3: Recrystallization
This protocol outlines the general procedure for recrystallizing this compound.
Methodology:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethyl acetate) to just dissolve the solid.[7]
-
If using a two-solvent system, add the second, less polar solvent (e.g., hexanes) dropwise until the solution becomes cloudy. Reheat gently until the solution is clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[7]
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. chemimpex.com [chemimpex.com]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
common side reactions in 1H-indol-2-amine synthesis and how to avoid them
Technical Support Center: Synthesis of 1H-Indol-2-amine
Welcome to the technical support center for this compound synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile but notoriously challenging scaffold. The inherent reactivity of the 2-aminoindole core, while synthetically useful, makes it susceptible to several side reactions. This document provides in-depth, field-tested troubleshooting advice and optimized protocols to help you navigate these challenges, improve yields, and ensure the purity of your final product.
Frequently Asked Questions & Troubleshooting Guides
This section addresses the most common issues encountered during the synthesis and handling of 1H-indol-2-amines. Each answer provides a mechanistic explanation for the problem and practical steps for its mitigation.
Problem 1: Product Instability, Oxidation, and Discoloration
Question: My isolated this compound was initially a light-colored solid, but it's rapidly turning pink, brown, or black upon standing in the lab or in solution. What is causing this, and how can I prevent it?
Answer: This is the most frequently reported issue and is almost always due to oxidation. The this compound scaffold is highly electron-rich, making it exceptionally sensitive to atmospheric oxygen.[1] The discoloration you observe is the formation of highly conjugated, colored degradation products.
Causality and Mechanism: There are two primary sites of oxidation:
-
The Indole Ring: The pyrrole moiety of the indole is electron-rich and prone to electrophilic attack. Oxidation often occurs at the C3 position, which is the most nucleophilic site, leading to intermediates that can further react or polymerize.[1]
-
The 2-Amine Group: Aromatic amines are easily oxidized, often forming radical cations that can couple to form colored dimeric impurities, such as quinone-imine type structures.
The combination of these two susceptible functionalities makes the 2-aminoindole core highly unstable in the presence of air and light.[1]
References
Technical Support Center: Navigating the Stability of 1H-Indol-2-Amine in Solution
Welcome to the technical support center for 1H-indol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability challenges associated with this compound in solution. As a valued synthetic intermediate, understanding its stability profile is critical for reproducible and reliable experimental outcomes. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research.
Introduction: The Challenge of this compound Stability
This compound, a key building block in medicinal chemistry, is known for its inherent instability in solution.[1] The electron-rich indole nucleus, coupled with the reactive amino group at the C2 position, renders the molecule susceptible to various degradation pathways, primarily oxidation and dimerization. This instability can manifest as color changes in solutions, loss of compound potency in biological assays, and the appearance of unexpected peaks in analytical chromatograms. This guide will equip you with the knowledge to mitigate these issues and ensure the quality of your experimental data.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound.
Issue 1: Solution Discoloration (Yellowing/Browning)
Symptom: Your freshly prepared solution of this compound rapidly develops a yellow or brown tint.
Cause: This is a classic indicator of oxidative degradation. The indole ring is susceptible to oxidation, and this process is often accelerated by exposure to atmospheric oxygen and light.
Solutions:
-
Inert Atmosphere: Prepare and handle all solutions under an inert atmosphere, such as nitrogen or argon. This can be achieved by using a glovebox or by purging your solvents and vials with the inert gas before use.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. This can be done by sparging with an inert gas, freeze-pump-thaw cycles, or sonication under vacuum.
-
Light Protection: Store all solutions in amber vials or wrap your containers in aluminum foil to protect them from light, which can catalyze photo-oxidation.
-
Antioxidants: For some applications, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, may be considered, but compatibility with your downstream experiments must be verified.
Issue 2: Inconsistent Results in Biological Assays
Symptom: You observe high variability or a progressive loss of activity in your biological assays over time.
Cause: The observed biological activity is likely diminishing due to the degradation of the parent this compound into less active or inactive byproducts. The rate of degradation can be influenced by the assay buffer composition, incubation time, and temperature.
Solutions:
-
Fresh is Best: Prepare solutions of this compound immediately before use. Avoid storing working solutions for extended periods, even at low temperatures.
-
Purity Check Before Use: Before every critical experiment, verify the concentration and purity of your stock solution using a quick analytical method like HPLC-UV.
-
Optimize Assay Conditions:
-
pH: The stability of amines can be pH-dependent.[2][3] If your assay allows, investigate the stability of this compound at different pH values to find the optimal range. Generally, avoiding strongly acidic or basic conditions is advisable.
-
Incubation Time: Minimize the incubation time of your assay as much as possible without compromising the biological readout.
-
-
Solubility Considerations: Poor aqueous solubility can lead to precipitation and aggregation, causing inconsistent results.[4] Ensure your compound is fully dissolved in the assay medium. The use of co-solvents like DMSO should be minimized (typically <0.5%) to avoid cell toxicity.[4]
Issue 3: Appearance of Multiple Peaks in HPLC Analysis
Symptom: Your HPLC chromatogram shows multiple peaks in addition to the expected peak for this compound, and the area of the main peak decreases over time.
Cause: This is direct evidence of degradation. The additional peaks correspond to degradation products, which could include oxides, dimers, or other rearranged species.[5][6]
Solutions:
-
Stability-Indicating Method: Develop and validate an HPLC method that can effectively separate the parent compound from its potential degradation products. This typically involves a gradient elution on a C18 column.
-
Forced Degradation Studies: To identify the nature of the degradation products, perform forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal). This will help in understanding the degradation pathways and confirming that your analytical method is stability-indicating.
-
Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer to obtain molecular weight information for the unknown peaks, which is crucial for their identification.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The two most prominent degradation pathways are oxidation and dimerization.
-
Oxidation: The electron-rich indole nucleus is susceptible to oxidation, which can lead to the formation of various oxygenated products, such as oxindoles and isatins.[7] The amino group can also be oxidized.
-
Dimerization: Electron-rich aminoindoles can undergo dimerization, especially under acidic conditions or upon exposure to air.[1] This can lead to the formation of complex bi-indole structures.[5]
Q2: What is the ideal solvent for preparing a stock solution of this compound?
A2: High-purity, anhydrous, and degassed aprotic organic solvents such as DMSO or DMF are generally recommended for preparing concentrated stock solutions. For working solutions, the choice of solvent will depend on the specific application, but it is crucial to minimize the presence of water, oxygen, and light.
Q3: How should I store solid this compound and its solutions?
A3:
-
Solid: Store solid this compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a freezer at -20°C or below.[8] The hydrochloride salt form is often more stable for long-term storage as a solid.[8]
-
Solutions: Stock solutions should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[9] As mentioned previously, prepare working solutions fresh for each experiment.
Q4: Can the hydrochloride salt of this compound improve its stability in solution?
A4: While the hydrochloride salt is generally more stable as a solid, in solution, it will dissociate. The resulting acidic pH may or may not be beneficial, depending on the specific degradation pathway that is dominant. Acidic conditions can sometimes catalyze dimerization.[5] Therefore, the stability of the free base versus the salt in your specific buffer system should be experimentally determined.
Experimental Protocols
Protocol 1: General Purpose Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Optimization will be required for your specific instrumentation and application.
Table 1: HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 220 nm and 280 nm |
| Injection Vol. | 10 µL |
Methodology:
-
Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in Mobile Phase B. Dilute with a 50:50 mixture of Mobile Phase A and B to a working concentration of 50 µg/mL.
-
Analysis: Inject the prepared solution onto the equilibrated HPLC system.
-
Data Evaluation: Monitor the chromatogram for the appearance of new peaks and a decrease in the peak area of the this compound peak over time.
Protocol 2: Forced Degradation Study Workflow
This workflow is designed to intentionally degrade the this compound sample to identify potential degradation products and validate the stability-indicating nature of your analytical method.
dot
Caption: Workflow for forced degradation studies.
Visualizing Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound.
dot
Caption: Potential degradation pathways of this compound.
By understanding the inherent instability of this compound and implementing the strategies outlined in this guide, you can significantly improve the reliability and reproducibility of your experimental results. For further assistance, please do not hesitate to contact our technical support team.
References
- 1. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene [mdpi.com]
- 2. Influence of pH, nutrient availability, and growth rate on amine production by Bacteroides fragilis and Clostridium perfringens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Oligomerization of indole derivatives with incorporation of thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 36946-70-0 CAS MSDS (2-Aminoindole hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
preventing oxidation of 1H-indol-2-amine during storage
Welcome to the technical support guide for 1H-indol-2-amine. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this compound and its derivatives. Our goal is to provide you with the technical insights and practical protocols necessary to prevent its oxidative degradation during storage, ensuring the integrity and reproducibility of your experiments.
The 2-aminoindole scaffold is a privileged structure in medicinal chemistry, but its electron-rich nature makes it highly susceptible to oxidation.[1][2] This guide will address the common challenges associated with its storage and handling, offering troubleshooting advice and validated procedures to maintain its purity.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample changing color (e.g., turning pink, brown, or black) over time?
A1: A change in color is a classic visual indicator of chemical degradation. This compound is an electron-rich aromatic amine, making it highly prone to oxidation when exposed to atmospheric oxygen. The observed color change is due to the formation of highly conjugated, colored oligomeric or polymeric byproducts. This process is often initiated by the formation of radical cations, which can then couple to form complex mixtures. The indole ring itself can be oxidized to various products, further contributing to the discoloration.
Q2: I store my this compound in the freezer. Is that sufficient to prevent oxidation?
A2: While low temperatures slow down the rate of chemical reactions, including oxidation, it is not sufficient on its own for long-term stability.[3] this compound is particularly sensitive to both oxygen and moisture.[3] When you remove a container from the freezer, condensation can form on the cold surfaces, introducing moisture that can accelerate degradation.[4] The most critical factor for preventing oxidation is the exclusion of oxygen. Therefore, storage under an inert atmosphere (e.g., argon or nitrogen) is mandatory, in addition to refrigeration.[5][6][7]
Q3: What are the ideal storage conditions for solid this compound?
A3: Based on supplier recommendations and chemical principles, the ideal storage conditions are summarized below. Adherence to these conditions is critical for maximizing the shelf-life of the compound.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C Freezer[3] | Reduces the kinetic rate of degradation reactions. |
| Atmosphere | Under an inert gas (Argon or Nitrogen)[3][8] | Prevents contact with atmospheric oxygen, the primary driver of oxidation.[6] |
| Container | Amber glass vial with a tight-fitting, PTFE-lined cap or a flame-sealed ampoule. | Protects from light, which can catalyze oxidation, and provides a superior barrier against air and moisture ingress. |
| Moisture | Store in a desiccator, especially after opening. | The compound is hygroscopic; moisture can facilitate oxidative pathways.[3][4] |
Q4: Can I store this compound in solution (e.g., in DMSO)?
A4: Storing this compound in solution is not recommended for long-term storage. Solvents, especially DMSO, can actively participate in degradation. DMSO can be hygroscopic and may contain dissolved oxygen. Furthermore, over time, DMSO can decompose, producing reactive species that can degrade sensitive solutes. If you must prepare a stock solution, it should be made fresh. For short-term storage (i.e., less than 24 hours), use a deoxygenated solvent, store the solution under an inert atmosphere at -20°C or colder, and protect it from light.
Part 2: Troubleshooting Guide: Identifying and Managing Oxidation
This section addresses specific issues you may encounter and provides a logical workflow for diagnosing and resolving them.
Problem 1: Unexpected Results in a Reaction Using Stored this compound
-
Symptoms: Low reaction yield, formation of multiple unidentified byproducts, or complete failure of the reaction.
-
Underlying Cause: The this compound starting material has likely degraded due to oxidation, reducing the amount of active reagent and introducing impurities that may interfere with the reaction.
Caption: Workflow for troubleshooting reaction failures.
Problem 2: Analytical Data Shows Impurities in the this compound Sample
-
Symptoms: LC-MS analysis shows new peaks, often with a mass increase of +16 or +32 Da. NMR spectrum shows broadened signals or new, unidentifiable peaks in the aromatic region.
-
Underlying Cause: These are hallmark signs of oxidation. The indole nucleus is susceptible to oxidation, leading to a variety of products.
While a specific forced degradation study on this compound is not widely published, we can predict the likely products based on the known oxidation chemistry of the indole ring, such as in tryptophan.[9][10]
| Degradation Product (Hypothesized) | Mass Change | Analytical Signature (LC-MS) | Potential NMR Signature Change |
| 2-Amino-oxindole | +16 Da | A new peak with [M+H]⁺ = M+16. Isomeric with hydroxylated products. | Loss of indole C3-H signal; appearance of aliphatic C3-H₂ signals. |
| Hydroxylated 2-Aminoindole | +16 Da | A new peak with [M+H]⁺ = M+16. Multiple isomers possible (e.g., 4, 5, 6, or 7-hydroxy). | Complex changes in the aromatic region of the ¹H NMR spectrum. |
| Ring-Opened Products (e.g., N-formylkynurenine analog) | +32 Da | A new peak with [M+H]⁺ = M+32. | Significant loss of aromaticity; appearance of aldehyde and amide protons in ¹H NMR. |
| Dimeric Species | + (2M-2H) Da | Peaks corresponding to approximately double the parent mass. | Broadening of signals; complex aromatic region. |
A stability-indicating assay method (SIAM) is crucial for quantifying the purity of your sample and detecting degradation products.[3][11][12] Here is a general-purpose Reverse-Phase HPLC method suitable for this purpose.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Sample Preparation: Dissolve a small amount of the compound in 50:50 Acetonitrile:Water to a concentration of ~0.5 mg/mL.
Interpreting the Results:
-
A pure sample should show a single major peak.
-
Oxidized impurities will typically be more polar and elute earlier than the parent compound.
-
Integrate all peaks to calculate the purity as a percentage of the total area. A purity below 95% indicates significant degradation, and the material should not be used in sensitive applications.
Part 3: Protocols for Safe Handling and Storage
Adherence to these protocols will significantly extend the viable lifetime of your this compound supply.
Protocol 1: Initial Receipt and Aliquoting of a New Bottle
This procedure should be performed immediately upon receiving a new bottle of the compound to prevent contamination of the entire batch.
Caption: Workflow for aliquoting air-sensitive compounds.
Protocol 2: Weighing and Preparing a Solution for an Experiment
-
Preparation: Place a sealed aliquot vial, your chosen solvent (previously deoxygenated by sparging with argon for 15-20 minutes), and necessary glassware into a glovebox.
-
Weighing: Bring a tared weigh boat or your reaction flask onto the balance inside the glovebox. Open the aliquot vial and carefully weigh the desired amount of this compound.
-
Dissolution: Add the deoxygenated solvent to the flask containing the weighed solid.
-
Sealing: Seal the flask with a septum before removing it from the glovebox.
-
Best Practice: For any subsequent additions to this flask, use gas-tight syringes and maintain a positive pressure of inert gas (e.g., via a balloon or Schlenk line).[4]
By implementing these rigorous storage and handling procedures and utilizing appropriate analytical checks, you can ensure the quality of your this compound and the integrity of your research outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Methylindole(95-20-5) 1H NMR spectrum [chemicalbook.com]
- 3. ijcrt.org [ijcrt.org]
- 4. Quantitative Analysis of amino acid oxidation markers by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. Determination of oxidative protein modifications using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification and Quantification of Oxidation Products in Full-Length Biotherapeutic Antibodies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass spectrometric characterization of peptides containing different oxidized tryptophan residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijsdr.org [ijsdr.org]
- 12. sepanalytical.com [sepanalytical.com]
Technical Support Center: Overcoming Poor Solubility of 1H-indol-2-amine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for the common challenge of poor aqueous solubility encountered with 1H-indol-2-amine derivatives. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] However, its inherent hydrophobicity often leads to significant formulation and bioavailability challenges.[2][3] This resource offers a structured, question-and-answer approach to navigate these issues effectively.
Frequently Asked Questions (FAQs)
Q1: Why do many this compound derivatives exhibit poor aqueous solubility?
A1: The limited aqueous solubility of this compound derivatives is primarily rooted in their molecular structure. The indole ring system is inherently hydrophobic.[2] While the 2-amino group adds a polar functional group, the overall lipophilicity of the molecule often dominates, especially with additional hydrophobic substituents on the indole ring. This high lipophilicity is a common trait among many small molecule kinase inhibitors, a class to which numerous indole derivatives belong, presenting hurdles in achieving therapeutic concentrations for both in vitro and in vivo studies.[2]
Q2: Can the solubility of my this compound derivative be improved by adjusting the pH?
A2: Yes, pH modification can be a very effective strategy, provided your derivative has ionizable groups.[2][4] The 2-amino group on the indole ring is basic and can be protonated. By lowering the pH of the solution, you can increase the proportion of the protonated, and therefore more water-soluble, form of your compound.[2][5] Conversely, if your derivative contains an acidic functional group elsewhere on the molecule, increasing the pH would enhance its solubility.[2][5] It is essential to determine the pKa of your specific compound to identify the optimal pH range for dissolution.[2] However, the acceptable pH range is dependent on the route of administration, with oral formulations generally tolerating a wider range (pH 2-11) than intravenous formulations (pH 3-9).[6]
Q3: What are co-solvents and how can they be used to improve solubility?
A3: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of poorly soluble compounds.[7][8] They work by reducing the polarity of the aqueous environment, making it more favorable for hydrophobic molecules.[9] Common co-solvents used in pharmaceutical research include ethanol, propylene glycol (PG), polyethylene glycols (PEGs), and dimethyl sulfoxide (DMSO).[6][7] The selection and concentration of a co-solvent need to be carefully optimized to maximize solubility while minimizing potential toxicity or unwanted effects in biological assays.[8][10]
Q4: How do cyclodextrins enhance the solubility of indole derivatives?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][12] This unique structure allows them to encapsulate hydrophobic molecules, like this compound derivatives, within their central cavity, forming an inclusion complex.[11][13][14] This complex effectively shields the hydrophobic drug from the aqueous environment, leading to a significant increase in its apparent water solubility and bioavailability.[11][12][15] Commonly used cyclodextrins in pharmaceutical formulations include hydroxypropyl-β-cyclodextrin (HP-β-CD).[11]
Troubleshooting Guide
This section addresses specific experimental issues you may encounter and provides a logical workflow for resolving them.
Issue 1: My this compound derivative precipitates when I dilute my DMSO stock solution into an aqueous buffer for a cell-based assay.
This is a frequent challenge that arises when the final concentration of the compound in the aqueous medium surpasses its thermodynamic solubility limit.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Detailed Steps & Rationale:
-
Evaluate DMSO Concentration: High concentrations of DMSO can be toxic to cells and can also cause compounds to "crash out" of solution upon dilution. Aim for a final DMSO concentration of ≤0.5%. If it's higher, prepare a more dilute stock solution.
-
Introduce a Co-solvent: Adding a small amount of a pharmaceutically acceptable co-solvent like ethanol or PEG 400 to your aqueous buffer can increase its capacity to dissolve your compound.[2]
-
Incorporate a Surfactant: Surfactants form micelles that can encapsulate hydrophobic compounds, thereby increasing their solubility in aqueous solutions.[2] Non-ionic surfactants like Tween® 80 or Polysorbate 80 are commonly used in biological assays due to their relatively low toxicity.[2]
-
Utilize Cyclodextrins: As a more advanced strategy, preparing an inclusion complex with a cyclodextrin like HP-β-CD prior to dilution can effectively prevent precipitation.[2]
Issue 2: My compound shows poor bioavailability in animal studies despite good in vitro activity.
Poor bioavailability for orally administered drugs is often linked to low aqueous solubility, which limits the dissolution rate in the gastrointestinal tract.
Advanced Formulation Strategies:
| Strategy | Description | Key Advantages |
| Solid Dispersions | The drug is dispersed in a hydrophilic polymer matrix at a solid state.[9] This can be achieved through methods like spray drying or hot-melt extrusion.[4][16] | Reduces drug crystallinity, decreases particle size, and improves wettability, leading to enhanced dissolution and absorption.[17][18] |
| Nanosuspensions | The drug is formulated as a colloidal dispersion of particles with a size less than 1 µm in an aqueous phase, stabilized by surfactants.[19] | The significant increase in surface area due to particle size reduction dramatically enhances the dissolution rate and saturation solubility.[19][20] |
| Lipid-Based Formulations | The drug is dissolved or suspended in lipid-based excipients, such as oils, surfactants, and co-solvents. These can form self-emulsifying drug delivery systems (SEDDS).[21] | Presents the drug in a solubilized state in the gastrointestinal tract, facilitating absorption.[6][21] |
| Prodrug Approach | A bioreversible derivative of the parent drug is synthesized with improved solubility. This derivative is then converted back to the active drug in vivo.[22] | Can overcome solubility limitations and potentially improve other properties like permeability and metabolic stability.[22][23] |
Workflow for Selecting an Advanced Formulation Strategy:
Caption: Decision tree for advanced formulation strategies.
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
This protocol is a straightforward method for preparing a solid inclusion complex to enhance solubility.
Materials:
-
This compound derivative ("Compound")
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol/Water (1:1 v/v) solution
-
Mortar and pestle
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of Compound to HP-β-CD (commonly starting with 1:1 or 1:2).
-
Paste Formation: Place the accurately weighed HP-β-CD in the mortar. Slowly add a minimal amount of the ethanol/water solution and triturate with the pestle to form a uniform, thick paste.[2]
-
Compound Addition: Add the accurately weighed Compound to the paste.[2]
-
Kneading: Knead the mixture vigorously for 45-60 minutes. The solvent will gradually evaporate. If the mixture becomes too dry, add a few drops of the ethanol/water solution to maintain a paste-like consistency.[2]
-
Drying: Scrape the resulting solid from the mortar, spread it on a watch glass, and dry it in an oven at 40-50°C or under a vacuum until a constant weight is achieved.
-
Characterization: The resulting powder can be reconstituted in an aqueous buffer for your experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chemrealm.com [chemrealm.com]
- 5. fiveable.me [fiveable.me]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. benchchem.com [benchchem.com]
- 10. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. touroscholar.touro.edu [touroscholar.touro.edu]
- 15. scispace.com [scispace.com]
- 16. japsonline.com [japsonline.com]
- 17. researchgate.net [researchgate.net]
- 18. japer.in [japer.in]
- 19. researchgate.net [researchgate.net]
- 20. Nanosuspension for improving the bioavailability of a poorly soluble drug and screening of stabilizing agents to inhibit crystal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 22. ascendiacdmo.com [ascendiacdmo.com]
- 23. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of 1H-Indol-2-amine and Its Positional Isomers
A Senior Application Scientist's Perspective on Four Versatile Scaffolds in Drug Discovery
To the dedicated researcher, the indole nucleus is a familiar and welcome sight. This bicyclic aromatic heterocycle is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various biological interactions make it a "privileged scaffold" in the quest for novel therapeutics.[2] This guide moves beyond the well-trodden path of 3-substituted indoles to offer a comparative analysis of four fundamental building blocks: the positional isomers of aminoindole.
While these simple amines—1H-indol-2-amine, 1H-indol-3-amine, 1H-indol-5-amine, and 1H-indol-7-amine—may not always be the final, potent drug candidates themselves, they represent critical starting points for chemical elaboration. The position of the amino group profoundly influences the molecule's reactivity, stability, and, ultimately, the types of biological targets that can be effectively modulated by its derivatives. Here, we will explore the distinct personality of each isomer as a versatile scaffold, highlighting the divergent therapeutic avenues each has opened.
The Aminoindole Isomers: A Structural Overview
The fundamental difference between these four molecules lies in the point of attachment of the amino group to the indole ring. This seemingly minor structural change dictates the electronic distribution and steric accessibility of the amine, influencing how medicinal chemists can build upon these cores to achieve specific biological effects.
References
A Technical Guide to the In Vitro Validation of 1H-indol-2-amine's Mechanism of Action: A Comparative Analysis
This guide provides an in-depth, objective comparison of the in vitro validation methodologies for a representative aminopyrrole-indole compound, 1H-indol-2-amine. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental validation of its hypothesized mechanism of action as a kinase inhibitor. We will compare its theoretical profile with that of two well-characterized kinase inhibitors: the broad-spectrum agent Staurosporine and the clinically approved multi-targeted inhibitor Sunitinib . This guide offers not only a comparative analysis based on experimental data but also detailed, field-proven protocols for the key assays required for such a validation campaign.
The Rationale: Why Focus on Kinase Inhibition for this compound?
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds that target a wide array of proteins.[1] A significant portion of research on indole derivatives has focused on their potent inhibitory activity against protein kinases, which are crucial regulators of cellular signaling and are frequently dysregulated in diseases like cancer.[1] Given the structural similarities of this compound to known indole-based kinase inhibitors, a primary hypothesis for its mechanism of action is the modulation of kinase activity.
To rigorously validate this hypothesis, a systematic in vitro approach is essential. This involves not only determining the direct inhibitory effect on purified kinases but also assessing the downstream cellular consequences of target engagement. This guide will walk you through this process, providing both the "how" and the "why" behind each experimental step.
Comparative Analysis of Kinase Inhibitors
For the purpose of this guide, we will use a representative 2-aminoindole derivative, compound 3h from a study by Wang et al. (2025), as a proxy for this compound due to the availability of in vitro data.[2] This compound, while evaluated for its anti-influenza activity, provides valuable cytotoxicity data that can be compared with our established kinase inhibitors.
| Compound | Primary Target(s) | In Vitro Potency (IC50/EC50) | Cellular Activity (A549 EC50) |
| 2-Aminoindole derivative (3h) | RNA-dependent RNA polymerase (RdRp) | EC50 = 8.37 µM (anti-influenza activity) | CC50 = 669.26 µM (cytotoxicity in MDCK cells) |
| Staurosporine | Broad-spectrum kinase inhibitor | IC50 = 3 nM (PKC), 6 nM (p60v-src), 7 nM (PKA)[3] | ~0.77 µM (induces apoptosis in HeLa cells)[3], variable in A549 cells[4][5][6] |
| Sunitinib | VEGFR, PDGFR, c-KIT, FLT3, RET | IC50 = 2 nM (PDGFRβ), 80 nM (VEGFR2)[7][8] | IC50 > 1 µM[9], 3.68 - 7.34 µM[10] |
Note: The cellular activity of Staurosporine in A549 cells can vary depending on the endpoint measured (e.g., proliferation, apoptosis) and experimental conditions.
This table highlights the diverse profiles of these compounds. Staurosporine is a potent but non-selective inhibitor, making it a useful tool for initial mechanism-of-action studies but a poor therapeutic candidate.[6] Sunitinib displays a more targeted, yet still multi-kinase, profile, which has translated into clinical success.[11] The 2-aminoindole derivative shows biological activity, and its high CC50 suggests low general cytotoxicity, a desirable feature in drug development.
A Step-by-Step Guide to In Vitro Validation
The following sections provide detailed protocols for a logical workflow to validate the hypothesized kinase inhibitor mechanism of action for a compound like this compound.
Phase 1: Biochemical Assays - Direct Target Engagement
The first step is to determine if the compound directly interacts with and inhibits the enzymatic activity of purified kinases.
Caption: Workflow for determining direct kinase inhibition.
This assay measures kinase activity by quantifying the amount of ATP remaining after the kinase reaction.[12] A lower luminescence signal indicates higher kinase activity (more ATP consumed).[12]
Principle: The Kinase-Glo® reagent contains luciferase, which catalyzes the production of light from ATP and luciferin.[12] The amount of light is directly proportional to the ATP concentration.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Reconstitute the Kinase-Glo® Substrate with the Kinase-Glo® Buffer to create the Kinase-Glo® Reagent.
-
Prepare a stock solution of the test compound (e.g., this compound) in DMSO.
-
Prepare the kinase, substrate, and ATP in a suitable kinase reaction buffer.
-
-
Set up the Kinase Reaction:
-
In a white, opaque 96-well or 384-well plate, add the kinase reaction buffer.
-
Add the test compound at various concentrations (serially diluted). Include a DMSO vehicle control.
-
Add the kinase and substrate to all wells.
-
Initiate the reaction by adding ATP. The final reaction volume is typically 10-25 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
Detection:
-
Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction to each well.[13]
-
Mix briefly on a plate shaker.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
This assay directly measures the binding of a fluorescently labeled tracer to the kinase's ATP binding site.[14] A test compound that also binds to this site will displace the tracer, leading to a decrease in the FRET signal.[14]
Principle: The assay uses a europium (Eu)-labeled antibody that binds to the kinase and an Alexa Fluor® 647-labeled tracer that binds to the ATP pocket. When both are bound, FRET occurs between the Eu donor and the Alexa Fluor® acceptor.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Prepare a 1X Kinase Buffer A solution.[14]
-
Prepare stock solutions of the test compound, kinase, Eu-labeled antibody, and Alexa Fluor®-labeled tracer.
-
-
Set up the Assay Plate:
-
In a low-volume 384-well plate, add the test compound at various concentrations (typically a 3X final concentration).[15]
-
Add the kinase and Eu-labeled antibody mixture (at 3X final concentration).[15]
-
Initiate the binding reaction by adding the tracer (at 3X final concentration).[15] The final assay volume is typically 15 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) with excitation at ~340 nm.[16]
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the compound concentration.
-
Fit the data to determine the IC50 value.
-
Phase 2: Cell-Based Assays - Assessing Cellular Effects
Once direct kinase inhibition is established, the next crucial step is to determine if the compound affects cellular processes consistent with the inhibition of the target kinase or pathway.
Caption: Workflow for validating cellular mechanism of action.
This assay measures the metabolic activity of cells as an indicator of their viability.[17] A decrease in the signal indicates reduced cell viability or proliferation.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[17] The amount of formazan is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cells (e.g., A549 human lung carcinoma cells) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization:
-
Data Acquisition:
-
Measure the absorbance at a wavelength of ~570-590 nm using a microplate reader.[17]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the EC50 or IC50 value.
-
Phase 3: Investigating Alternative Mechanisms - GPCR Modulation
While kinase inhibition is a primary hypothesis, it is prudent to investigate other potential mechanisms, especially for a novel scaffold. Given the structural similarities of some indole derivatives to biogenic amines, G-protein coupled receptor (GPCR) modulation is a plausible alternative or parallel mechanism.
This assay measures changes in intracellular cyclic AMP (cAMP) levels, a common second messenger in GPCR signaling.[20] It can detect both Gs-coupled (cAMP increase) and Gi-coupled (cAMP decrease) receptor activation.[20]
Principle: This is a competitive immunoassay based on Enzyme Fragment Complementation (EFC).[21] Cellular cAMP competes with ED-labeled cAMP for binding to an anti-cAMP antibody. Unbound ED-cAMP complements with an enzyme acceptor (EA) to form an active β-galactosidase enzyme, which generates a luminescent signal.[21] Therefore, the signal is directly proportional to the cellular cAMP concentration.
Step-by-Step Protocol:
-
Cell Plating:
-
Thaw and plate the cAMP Hunter™ eXpress cells (engineered to express the target GPCR) into the provided 96-well plate.[20]
-
-
Compound Addition:
-
Prepare serial dilutions of the test compound.
-
For antagonist mode, pre-incubate the cells with the test compound for 30 minutes at 37°C.[20]
-
-
Agonist Stimulation (for antagonist mode):
-
Add a known agonist for the target GPCR at a concentration that elicits a submaximal response (e.g., EC80).
-
Incubate for 30 minutes at 37°C.
-
-
Detection:
-
Add the cAMP Hunter™ detection reagents (containing ED-cAMP, anti-cAMP antibody, EA, and substrate) to all wells.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition:
-
Measure chemiluminescence on a plate-reading luminometer.
-
-
Data Analysis:
-
For agonist mode, plot the signal against the compound concentration to determine the EC50.
-
For antagonist mode, plot the signal against the antagonist concentration to determine the IC50.
-
Conclusion
The in vitro validation of a novel compound's mechanism of action is a multi-faceted process that requires a logical and systematic approach. For a compound like this compound, with a scaffold known for kinase inhibition, the described workflow provides a robust framework for confirming this hypothesis. By employing a combination of biochemical and cell-based assays and comparing the results to well-characterized inhibitors like Staurosporine and Sunitinib, researchers can gain a comprehensive understanding of the compound's potency, selectivity, and cellular effects. This rigorous in vitro characterization is a critical step in the journey of drug discovery and development, providing the foundational data necessary for further preclinical and clinical investigation.
References
- 1. cAMP Hunter™ eXpress GPR35 CHO-K1 GPCR Assay [discoverx.com]
- 2. Synthesis and pharmacodynamic evaluation of 2-aminoindole derivatives against influenza A virus in vitro/vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Staurosporine, Protein kinase inhibitor (CAS 62996-74-1) | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of staurosporine on the mobility and invasiveness of lung adenocarcinoma A549 cells: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential effects of staurosporine analogues on cell cycle, growth and viability in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Sunitinib Prolongs Survival in Genetically Engineered Mouse Models of Multistep Lung Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ebiotrade.com [ebiotrade.com]
- 13. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 19. cyrusbio.com.tw [cyrusbio.com.tw]
- 20. cosmobio.co.jp [cosmobio.co.jp]
- 21. cosmobio.co.jp [cosmobio.co.jp]
The Evolving Landscape of 1H-Indol-2-Amine Derivatives: A Comparative Guide to Structure-Activity Relationships
The 1H-indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic drugs with a wide array of pharmacological activities.[1][2] Among its many derivatives, the 1H-indol-2-amine and its related analogues have emerged as a privileged chemotype, demonstrating significant potential in the development of novel therapeutics. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of this compound derivatives, with a focus on their applications as kinase inhibitors, antimicrobial agents, and cannabinoid receptor 1 (CB1) modulators. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower researchers in their drug discovery endeavors.
The this compound Scaffold: A Versatile Pharmacophore
The this compound core, characterized by an amino group at the 2-position of the indole ring, offers a unique combination of structural features. The indole nucleus provides a planar, aromatic system capable of engaging in various non-covalent interactions, including hydrogen bonding and π-π stacking, with biological targets.[3] The 2-amino group serves as a key hydrogen bond donor and a site for further chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The versatility of this scaffold has led to its exploration against a diverse range of biological targets.[4]
SAR of this compound Derivatives as Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] The ATP-binding site of kinases has been a primary focus for the development of small molecule inhibitors. The this compound scaffold has shown promise in the design of kinase inhibitors, particularly targeting the Aurora kinase family, which are key regulators of mitosis.[6]
Key SAR Insights for Aurora Kinase Inhibition:
While much of the research has focused on the closely related indolin-2-one scaffold, the principles can be extrapolated to inform the design of this compound inhibitors.[7][8] The core scaffold is thought to mimic the adenine region of ATP, binding within the hinge region of the kinase domain.
-
Substitution on the Indole Ring: Modifications at the 5- and 6-positions of the indole ring have a significant impact on potency and selectivity. Electron-withdrawing groups, such as halogens, can enhance activity.
-
The 2-Amino Group: The nature of the substituent on the 2-amino group is crucial for interacting with the solvent-exposed region of the ATP-binding pocket. Bulky aromatic or heteroaromatic groups can improve potency.
-
N1-Substitution: Alkylation or arylation at the N1 position of the indole can influence the orientation of the molecule within the binding site and affect its pharmacokinetic properties.
Table 1: Comparative Activity of Indolin-2-one Derivatives as Aurora B Kinase Inhibitors
| Compound | R1 (at C6) | R2 (at N1) | Aurora B IC50 (nM) | Antiproliferative IC50 (MDA-MB-468 cells, nM) | Reference |
| 1 | 4-hydroxyphenyl | H | 84.4 | 21.0 ± 2.9 | [9] |
| 6e | 4-hydroxyphenyl | -C(O)O-cyclopropyl | 16.2 | 32.6 ± 9.9 | [9][10] |
| 8a | 4-hydroxyphenyl | -C(O)NH-cyclopropyl | 10.5 | 29.1 ± 7.3 | [9][10] |
Note: Data for indolin-2-one derivatives are presented to illustrate SAR principles applicable to the this compound scaffold.
Aurora Kinase Signaling Pathway
Aurora kinases, particularly Aurora A and B, play pivotal roles in cell cycle progression, including centrosome maturation, spindle assembly, and cytokinesis.[9][11] Their overexpression is common in many cancers and is associated with genomic instability and tumorigenesis.[9][12] Small molecule inhibitors of Aurora kinases can disrupt these processes, leading to cell cycle arrest and apoptosis in cancer cells.[6]
Caption: Aurora Kinase A signaling pathway and the inhibitory action of this compound derivatives.
SAR of this compound Derivatives as Antimicrobial Agents
The rise of antibiotic resistance, particularly methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of new antimicrobial agents with novel mechanisms of action.[13] Indole derivatives have demonstrated promising antibacterial activity, and the this compound scaffold is a viable starting point for the design of new anti-MRSA agents.[3][10]
Key SAR Insights for Antimicrobial Activity:
The antimicrobial activity of this compound derivatives is highly dependent on the substitution pattern on the indole ring and the 2-amino group.
-
Lipophilicity: A key factor influencing antimicrobial activity is the overall lipophilicity of the molecule, which governs its ability to penetrate the bacterial cell membrane.
-
Substituents on the Indole Ring: Electron-withdrawing groups, such as halogens, at the 5- and 6-positions of the indole ring have been shown to enhance activity against MRSA.
-
The 2-Amino Group: The nature of the substituent on the 2-amino group can modulate the compound's interaction with bacterial targets. Small alkyl or aryl groups can be beneficial.
-
Mechanism of Action: Several indole derivatives are proposed to exert their antimicrobial effect by disrupting the bacterial cell membrane, leading to leakage of cellular contents and cell death.[14][15] Some derivatives may also interfere with key bacterial enzymes or inhibit biofilm formation.[4][10]
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Indole Derivatives
| Compound | R (at C5) | R' (at C2) | S. aureus | MRSA | E. coli | Reference |
| Indole | H | H | >100 | >100 | >100 | [3] |
| Compound 3i | H | -Benzimidazole | - | 7.8 | >125 | |
| Compound 3ag | H | -Methyl-benzimidazole | - | 3.9 | >125 | |
| Compound 3ao | Br | -Benzimidazole | <1 | <1 | - | |
| Compound 3aq | Br | -Dimethyl-benzimidazole | <1 | <1 | - |
Note: Data for 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives are presented to highlight the potential of substituted indoles against MRSA.
Proposed Mechanism of Antimicrobial Action
Caption: Proposed mechanism of action for antimicrobial this compound derivatives.
SAR of 1H-Indol-2-Carboxamide Derivatives as CB1 Receptor Modulators
The cannabinoid receptor 1 (CB1) is a G protein-coupled receptor primarily expressed in the central nervous system. It is a key therapeutic target for a range of conditions, including pain, obesity, and neurological disorders. While direct agonists of CB1 have shown therapeutic promise, they are often associated with undesirable psychoactive side effects. Allosteric modulators, which bind to a site distinct from the orthosteric ligand binding site, offer a potential strategy to modulate CB1 receptor activity with greater subtlety and fewer side effects. The 1H-indole-2-carboxamide scaffold has been extensively investigated for its ability to allosterically modulate the CB1 receptor.
Key SAR Insights for CB1 Receptor Modulation:
-
Carboxamide Moiety: The carboxamide linkage at the 2-position is a critical feature for activity.
-
N-Substituent of the Carboxamide: Typically, a phenethyl group is favored. Substitutions on the phenyl ring of this group are well-tolerated and can be used to fine-tune potency and selectivity. A basic nitrogen-containing group, such as a diethylamino or piperidinyl group, at the 4-position of the phenyl ring is often preferred.
-
C3-Position of the Indole: Short alkyl chains at the C3 position are generally optimal for activity.
-
C5-Position of the Indole: Halogen substitution (chloro or fluoro) at the C5 position often enhances potency.
Table 3: Comparative Activity of 1H-Indole-2-carboxamide Derivatives as CB1 Allosteric Modulators
| Compound | R1 (at C3) | R2 (at C5) | R3 (at 4' of phenyl) | IC50 (nM) | Reference |
| Org27569 (1) | Ethyl | Cl | Piperidin-1-yl | ~790 | [11] |
| 17 | Ethyl | Cl | Diethylamino | 483 | [11] |
| 45 | Methyl | Cl | Diethylamino | 79 | [11] |
Experimental Protocols
General Synthesis of this compound Derivatives
A common route to synthesize this compound derivatives starts from the corresponding indole-2-carboxylic acid.
Step 1: Amide Formation
-
To a solution of the substituted indole-2-carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the desired amine (1.1 eq) and continue stirring at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the corresponding indole-2-carboxamide.
Step 2: Hofmann Rearrangement to this compound
-
Dissolve the indole-2-carboxamide (1.0 eq) in a mixture of a suitable solvent (e.g., acetonitrile or methanol) and water.
-
Add a solution of sodium hypobromite or sodium hypochlorite (prepared in situ from bromine or bleach and sodium hydroxide) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a reducing agent (e.g., sodium thiosulfate).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude this compound by column chromatography.
In Vitro Aurora Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a general method for determining the in vitro potency (IC50) of a test compound against a specific Aurora kinase using a luminescence-based assay that measures ADP formation.[1][2]
Materials:
-
Test compounds (this compound derivatives)
-
Recombinant Aurora kinase (A or B)
-
Suitable kinase substrate (e.g., Kemptide)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the compound dilutions to the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known Aurora kinase inhibitor as a positive control.
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer and add 2 µL to each well.
-
Initiate the kinase reaction by adding 2 µL of 2X ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method for determining the MIC of a compound against a bacterial strain (e.g., MRSA).
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial strain (e.g., S. aureus MRSA)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Prepare serial two-fold dilutions of the test compounds in CAMHB in a 96-well plate.
-
Add the bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plate at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Conclusion and Future Perspectives
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the key structural features that can be modulated to achieve potent and selective activity against various biological targets. As our understanding of the molecular basis of diseases deepens, the rational design of this compound derivatives, guided by SAR studies and computational modeling, will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles. Future research should focus on exploring a wider range of substitutions on this versatile scaffold and investigating its potential against other emerging therapeutic targets.
References
- 1. Benzo[e]pyridoindoles, novel inhibitors of the aurora kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
in vivo validation of the therapeutic potential of 1H-indol-2-amine compounds
An In-Depth Technical Guide to the In Vivo Validation of 1H-Indol-2-Amine Compounds
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the . We will move beyond simple protocol listings to explore the causal relationships behind experimental design, ensuring a robust and translatable evaluation of this promising chemical scaffold. The 2-aminoindole nucleus is a privileged structure in medicinal chemistry, appearing in numerous biologically active molecules and serving as a versatile precursor for more complex heterocyclic systems.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, making them attractive candidates for therapeutic development in oncology, neurodegeneration, and infectious diseases.[3][4][5]
The Therapeutic Promise: Key Mechanisms of Action
The therapeutic versatility of this compound derivatives stems from their ability to modulate several critical biological pathways. Understanding these mechanisms is paramount to designing relevant in vivo validation studies.
Immunomodulation via IDO1 Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key metabolic enzyme that catalyzes the first and rate-limiting step in tryptophan degradation along the kynurenine pathway.[6] In the tumor microenvironment, overexpression of IDO1 leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites. This dual action suppresses the proliferation and function of effector T cells while promoting the differentiation of regulatory T (Treg) cells, allowing cancer cells to evade immune destruction.[6][7]
Several this compound-based compounds have been identified as potent IDO1 inhibitors. By blocking the enzyme, these compounds restore local tryptophan levels and prevent kynurenine accumulation, thereby reactivating anti-tumor T cell responses.[6][8] This mechanism positions them as promising candidates for cancer immunotherapy, particularly in combination with checkpoint inhibitors like anti-PD-1 or anti-CTLA-4 antibodies.[8][9]
Caption: IDO1 pathway in tumor immune escape and its inhibition by this compound compounds.
Cellular Protection via Nrf2 Activation
The Nrf2 (Nuclear factor erythroid 2-related factor 2)-ARE (Antioxidant Response Element) pathway is the primary cellular defense mechanism against oxidative stress.[10] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its repressor, Keap1, which facilitates its degradation.[11] Electrophilic compounds, including certain 2-aminoindole derivatives, can covalently modify specific cysteine residues on Keap1.[11][12] This modification disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and subsequent activation of ARE-dependent genes that encode a battery of cytoprotective and antioxidant enzymes (e.g., NQO1, HO-1).[10][13] This mechanism suggests therapeutic potential in diseases characterized by high oxidative stress, such as neurodegenerative disorders and chronic inflammation.[14]
Caption: The Keap1-Nrf2-ARE pathway and its activation by this compound compounds.
Antiviral Activity
Recent studies have highlighted the potential of 2-aminoindole derivatives as antiviral agents, particularly against the influenza A virus.[3] The proposed mechanism involves the inhibition of viral replication, potentially by binding to the RNA-dependent RNA polymerase (RdRp), a critical component of the viral replication machinery.[3] Furthermore, these compounds have been shown to mitigate the "cytokine storm" and apoptosis induced by the viral infection, thereby reducing lung injury and improving survival in preclinical models.[3]
Comparative Guide to In Vivo Validation
The selection of an appropriate animal model is the most critical step in preclinical validation. The model must recapitulate key aspects of the human disease to provide meaningful and translatable data.[15][16]
A. Validation as an Immunomodulatory Anticancer Agent
Core Principle: To validate an IDO1 inhibitor, the animal model must have a competent immune system. Therefore, syngeneic tumor models are the gold standard, whereas xenografts in immunodeficient mice are generally inappropriate for assessing immunomodulatory efficacy.[6]
| Parameter | This compound (IDO1 Inhibitor) | Alternative: Epacadostat (Clinical IDO1i) | Alternative: Anti-PD-1 mAb | Vehicle Control |
| Animal Model | BALB/c mice with CT26 tumors | BALB/c mice with CT26 tumors | BALB/c mice with CT26 tumors | BALB/c mice with CT26 tumors |
| Tumor Growth Inhibition | Significant reduction in tumor volume | Significant reduction in tumor volume | Moderate reduction in tumor volume | Progressive tumor growth |
| Median Survival | Increased | Increased | Increased | Baseline |
| Immune Cell Infiltration | ↑ CD8+ T cells, ↑ IFN-γ expression | ↑ CD8+ T cells, ↑ IFN-γ expression | ↑ CD8+ T cells | Low immune infiltration |
| Treg Population (FoxP3+) | ↓ in tumor microenvironment | ↓ in tumor microenvironment | Variable | High |
| Kynurenine/Tryptophan Ratio | Significantly decreased | Significantly decreased | No direct effect | Baseline |
Data Interpretation: The efficacy of the this compound compound should correlate with both tumor growth inhibition and favorable changes in the immune landscape of the tumor. A key validating datapoint is the reduction of the kynurenine-to-tryptophan ratio, confirming on-target IDO1 inhibition in vivo.[17] Potent compounds should demonstrate efficacy comparable to clinical candidates like Epacadostat.[9]
Caption: Workflow for in vivo validation of an IDO1 inhibitor using a syngeneic mouse model.
-
Animal Model: Use female BALB/c mice, 6-8 weeks old.
-
Cell Preparation: Culture CT26 murine colon carcinoma cells. Harvest cells during the logarithmic growth phase and resuspend in sterile PBS at a concentration of 5x10⁶ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5x10⁵ cells) into the right flank of each mouse.
-
Monitoring and Grouping: Monitor tumor growth using calipers. When tumors reach an average volume of 80-120 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Compound Administration:
-
Vehicle Group: Administer the formulation vehicle (e.g., 0.5% methylcellulose) orally (p.o.) once daily.
-
Test Compound Group: Administer the this compound compound at a predetermined dose (e.g., 50 mg/kg), formulated in the vehicle, p.o. once daily.
-
Positive Control Group: Administer a reference compound (e.g., Epacadostat) at an effective dose.
-
-
Efficacy Assessment: Measure tumor dimensions and mouse body weight three times per week. Tumor volume is calculated as (Length x Width²)/2.
-
Endpoint and Tissue Collection: Euthanize mice when tumors reach the predetermined endpoint size or at the end of the study. Collect tumors and spleens for flow cytometry or immunohistochemistry to analyze immune cell populations (CD4+, CD8+, Tregs).[6] Collect blood plasma to measure tryptophan and kynurenine levels by LC-MS.
B. Validation as a Neuroprotective Agent (Nrf2 Activator)
Core Principle: The chosen model should induce a pathology relevant to human neurodegenerative disease, often involving oxidative stress and inflammation. Both chemically-induced and genetic models can be employed.[15][18]
| Parameter | This compound (Nrf2 Activator) | Alternative: Sulforaphane (Known Nrf2 Activator) | Vehicle Control |
| Animal Model | LPS-challenged mice (acute neuroinflammation) | LPS-challenged mice | LPS-challenged mice |
| Pro-inflammatory Cytokines (TNF-α, IL-1β in brain) | Significantly reduced | Significantly reduced | Markedly elevated |
| Nrf2 Target Gene Expression (NQO1, HO-1 in brain) | Significantly increased | Significantly increased | Baseline |
| Oxidative Stress Markers (e.g., lipid peroxidation) | Reduced | Reduced | Increased |
| Cognitive Function (e.g., Morris Water Maze) | Improved performance (in chronic models) | Improved performance | Impaired performance |
Data Interpretation: A successful Nrf2 activator will not only suppress inflammatory and oxidative markers but will also demonstrably increase the expression of Nrf2-dependent cytoprotective genes in the target tissue (brain).[10][14] This confirms the mechanism of action and differentiates it from a non-specific anti-inflammatory compound.
Caption: Workflow for in vivo validation of an Nrf2 activator in an acute neuroinflammation model.
-
Animal Model: Use male C57BL/6 mice, 8-10 weeks old.
-
Compound Administration: Pre-treat mice with the this compound compound or vehicle orally for 3-5 consecutive days.
-
Inflammatory Challenge: On the final day of treatment, 1 hour after the last dose, administer a single intraperitoneal (i.p.) injection of LPS (e.g., 0.5-1 mg/kg).
-
Endpoint and Tissue Collection: At a specified time point post-LPS injection (e.g., 4, 12, or 24 hours), euthanize the animals.
-
Brain Tissue Analysis: Perfuse animals with saline. Dissect the brain and isolate specific regions like the hippocampus and cortex.
-
Biochemical Analysis:
-
Gene Expression: Use one hemisphere for RNA extraction and subsequent qRT-PCR to measure the mRNA levels of Nrf2 target genes (Nqo1, Hmox1) and inflammatory cytokines (Tnf, Il1b).[14]
-
Protein Analysis: Use the other hemisphere to prepare protein lysates for Western blot analysis (Nrf2, Keap1, HO-1) or ELISAs to quantify cytokine protein levels.
-
C. Validation as an Antiviral Agent
Core Principle: The model must involve a lethal challenge with a relevant viral strain to assess the compound's ability to improve survival and reduce viral-induced pathology.
| Parameter | 2-Aminoindole Derivative | Alternative: Oseltamivir | Placebo Control |
| Animal Model | BALB/c mice infected with Influenza A | BALB/c mice infected with Influenza A | BALB/c mice infected with Influenza A |
| Survival Rate | Significantly increased | Significantly increased | Low (e.g., <20%) |
| Body Weight Loss | Attenuated | Attenuated | Severe |
| Lung Viral Titer | Significantly reduced | Significantly reduced | High |
| Lung Pathology Score | Reduced inflammation and injury | Reduced inflammation and injury | Severe inflammation and edema |
| Lung Cytokine Levels (e.g., IL-6, TNF-α) | Reduced | Reduced | Markedly elevated |
Data Interpretation: The primary endpoint is survival. A successful antiviral compound must significantly improve survival compared to the placebo group.[3] Secondary endpoints like reduced weight loss, lower lung viral titers, and improved lung histology provide crucial supporting evidence for the compound's efficacy and mechanism of action (i.e., combining direct antiviral effects with mitigation of host inflammatory response).[3]
-
Animal Model: Use female BALB/c mice, 6-8 weeks old.
-
Viral Infection: Lightly anesthetize mice and intranasally inoculate them with a lethal dose (e.g., 5xLD₅₀) of a mouse-adapted influenza A virus strain (e.g., A/PR/8/34 H1N1).
-
Compound Administration: Begin treatment shortly after infection (e.g., 4 hours post-infection) and continue for 5-7 days. Administer the 2-aminoindole derivative or a positive control (Oseltamivir) orally twice daily.
-
Monitoring: Monitor survival and body weight daily for 14-21 days.
-
Pathology and Viral Load Sub-study: Use a separate cohort of animals for endpoint analysis at peak viral replication (e.g., day 3 or 5 post-infection).
-
Tissue Collection and Analysis: Euthanize the sub-study cohort.
-
Viral Titer: Harvest lungs, homogenize, and determine the viral titer using a standard plaque assay or TCID₅₀ assay on MDCK cells.[3]
-
Histopathology: Harvest lungs, fix in formalin, and process for H&E staining to assess lung injury and inflammation.
-
Cytokine Analysis: Homogenize lung tissue to measure cytokine levels via ELISA or a multiplex assay.
-
Conclusion
The in vivo validation of this compound compounds requires a nuanced, mechanism-driven approach. The choice of animal model, treatment regimen, and analytical endpoints must be tailored to the specific therapeutic hypothesis being tested—be it immunomodulation, neuroprotection, or antiviral activity. By employing robust, well-controlled experimental designs as outlined in this guide, researchers can generate high-quality, translatable data that accurately reflects the therapeutic potential of this versatile chemical class.
References
- 1. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and pharmacodynamic evaluation of 2-aminoindole derivatives against influenza A virus in vitro/vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. nbinno.com [nbinno.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo Characterization of a Tunable Dual-Reactivity Probe of the Nrf2-ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
- 14. Discovery and Modification of in Vivo Active Nrf2 Activators with 1,2,4-Oxadiazole Core: Hits Identification and Structure-Activity Relationship Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | New insights in animal models of neurotoxicity-induced neurodegeneration [frontiersin.org]
- 16. A review of animal models utilized in preclinical studies of approved gene therapy products: trends and insights - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment [frontiersin.org]
- 18. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Selectivity of 1H-Indole-Based Enzyme Inhibitors
Introduction: The Indole Scaffold and the Imperative of Selectivity
In the landscape of modern drug discovery, the indole ring system stands out as a "privileged scaffold."[1][2] Its structural versatility and ability to interact with a wide array of biological targets have made it a cornerstone in the development of numerous therapeutic agents, from anti-cancer drugs to antivirals.[3][4][5] Specifically, derivatives of the 1H-indole core, such as 1H-indol-2-amines, indolin-2-ones, and indole-2-carboxamides, are frequently employed in the design of potent enzyme inhibitors.[6][7] These compounds often target the highly conserved ATP-binding site of protein kinases, but their activity extends to other critical enzyme families, including indoleamine 2,3-dioxygenase 1 (IDO1) and monoamine oxidase B (MAO-B).[8][9]
However, potency is only one side of the coin. The ultimate clinical success of an enzyme inhibitor hinges on its selectivity . An inhibitor that potently blocks its intended target but also interacts with numerous off-target enzymes can lead to unforeseen side effects, toxicity, or complex polypharmacology that confounds clinical development.[10] Therefore, a rigorous and multi-faceted assessment of an inhibitor's selectivity profile is not just a regulatory hurdle but a fundamental necessity for understanding its true biological activity and therapeutic potential.
This guide provides an in-depth comparison of methodologies to assess the selectivity of indole-based enzyme inhibitors. We will move beyond simple IC50 values to discuss the causality behind experimental choices, present detailed, self-validating protocols, and use the well-characterized multi-kinase inhibitor Sunitinib—an indolin-2-one derivative—as a case study to illustrate these principles in action.
The Target Landscape: Where Do Indole-Based Inhibitors Act?
The indole scaffold's unique electronic and structural properties allow it to fit into the active sites of diverse enzyme families. While protein kinases are the most common targets, it is crucial for researchers to consider a broader panel during selectivity profiling.
-
Protein Kinases: With over 500 members in the human kinome, this family is a primary focus.[10] Due to the conserved nature of the ATP-binding pocket, achieving selectivity can be challenging.[11] Off-target kinase inhibition is a common source of adverse effects.[10]
-
Indoleamine 2,3-dioxygenase 1 (IDO1): This heme-containing enzyme is a key regulator of immune responses and a major target in cancer immunotherapy.[8][12] Several indole-based compounds inhibit IDO1, and selectivity against the related enzyme Tryptophan Dioxygenase (TDO) is a critical parameter.[13]
-
Monoamine Oxidase B (MAO-B): This mitochondrial enzyme is crucial for neurotransmitter metabolism and is a key target in neurodegenerative diseases like Parkinson's.[14] Selective inhibition over the MAO-A isoform is essential to avoid potentially dangerous side effects.
Comparative Selectivity Analysis: A Data-Driven Approach
To illustrate the concept of a selectivity profile, we present comparative data for Sunitinib, a clinically approved indolin-2-one based inhibitor. Sunitinib is considered a multi-targeted or "promiscuous" inhibitor, making it an excellent example of why broad profiling is necessary.
| Enzyme Target | Inhibitor | Potency (IC50/K_d_, nM) | Enzyme Family | Therapeutic Area | Reference |
| VEGFR2 (KDR) | Sunitinib | 2 | Tyrosine Kinase | Oncology | [6] |
| PDGFRβ | Sunitinib | 2 | Tyrosine Kinase | Oncology | [6] |
| KIT | Sunitinib | 8 | Tyrosine Kinase | Oncology | [6] |
| FLT3 | Sunitinib | 21 | Tyrosine Kinase | Oncology | [6] |
| RET | Sunitinib | 39 | Tyrosine Kinase | Oncology | [6] |
| CSF1R (Fms) | Sunitinib | 14 | Tyrosine Kinase | Oncology | [6] |
| GSK3β | Sunitinib | 95 | Serine/Threonine Kinase | (Off-target) | [6] |
| ROCK1 | Sunitinib | 3200 | Serine/Threonine Kinase | (Off-target) | [6] |
Table 1: Comparative inhibitory potency of Sunitinib against a panel of on-target and off-target kinases. This data highlights that while Sunitinib is potent against its primary targets (VEGFRs, PDGFRs), it retains significant activity against other kinases, defining its multi-targeted profile.
Experimental Design: The Three Pillars of Selectivity Profiling
A robust assessment of selectivity requires a tiered approach, moving from high-throughput biochemical assays to more physiologically relevant cellular models.
Pillar 1: In Vitro Biochemical Profiling
This is the foundational step, designed to determine an inhibitor's intrinsic affinity for a large panel of purified enzymes. The goal is to cast a wide net to identify both intended targets and potential off-targets.
The most common method for kinase selectivity profiling involves screening the inhibitor against a panel of hundreds of kinases. This provides a broad overview of the inhibitor's "kinome fingerprint."
This protocol describes a common, robust method for determining inhibitor potency against a panel of kinases using a technology like Promega's ADP-Glo™, which measures the amount of ADP produced during the kinase reaction.
Rationale: This is a near-universal assay applicable to any kinase that uses ATP. The luminescent readout is highly sensitive and less prone to interference from colored or fluorescent compounds compared to absorbance or fluorescence-based methods. Measuring ADP production provides a direct measure of kinase activity.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., 10 mM in 100% DMSO).
-
Create a series of 10-point, 3-fold serial dilutions of the inhibitor in assay buffer.
-
Prepare working solutions of each recombinant kinase enzyme and its corresponding substrate in kinase reaction buffer. The ATP concentration should ideally be at or near the K_m_ for each specific kinase to allow for meaningful comparison of IC50 values.
-
-
Assay Procedure (384-well plate format):
-
To appropriate wells, add 1 µL of the serially diluted inhibitor or vehicle control (DMSO).
-
Add 2 µL of the Kinase/Substrate working solution to each well.
-
Initiate the kinase reaction by adding 2 µL of the ATP working solution to each well.
-
Incubate the plate for 60 minutes at 30°C.
-
Stop the kinase reaction and measure the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent, which converts ADP to ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the inhibitor's potency.
-
Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value for each kinase.
-
This protocol measures the inhibition of IDO1 by quantifying the production of its downstream product, kynurenine.
Rationale: This assay directly measures the catalytic output of the enzyme. The use of a colorimetric detection reagent after stopping the reaction makes it a robust endpoint assay suitable for screening.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5).
-
Prepare a complete reaction mixture containing recombinant human IDO1 enzyme, L-Tryptophan (substrate), ascorbic acid (reductant), methylene blue (electron carrier), and catalase.
-
Prepare serial dilutions of the test inhibitor in the reaction buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of the diluted inhibitor or vehicle control to the wells.
-
Add 180 µL of the complete reaction mixture to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 10 µL of 30% (w/v) trichloroacetic acid (TCA).
-
Incubate the plate at 60°C for 30 minutes to hydrolyze the initial product (N-formylkynurenine) to kynurenine.
-
Centrifuge the plate to pellet precipitated protein.
-
Transfer 100 µL of the supernatant to a new plate.
-
Add 100 µL of Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid) to each well. A yellow color will develop.
-
Incubate for 10 minutes at room temperature.
-
Read the absorbance at 480 nm.
-
-
Data Analysis:
-
Calculate percent inhibition relative to vehicle controls.
-
Determine the IC50 value by plotting percent inhibition versus inhibitor concentration.
-
Pillar 2: Cellular Target Engagement & Potency
Biochemical assays reveal intrinsic affinity but do not account for cell permeability, target availability, or competition with high intracellular ATP concentrations.[10] Therefore, the next critical step is to verify that the inhibitor can reach and bind its target inside a living cell and exert a functional effect.
Rationale: This assay provides direct evidence of compound binding to the target protein within intact cells. It measures the proximity between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe that binds in the ATP pocket. An effective inhibitor will displace the probe, disrupting the Bioluminescence Resonance Energy Transfer (BRET) signal. This confirms cell permeability and target binding.
Methodology:
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
Seed the transfected cells into a white 96-well assay plate and allow them to adhere.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
Treat the cells with the inhibitor dilutions and the fluorescent NanoBRET™ tracer for 2 hours in a CO2 incubator.
-
Add the NanoBRET™ Nano-Glo® Substrate to the wells.
-
Read both the donor (luciferase, ~460 nm) and acceptor (tracer, >600 nm) emission signals simultaneously on a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).
-
A decrease in the BRET ratio indicates displacement of the tracer by the inhibitor.
-
Plot the BRET ratio against the inhibitor concentration to determine the cellular EC50 value.
-
Pillar 3: Phenotypic and Functional Selectivity
The final pillar assesses the inhibitor's effect on cellular phenotypes, such as proliferation or apoptosis. This provides the ultimate validation that engaging the target leads to the desired biological outcome. It also helps uncover off-target effects that might not be apparent from biochemical screens but manifest as unexpected cellular responses.
Understanding the inhibitor's place in a signaling pathway is crucial for interpreting functional data. For example, a VEGFR2 inhibitor is expected to block downstream signaling through pathways like MAPK/ERK, ultimately inhibiting angiogenesis and cell proliferation.
Rationale: This assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It provides a functional readout of the inhibitor's overall effect on the cell, integrating both on-target and potential off-target activities.
Methodology:
-
Cell Seeding: Seed a cancer cell line known to be dependent on the target pathway (e.g., a VEGFR-driven endothelial cell line for a VEGFR inhibitor) in a 96-well plate and allow cells to attach overnight.
-
Compound Treatment: Treat cells with a range of concentrations of the test inhibitor. Include a vehicle control and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the cells for 48-72 hours to allow for effects on proliferation to manifest.
-
Detection: Add a tetrazolium salt solution (e.g., MTS or MTT) to each well. Metabolically active cells will reduce the salt into a colored formazan product.
-
Reading: Incubate for 1-4 hours, then read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Data Analysis: The amount of color produced is proportional to the number of viable cells. Calculate the concentration of inhibitor that causes a 50% reduction in cell viability (GI50).
Conclusion: A Holistic View of Selectivity
Assessing the selectivity of 1H-indole-based enzyme inhibitors is a complex but essential process. It requires a strategic, multi-pronged approach that moves from broad, biochemical screening to focused, cellular validation. By understanding the causality behind each experimental choice—from the universality of an ADP-Glo assay to the physiological relevance of a NanoBRET experiment—researchers can build a comprehensive and trustworthy selectivity profile. This holistic view is paramount for identifying compounds with the highest potential for clinical success, minimizing the risk of off-target liabilities, and ultimately, developing safer and more effective medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. reactionbiology.com [reactionbiology.com]
- 13. ClinPGx [clinpgx.org]
- 14. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Cross-Reactivity of 1H-Indol-2-amine Derivatives in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The 1H-indol-2-amine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent protein kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] Consequently, the development of selective kinase inhibitors is a cornerstone of modern drug discovery. However, achieving selectivity remains a significant challenge due to the highly conserved nature of the ATP-binding site across the human kinome.[3] Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[4] Therefore, a thorough understanding of the cross-reactivity profile of any new inhibitor class is paramount.
This guide provides an in-depth comparison of the cross-reactivity of this compound derivatives, leveraging available data on structurally related compounds to elucidate key structure-activity relationships (SAR) that govern kinase selectivity. We will delve into the experimental methodologies for assessing cross-reactivity and provide actionable insights for researchers in the field.
The this compound Scaffold: A Promising Starting Point for Kinase Inhibitors
The indole ring system is a common feature in many approved kinase inhibitors, valued for its ability to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket.[5] The 2-amino substitution on the indole core provides a crucial vector for interaction with the kinase hinge region, a critical determinant of binding affinity. Modifications at other positions of the indole ring and on the exocyclic amine are then used to fine-tune potency and, critically, selectivity.
Comparative Cross-Reactivity Analysis
The Influence of Core Modifications: From Indole to Azaindole
The replacement of a carbon atom in the indole ring with a nitrogen atom, forming an azaindole, can significantly impact kinase selectivity. The nitrogen atom introduces an additional hydrogen bond acceptor, which can alter the binding orientation and interactions with the target kinase.[6] For example, in the development of Cdc7 inhibitors, different azaindole isomers showed varied activity and selectivity profiles, highlighting the nuanced effects of nitrogen placement within the core scaffold.[7]
Impact of Substituents on the Indole Ring
Substitutions on the benzene portion of the indole ring play a crucial role in determining selectivity. For instance, in a series of 9H-pyrimido[4,5-b]indol-4-amine derivatives, the introduction of a nitro group had a variable effect on inhibitory activity against a panel of four kinases, depending on the overall structure of the molecule.[1] This underscores the importance of considering the interplay between different substituents in dictating the overall cross-reactivity profile.
The Role of the Exocyclic Amine and its Substituents
The exocyclic amine at the 2-position of the indole is a key anchor point. Modifications to this group and the addition of various substituents can dramatically alter the inhibitor's interaction with the solvent-exposed region of the ATP-binding site, a key area for achieving selectivity. In the development of TYK2 inhibitors, derivatives of 3-(4-(2-((1H-indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile demonstrated that modifications to the propanenitrile moiety significantly influenced selectivity against other JAK family kinases.[8]
Experimental Methodologies for Assessing Cross-Reactivity
A robust assessment of kinase inhibitor cross-reactivity involves a multi-tiered approach, starting with broad screening and progressing to more detailed quantitative analysis.
Initial Broad Kinome Screening
The initial step in characterizing a novel this compound derivative is to screen it against a large, representative panel of kinases. This is typically performed at a single, high concentration (e.g., 1 or 10 µM) to identify potential on- and off-targets. Several commercial services offer kinome-wide profiling, providing a rapid and comprehensive overview of a compound's selectivity.
Quantitative IC50 Determination
For any kinases that show significant inhibition in the initial screen (typically >50-70% inhibition), a full dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the compound's potency against each of its targets.
In-Cell Target Engagement Assays
Biochemical assays, while essential, do not always translate directly to a cellular context. Therefore, it is crucial to validate on-target and off-target activity in cells. Techniques such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can be employed to confirm that the compound engages its intended and unintended targets within a living cell.
Below is a detailed protocol for a typical in vitro kinase inhibition assay.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the IC50 of a this compound derivative against a specific kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
This compound derivative (test compound)
-
Staurosporine (positive control)
-
DMSO (vehicle control)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96- or 384-well plates
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound and staurosporine in 100% DMSO.
-
Create a series of dilutions of the test compound and staurosporine in kinase buffer. A typical 10-point, 3-fold serial dilution starting from 100 µM is recommended. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Reaction Setup:
-
In a 96-well plate, add 5 µL of each compound dilution (or DMSO for the vehicle control).
-
Add 10 µL of a solution containing the kinase and its substrate in kinase buffer to each well.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Initiation of Kinase Reaction:
-
Add 10 µL of ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase being tested.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes). The optimal time may need to be determined empirically.
-
-
Detection:
-
Following the kinase reaction, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used by luciferase to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the Cross-Reactivity Workflow
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a novel this compound derivative.
Caption: A streamlined workflow for characterizing the cross-reactivity of novel kinase inhibitors.
Illustrative Signaling Pathway: Targeting a Pro-Survival Pathway
Many this compound derivatives are designed to inhibit kinases involved in pro-survival signaling pathways, such as the PI3K/Akt/mTOR pathway. Understanding the position of the intended target and potential off-targets within such pathways is crucial for interpreting the phenotypic effects of the inhibitor.
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. While achieving absolute selectivity is often elusive, a deep understanding of the structure-activity relationships that govern cross-reactivity is essential for mitigating off-target toxicities and potentially harnessing beneficial polypharmacology. The systematic profiling of this compound libraries against the human kinome, coupled with detailed structural biology studies, will be instrumental in guiding the design of the next generation of highly selective and effective kinase inhibitors. By employing the rigorous experimental workflows outlined in this guide, researchers can confidently characterize their compounds and make informed decisions in the drug discovery process.
References
- 1. Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Azaindole Framework in the Design of Kinase Inhibitors | MDPI [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Benchmarking New 1H-Indol-2-Amine Analogs Against Existing Kinase Inhibitors
Introduction: The Promise of the Indole Scaffold in Oncology
The 1H-indole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with significant biological activity.[1][2] Its unique structure allows it to mimic peptides and bind reversibly to a variety of enzymes, making it a fertile ground for drug discovery.[3] In oncology, indole derivatives have emerged as potent inhibitors of protein kinases, a class of enzymes that are often dysregulated in cancer, driving tumor growth, proliferation, and angiogenesis.[4][5]
This guide provides a comprehensive framework for the preclinical benchmarking of novel 1H-indol-2-amine analogs designed as kinase inhibitors. As a Senior Application Scientist, my objective is not to provide a rigid template, but to illuminate the scientific rationale behind a rigorous, multi-stage evaluation process. We will benchmark our hypothetical analogs (IND-1, IND-2, and IND-3) against an established and clinically relevant drug, Sunitinib (Sutent®) . Sunitinib is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor with an indolin-2-one core, making it an excellent comparator for our indole-based compounds.[4][6] It is FDA-approved for treating renal cell carcinoma (RCC), imatinib-resistant gastrointestinal stromal tumor (GIST), and pancreatic neuroendocrine tumors (pNET).[7][8][9][10]
Our goal is to build a robust data package that not only compares potency but also provides a holistic view of each analog's drug-like properties, creating a clear path for identifying a lead candidate for further development.
The Benchmarking Workflow: A Phased Approach to Candidate Selection
A successful benchmarking strategy is a funnel. We start with broad, high-throughput in vitro assays to quickly assess a range of compounds and progressively move towards more complex, resource-intensive in vivo models for the most promising candidates. This phased approach ensures that decisions are data-driven and that resources are allocated efficiently.
References
- 1. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. promega.com [promega.com]
- 4. Sunitinib - Wikipedia [en.wikipedia.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. FDA Approval Summary: Sunitinib for the Treatment of Progressive Well-Differentiated Locally Advanced or Metastatic Pancreatic Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
A Senior Application Scientist's Guide to Statistical Analysis of Experimental Data for 1H-Indol-2-Amine Research
This guide provides researchers, scientists, and drug development professionals with an in-depth comparison of statistical methods for analyzing experimental data in the context of 1H-indol-2-amine research. As a Senior Application Scientist, my goal is to move beyond a simple recitation of protocols and delve into the causality behind experimental and analytical choices, ensuring scientific integrity and fostering robust, reproducible results. The indole scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide array of therapeutic potential, from anticancer to anti-inflammatory and antidiabetic agents.[1][2] Rigorous statistical analysis is paramount in discerning meaningful biological effects from experimental noise and making sound decisions in the drug discovery pipeline.
Part 1: Foundational Principles of Statistical Analysis in Drug Discovery
Before delving into specific experimental data, it is crucial to establish a firm understanding of the core principles that underpin statistical analysis in a pharmacological context. The choice of a statistical test is not arbitrary; it is dictated by the research question, the study design, and the nature of the data itself.[3][4]
A common pitfall in preclinical research is the misinterpretation of the p-value.[5][6][7] It is essential to recognize that a p-value is a measure of evidence against a null hypothesis, not the magnitude or biological significance of an effect.[5][6] Therefore, this guide will emphasize not only the "how" but also the "why" of statistical testing, encouraging a move towards a more holistic interpretation of experimental results.
Parametric vs. Non-parametric Tests: The Importance of Data Distribution
A fundamental decision in statistical analysis is the choice between parametric and non-parametric tests. This choice hinges on the distribution of the data.[3][8]
-
Parametric tests , such as the t-test and ANOVA, assume that the data are sampled from a population with a specific distribution, typically a normal (Gaussian) distribution.[8][9] They also assume homogeneity of variances between comparison groups.[9] When these assumptions are met, parametric tests are generally more powerful.
-
Non-parametric tests , like the Mann-Whitney U test or the Kruskal-Wallis test, do not assume a specific data distribution. They are therefore more appropriate for data that is not normally distributed or for small sample sizes where the distribution is uncertain.
Expert Insight: Always assess the normality of your data before choosing a statistical test. The Shapiro-Wilk test is a reliable method for this purpose.[10] For dose-response data, plotting the logarithm of the concentration often results in a normal distribution of IC50/EC50 estimates, making parametric analysis possible and preferable due to its higher statistical power.[11]
Part 2: Statistical Analysis of In Vitro Assay Data
In vitro assays are the workhorses of early-stage drug discovery, providing crucial information on the biological activity of compounds like this compound.
Antiproliferative and Cytotoxicity Assays (e.g., MTT, MTS)
These assays are fundamental for assessing the anticancer potential of this compound derivatives. The typical output is a dose-response curve, from which key parameters are derived.
| Parameter | Description | Calculation Method | Advantages | Limitations |
| IC50/EC50 | The concentration of a drug that inhibits or elicits a 50% response. | Non-linear regression (four-parameter logistic model).[12] | A widely understood measure of potency.[13] | Can be unreliable with noisy data or incomplete curves.[13] May not fully represent the overall activity of a compound.[13] |
| Area Under the Curve (AUC) | A global measure of a compound's activity across the entire concentration range tested. | Trapezoidal rule or fitted curve integration.[13] | More robust than IC50, especially for compounds with unusual dose-response curves.[13] | Less intuitive than IC50. |
| Emax | The maximum effect of the drug at the highest tested concentration. | Derived from the four-parameter logistic model. | Provides information on the efficacy of the compound. | Can be misleading if the highest concentration does not produce a plateau. |
Causality Behind the Choice: For comparing the potency of different this compound analogs, the IC50 (or EC50) is the industry standard. However, relying solely on IC50 can be misleading.[13] The AUC provides a more comprehensive assessment of a compound's activity and is less sensitive to experimental variability at single concentrations.[13] Therefore, a dual-parameter approach, reporting both IC50 and AUC, is recommended for a more complete picture of a compound's in vitro profile. When comparing IC50 values between different drugs, it is crucial to use the absolute IC50 , which is comparable across compounds, rather than the relative IC50 derived directly from a four-parameter logistic model that may have different top and bottom plateaus.[12]
-
Data Preparation:
-
Subtract the background absorbance (media only) from all wells.
-
Normalize the data to the vehicle control (e.g., DMSO) to obtain percent cell viability.
-
-
Data Transformation:
-
Transform the drug concentrations to their logarithmic values. This typically results in a more symmetrical distribution of the data points along the x-axis.
-
-
Non-linear Regression:
-
IC50 and Confidence Interval Determination:
-
The software will calculate the log(IC50) and its standard error.
-
The 95% confidence interval for the IC50 provides a range within which the true IC50 is likely to fall.
-
-
Statistical Comparison of IC50 Values:
-
To compare the IC50 values of two or more compounds, use an F-test to determine if the dose-response curves are significantly different.
-
Caption: Workflow for the statistical analysis of MTT assay data.
Receptor Binding Assays
For 1H-indol-2-amines that target specific receptors, binding assays are essential to determine affinity (Kd) and the number of binding sites (Bmax).
The standard approach is to use non-linear regression to fit the specific binding data to a one-site binding model.[8] It is crucial to test a wide range of radioligand concentrations, typically from 0.1 to 10 times the Kd, to obtain a well-defined saturation curve.[8]
In these experiments, a fixed concentration of a radiolabeled ligand is competed with increasing concentrations of the unlabeled test compound (e.g., a this compound derivative). The data are analyzed using non-linear regression to a one-site competition model to determine the IC50, which can then be converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Part 3: Statistical Analysis of In Vivo and ADME/Tox Data
Moving from in vitro to in vivo studies introduces greater biological variability, making robust statistical design and analysis even more critical.[17]
In Vivo Efficacy Studies
Experimental Design:
-
Randomization: Animals must be randomly assigned to treatment groups to avoid bias.
-
Blinding: The investigator should be blinded to the treatment allocation to prevent observer bias.
-
Power Analysis: A power calculation should be performed before the study to determine the appropriate sample size needed to detect a meaningful effect.[17][18]
Statistical Analysis:
-
For two-group comparisons (e.g., vehicle vs. This compound): An unpaired t-test (for normally distributed data) or a Mann-Whitney U test (for non-normally distributed data) is appropriate.
-
For multiple group comparisons (e.g., vehicle and multiple doses of this compound): A one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test for comparing to a control group) is the standard approach for normally distributed data.[19] The Kruskal-Wallis test followed by Dunn's post-hoc test should be used for non-normally distributed data.
-
For longitudinal data (e.g., tumor growth over time): A repeated-measures ANOVA or a mixed-effects model is more appropriate than performing multiple t-tests at each time point, as this accounts for the correlation between measurements within the same animal.[18][20]
Caption: Decision tree for selecting the appropriate statistical test for in vivo efficacy data.
ADME/Tox Studies
The statistical analysis of ADME/Tox data often involves building predictive models from in vitro and in silico data.[21][22]
-
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR): These methods use statistical tools to find relationships between the chemical structure of this compound derivatives and their ADME/Tox properties.[21]
-
Multivariate Analysis: Techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) are used to analyze complex datasets with multiple variables, which is common in ADME/Tox profiling.[23][24][25]
Expert Insight: The goal of early ADME/Tox analysis is to build robust predictive models. Therefore, it is crucial to have high-quality, consistent data from a diverse set of compounds.[26] Good statistical methods cannot compensate for poor quality or insufficient data.[26]
Part 4: Data Visualization and Reporting
Effective data visualization is critical for interpreting and communicating research findings.[27][28][29][30][31]
Best Practices:
-
Clarity and Simplicity: Visuals should be easy to understand. Avoid clutter and use clear labels.[29]
-
Appropriate Chart Type: Choose the right chart for your data. For example, use bar charts for comparing categories, scatter plots for correlations, and line graphs for trends over time.[30]
-
Show the Data: Whenever possible, show individual data points in addition to summary statistics (e.g., using a dot plot with error bars). This provides a more transparent representation of the data distribution and variability.
-
Statistical Information: Clearly indicate the statistical test used, the sample size (n), and the p-values or confidence intervals.
Conclusion
The statistical analysis of experimental data for this compound research is a multifaceted process that requires careful consideration of the experimental design, the nature of the data, and the specific research question. By moving beyond a rote application of statistical tests and embracing a more thoughtful and informed approach, researchers can enhance the reliability and reproducibility of their findings, ultimately accelerating the discovery and development of novel therapeutics. This guide provides a framework for making sound statistical decisions, but it is always advisable to consult with a biostatistician to ensure the most appropriate methods are being used for your specific study.
References
- 1. Multivariate Modeling and Analysis in Drug Discovery | Bentham Science [benthamscience.com]
- 2. quantics.co.uk [quantics.co.uk]
- 3. Choosing statistical test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bad statistical practice in pharmacology (and other basic biomedical disciplines): you probably don't know P - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Statistical Considerations for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Statistical Test Assumptions | Real Statistics Using Excel [real-statistics.com]
- 10. cdn6.f-cdn.com [cdn6.f-cdn.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ww2.amstat.org [ww2.amstat.org]
- 13. Beyond IC50s: Towards Robust Statistical Methods for in vitro Association Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. Improved analysis of in vivo drug combination experiments with a comprehensive statistical framework and web-tool - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 23. Multivariate Analysis and Statistics in Pharmaceutical Process Research and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. annualreviews.org [annualreviews.org]
- 25. Applied Multivariate Statistical Analysis in Medicine - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. youtube.com [youtube.com]
- 28. mmsholdings.com [mmsholdings.com]
- 29. quanticate.com [quanticate.com]
- 30. Effective Data Visualization in Life Sciences: Tools, charts, and best practices | Enago Lifesciences Blog [lifesciences.enago.com]
- 31. Best Practices for Data Visualization [elearning.ashp.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1H-indol-2-amine
The foundational principle of this guide is risk mitigation. Based on analogous compounds, we must assume 1H-indol-2-amine is harmful if swallowed, toxic in contact with skin, and causes serious eye irritation.[4][5] Furthermore, many indole derivatives possess unknown toxicological properties and may be biologically active.[1][6][7] Therefore, the following protocols are designed to create a comprehensive barrier between the researcher and the chemical, preventing exposure through all potential routes: dermal, ocular, and inhalation.
Hazard-Driven PPE Selection: A Multi-Layered Defense
The selection of Personal Protective Equipment (PPE) is not a static checklist but a dynamic risk assessment. The primary hazards associated with this compound powder and its solutions are fine particulate inhalation, accidental skin contact, and eye exposure from splashes or dust.[5][8][9]
Core PPE Ensemble
This table summarizes the minimum required PPE for handling this compound in a laboratory setting.
| PPE Component | Specification | Rationale for Use with this compound |
| Hand Protection | Double-gloving with nitrile gloves (or equivalent chemically resistant gloves). | Aromatic amines can be toxic upon skin contact.[4] Double-gloving provides a critical safety buffer; the outer glove is removed immediately within the containment area (e.g., fume hood) after handling, minimizing cross-contamination.[10] |
| Eye & Face Protection | Chemical safety goggles with side shields AND a full-face shield. | Protects against dust, splashes, and unforeseen reactions. Standard safety glasses are insufficient. The face shield adds a necessary secondary barrier.[11][12] |
| Body Protection | 100% cotton lab coat, fully fastened, with tight-fitting cuffs. | Provides a barrier against incidental contact and minor spills. Cuffs should be tucked into the inner pair of gloves. For larger quantities or tasks with high splash potential, a chemically resistant apron or disposable coverall is required.[12] |
| Respiratory Protection | All handling of solid this compound MUST be performed in a certified chemical fume hood. | Prevents inhalation of fine, potentially toxic dust.[13] If work outside a hood is unavoidable (a situation to be avoided), a NIOSH-approved respirator (e.g., N95 or higher) is mandatory after a proper fit-test and training.[10][14] |
The Workflow of Safety: A Procedural Approach
Trust in a safety protocol is built on its logical, repeatable, and verifiable nature. The following workflow illustrates the decision-making process for ensuring adequate protection when working with this compound.
Caption: Workflow for PPE selection and use when handling this compound.
Operational Protocols: Ensuring a Self-Validating System
The following step-by-step procedures are designed to minimize ambiguity and create a safe, repeatable working environment.
Protocol 1: PPE Donning Sequence
The order in which PPE is put on is critical to ensure complete and sealed protection.
-
Lab Coat: Don the lab coat and fasten all buttons.
-
Inner Gloves: Don the first pair of nitrile gloves. Ensure cuffs are pulled over the cuffs of the lab coat sleeves.
-
Eye Protection: Put on chemical safety goggles.
-
Face Shield: Put on the full-face shield over the goggles.
-
Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the first pair.
Protocol 2: Safe Handling and Immediate Response
-
Containment: All weighing and initial solution preparations of solid this compound must occur within a certified chemical fume hood.
-
Decontamination: After handling the compound, remove the outer gloves while still within the fume hood and dispose of them in a designated hazardous waste container.
-
Emergency - Skin Contact: Immediately remove all contaminated clothing.[4] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[13]
-
Emergency - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[4]
Protocol 3: PPE Doffing and Disposal Sequence
Removing PPE correctly is as important as putting it on correctly to prevent contamination of yourself and the lab.
-
Outer Gloves: Remove the outer pair of gloves by peeling them off so they turn inside out. Dispose of them in a labeled hazardous waste container.
-
Face Shield: Remove the face shield by handling the headband, avoiding touching the front surface.
-
Lab Coat: Unbutton and remove the lab coat, folding the contaminated outside inwards. Place it in a designated area for laundering or disposal if grossly contaminated.
-
Goggles: Remove the goggles.
-
Inner Gloves: Remove the final pair of gloves, again, turning them inside out.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[4]
Disposal Plan: From PPE to Chemical Waste
All materials that come into contact with this compound are considered hazardous waste.
-
Contaminated PPE: All used gloves, disposable aprons, bench paper, and other contaminated materials must be collected in a clearly labeled, leak-proof hazardous waste container.[15]
-
Waste Segregation: Do not mix this waste stream with other, non-hazardous laboratory trash. Ensure solid and liquid wastes are kept in separate, designated containers.[1]
-
Institutional Protocols: Follow your institution's specific procedures for hazardous waste pickup, which typically involves contacting your Environmental Health and Safety (EHS) office.[15]
By adhering to this comprehensive guide, you establish a multi-layered defense system that prioritizes your safety while enabling your critical research and development work to move forward.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-Methyl-1H-indol-2-amine | C9H10N2 | CID 11768710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. tri-iso.com [tri-iso.com]
- 10. pppmag.com [pppmag.com]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. americanchemistry.com [americanchemistry.com]
- 13. enamine.enamine.net [enamine.enamine.net]
- 14. gerpac.eu [gerpac.eu]
- 15. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
